molecular formula C6H4FI B1666204 1-Fluoro-3-iodobenzene CAS No. 1121-86-4

1-Fluoro-3-iodobenzene

カタログ番号: B1666204
CAS番号: 1121-86-4
分子量: 222.0009
InChIキー: VSKSBSORLCDRHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-fluoro-3-iodobenzene>3-Fluoroiodobenzene participates in palladium-catalyzed hydroarylation of arylpropiolamides.>Benzene, 1-fluoro-3-iodo- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061524
Record name m-Fluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-86-4
Record name 1-Fluoro-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluoro-3-iodobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-fluoro-3-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Fluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoroiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Fluoro-3-iodobenzene CAS number 1121-86-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Fluoro-3-iodobenzene (CAS 1121-86-4) for Advanced Chemical Synthesis

Abstract

This compound (CAS No. 1121-86-4) is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring two different halogen atoms—fluorine and iodine—at the meta positions, offers exceptional versatility for selective, stepwise functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for regioselective cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular frameworks.[1] This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, insights into its chemical reactivity, and comprehensive methodologies for its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Core Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow or pink liquid under standard conditions.[1][3][4] Its physical and chemical properties are critical for its handling, storage, and application in synthesis. The presence of the fluorine atom notably influences the molecule's electronic properties, lipophilicity, and metabolic stability in derivative compounds, which is a highly desirable trait in medicinal chemistry.[5][6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1121-86-4[3][8][9][10]
Molecular Formula C₆H₄FI[2][4][9]
Molecular Weight 222.00 g/mol [2][4][9][11]
Appearance Clear, colorless to yellow/orange/pink liquid[2][3][4]
Density 1.89 - 1.917 g/mL at 25 °C[2][3][4]
Boiling Point 77-78 °C at 19 mmHg[2][3]
Melting Point -42 °C[2]
Refractive Index (n²⁰/D) 1.583 - 1.586[2][3]
SMILES FC1=CC(I)=CC=C1[9]
InChIKey VSKSBSORLCDRHS-UHFFFAOYSA-N[12][13]
Spectroscopic Data Summary

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Proton NMR (¹H NMR) data provides characteristic shifts and coupling constants for the aromatic protons.

  • ¹H NMR (300 MHz, in TMS): The spectrum displays complex multiplets in the aromatic region, typically between δ 6.88 and δ 7.37 ppm, consistent with a 1,3-disubstituted benzene ring.[12]

  • Mass Spectrometry (MS): The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern.[13]

Synthesis Protocol: From 3-Fluoroaniline to this compound

The most common and scalable synthesis of this compound involves a Sandmeyer-type reaction, starting from the readily available 3-fluoroaniline. This process hinges on the diazotization of the primary amine followed by substitution with iodide.

Experimental Workflow: Diazotization and Iodination

G cluster_0 Step 1: Diazonium Salt Formation (0 °C) cluster_1 Step 2: Iodide Substitution (0 °C) cluster_2 Step 3: Workup & Purification A 3-Fluoroaniline in 32% H2SO4 C 3-Fluorobenzenediazonium Sulfate Intermediate A->C Add dropwise at 0 °C B Aqueous NaNO2 (Sodium Nitrite) B->A E Crude Reaction Mixture C->E Add dropwise at 0 °C D Aqueous KI (Potassium Iodide) D->C F EtOAc Extraction E->F G Washing Sequence (H2O, 10% NaHSO3) F->G H Drying & Concentration (Na2SO4, Reduced Pressure) G->H I This compound (Final Product) H->I

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooled to 0 °C, dissolve 3-fluoroaniline (1.0 eq.) in 32% sulfuric acid.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.03 eq.) dropwise to the aniline solution, ensuring the temperature is maintained at 0 °C. Stir the resulting mixture vigorously for 1 hour at this temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Iodination: To the same vessel, add a pre-cooled aqueous solution of potassium iodide (KI) (1.5 eq.) dropwise. Continue stirring at 0 °C for an additional hour. The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.

  • Extraction: Upon reaction completion, transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (EtOAc).

  • Washing and Neutralization: Combine the organic layers and wash sequentially with water and a 10% aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite wash is crucial for quenching any residual iodine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.[3]

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its C-I and C-F bonds. The C-I bond is significantly weaker and more polarized than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows the iodine to be selectively replaced while leaving the fluorine atom untouched, which can then be used to modulate the properties of the final molecule or serve as a handle for later-stage fluorination chemistry.

G FIB This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) FIB->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) FIB->Buchwald R2NH Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond Formation) FIB->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Heck Heck Coupling (C-C Bond Formation) FIB->Heck Alkene Pd Catalyst, Base G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I(Ln) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I(Ln) Pd0->OxAdd Oxidative Addition (Ar-I) AmineCoord [Ar-Pd(II)-I(HNR2)(Ln)] OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)-NR2(Ln) AmineCoord->AmidoComplex Deprotonation (Base) Product Ar-NR2 AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

An In-depth Technical Guide to 1-Fluoro-3-iodobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 1-Fluoro-3-iodobenzene, a versatile halogenated aromatic compound. With its unique substitution pattern, this molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into its handling and applications.

Core Physicochemical Properties

This compound (CAS No. 1121-86-4) is a distinct chemical entity due to the presence of two different halogen atoms on the benzene ring.[1] The fluorine atom at position 1 and the iodine atom at position 3 impart unique reactivity and physical characteristics to the molecule.[1] This meta-substituted pattern allows for selective functionalization, a highly desirable trait in multi-step organic synthesis.

A summary of its key physical and chemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₄FI[2]
Molecular Weight 222.00 g/mol [2][3]
CAS Number 1121-86-4[1][2][4]
Appearance Clear yellow or pink liquid[4][5]
Melting Point -42 °C[5][6]
Boiling Point 77-78 °C at 19 mmHg[4][7]
Density 1.89 g/mL at 25 °C[4][7]
Refractive Index (n20/D) 1.584[4]
Flash Point 67 °C (152.6 °F) - closed cup[7]
Solubility Information not widely available, but expected to be soluble in common organic solvents.[1][7]
LogP 2.4303[2]
SMILES FC1=CC(I)=CC=C1[1][2]
InChI Key VSKSBSORLCDRHS-UHFFFAOYSA-N[1]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are readily available from various sources.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectra of this compound have been reported.[3][8] The spectrum will show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and iodine substituents.

  • Infrared (IR) Spectroscopy : IR spectral data is available and can be used to identify characteristic vibrational frequencies of the C-F and C-I bonds, as well as the aromatic ring.[3]

  • Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight of the compound.[3] The fragmentation pattern can provide further structural information.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Classification: [3]

  • Skin Corrosion/Irritation: Category 2[7][9]

  • Serious Eye Damage/Eye Irritation: Category 2[7][9]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[7][9]

  • Flammable liquids: Combustible liquid[7][10]

Hazard Statements: [3]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • H227: Combustible liquid.[10][11]

Precautionary Measures: [5][7]

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][10]

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

    • In case of fire: Use CO₂, dry chemical, or foam for extinction.[7]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Protect from light.[2][5][7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7][10]

It is often supplied stabilized with copper.[10]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the C-F and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in metal-catalyzed cross-coupling reactions, making it a prime site for molecular elaboration.[12] The less reactive carbon-fluorine bond can be retained in the final product, which is often desirable in medicinal chemistry as the introduction of fluorine can favorably modulate a drug's metabolic stability, lipophilicity, and binding affinity.[13][14]

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a variety of palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[12][15] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position.

  • Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles under certain conditions.[1]

  • Precursor to Organometallic Reagents: It can be converted into organolithium or Grignard reagents, which can then be used to react with various electrophiles.

Its application as an intermediate is highlighted in the synthesis of complex molecules. For instance, it has been used in the preparation of methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines.[4]

Experimental Protocol: Synthesis of this compound from 3-Fluoroaniline

This protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction.[4]

Synthesis_Workflow A 3-Fluoroaniline in H₂SO₄ B Diazotization (NaNO₂, 0 °C) A->B Step 1 C 3-Fluorobenzenediazonium sulfate B->C Intermediate D Iodination (KI, 0 °C) C->D Step 2 E This compound D->E Crude Product F Workup & Purification (EtOAc extraction, washes, concentration) E->F Step 3 G Final Product F->G Yield: ~82%

Caption: Synthetic workflow for this compound.

Methodology: [4]

  • Diazotization: Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (6.4 g, 92.75 mmol) in water (20 mL) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture continuously at 0 °C for 1 hour.

  • Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide (22.4 g, 134.94 mmol) in water (30 mL) dropwise while maintaining the temperature at 0 °C. Continue stirring at 0 °C for an additional hour.

  • Workup and Purification: After the reaction is complete, extract the aqueous phase with ethyl acetate (2 x 250 mL). Combine the organic layers and wash sequentially with water (5 x 200 mL) and 10% sodium bisulfite solution (3 x 200 mL). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent. This procedure yields this compound as a yellow solid (17.7 g, 82% yield).

Role in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in modern drug discovery.[16] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[13] this compound, with its two distinct halogen atoms, offers a versatile platform for generating libraries of compounds for biological screening. The iodine can be readily displaced or coupled to introduce diversity, while the fluorine atom is often retained in the final drug candidate to improve its metabolic profile and target engagement.[12][15]

Drug_Discovery_Logic cluster_0 Core Scaffold cluster_1 Chemical Transformation cluster_2 Molecular Diversity cluster_3 Outcome A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Reactive Site (-I) D Library of Fluorinated Drug Candidates B->D Generates C Diverse Building Blocks (Boronic acids, alkynes, etc.) C->B Introduces Diversity E Enhanced PK/PD Properties D->E Desired Outcome

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a commercially available and highly valuable reagent in organic synthesis. Its well-defined physical properties, coupled with the predictable and selective reactivity of its carbon-halogen bonds, make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its characteristics and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

An In-Depth Technical Guide to 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-fluoro-3-iodobenzene, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated aromatic compounds in their synthetic strategies.

Introduction: The Strategic Value of this compound

This compound (m-fluoroiodobenzene) is a disubstituted aromatic compound featuring two different halogen atoms, fluorine and iodine, at the meta position. This unique structural arrangement offers orthogonal reactivity, making it a highly versatile intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the properties of the final product, such as metabolic stability and binding affinity in pharmaceutical applications. The carbon-iodine bond, being the weakest among carbon-halogen bonds, provides a reactive site for various cross-coupling reactions.

Section 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis, purification, and storage. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄FI[1][2][3]
Molecular Weight 222.00 g/mol [1][3]
CAS Number 1121-86-4[1][3]
Appearance Clear yellow or pink liquid[2][4]
Melting Point -42 °C[2][5]
Boiling Point 77-78 °C at 19 mmHg[2][4]
Density 1.89 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.584[2][4]
Solubility Insoluble in water, soluble in common organic solvents.
Sensitivity Light sensitive[6][7]

Section 2: Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is through a Sandmeyer-type reaction starting from 3-fluoroaniline. This process involves two key transformations: diazotization of the primary amine followed by substitution with iodide.

Causality of Experimental Choices:

  • Diazotization: The reaction of 3-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0 °C) forms a relatively unstable diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.

  • Iodide Substitution: The subsequent introduction of potassium iodide to the diazonium salt solution facilitates the displacement of the diazonium group (N₂) by an iodide ion. The nitrogen gas evolved drives the reaction to completion.

Detailed Experimental Protocol: Synthesis from 3-Fluoroaniline[4]
  • Preparation: Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g). Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution (20 mL) of sodium nitrite (6.4 g, 92.75 mmol) dropwise to the aniline solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 1 hour at 0 °C.

  • Iodination: To the diazonium salt solution, add a pre-cooled aqueous solution (30 mL) of potassium iodide (22.4 g, 134.94 mmol) dropwise, ensuring the temperature remains at 0 °C. Continue stirring for an additional hour at 0 °C.

  • Work-up and Extraction: Once the reaction is complete, extract the aqueous phase with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with water (5 x 200 mL) and 10% sodium bisulfite solution (3 x 200 mL) to remove any residual iodine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield this compound.

Section 3: Key Applications in Synthetic Chemistry

The differential reactivity of the C-I and C-F bonds makes this compound a valuable precursor in various transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive in oxidative addition to low-valent metal centers (e.g., Pd(0)) than the robust C-F bond. This selectivity allows for the sequential functionalization of the aromatic ring.

Common Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[8] For instance, 3-fluoroiodobenzene has been utilized in the preparation of intermediates for substituted benzo[b]thiophene-2-carboxamidines and participates in palladium-catalyzed hydroarylation reactions.[4][6]

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification A This compound F Combine Reagents A->F B Arylboronic Acid B->F C Pd Catalyst C->F D Base D->F E Degassed Solvent G Heat (80-110 °C) E->G Heat F->E H Monitor by TLC/GC-MS G->H Sample I Quench with Water H->I Upon Completion J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety and Handling

As a hazardous chemical, proper handling of this compound is crucial. Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazards: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][9]

  • Precautionary Measures:

    • Wash hands and exposed skin thoroughly after handling.[2][9]

    • Wear protective gloves, clothing, eye, and face protection.[2]

    • Use only outdoors or in a well-ventilated area.[2][9]

    • Keep away from heat, sparks, open flames, and hot surfaces.[9]

    • Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light.[2][9]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[9]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2][9]

Section 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70725, this compound. Retrieved from --INVALID-LINK--

  • ECHEMI (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemScene (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook (n.d.). This compound Chemical Properties, Uses, Production. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology (n.d.). Benzene, 1-fluoro-3-iodo-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Tejido, Inc. (n.d.). Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. Retrieved from --INVALID-LINK--

  • ChemicalBook (n.d.). 1121-86-4(this compound) Product Description. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2022, October 12). Understanding the Chemical Properties of this compound for Synthesis. Retrieved from --INVALID-LINK--

  • TCI Chemicals (n.d.). This compound (stabilized with Copper chip). Retrieved from --INVALID-LINK--

  • Fisher Scientific (2024, July 9). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • TCI Chemicals (n.d.). This compound (stabilized with Copper chip). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific (2025, December 21). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Wychem (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

A Comprehensive Guide to the Synthesis of 1-Fluoro-3-iodobenzene via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Fluoro-3-iodobenzene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. This compound is a prime example of a highly valuable building block. Its utility is derived from the orthogonal reactivity of its two distinct halogen substituents. The fluorine atom can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a frequent inclusion in bioactive compounds.[1] Concurrently, the iodine atom serves as a versatile handle for further functionalization, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

This guide provides an in-depth technical overview of a reliable and scalable synthetic route to this compound, starting from the readily available precursor, 3-fluoroaniline. The core of this transformation is the Sandmeyer reaction, a classic yet powerful method for converting a primary aromatic amine into a diverse array of functional groups via a diazonium salt intermediate.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss critical aspects of process control and safety.

Pillar 1: Mechanistic Insights and Rationale

The synthesis of this compound from 3-fluoroaniline is a two-step, one-pot process.[3] The journey begins with the diazotization of the primary amine, followed by a Sandmeyer-type substitution with an iodide source.

Step 1: Diazotization of 3-Fluoroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5][6] This reaction is conducted in a cold, acidic solution with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[5][7]

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) in the acidic medium. The amine group of 3-fluoroaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step ultimately lead to the formation of the 3-fluorobenzenediazonium cation.

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[8][9] Maintaining a temperature between 0 and 5 °C is critical to ensure the stability of the diazonium intermediate throughout the reaction, preventing its premature decomposition and the formation of unwanted phenolic byproducts.[8]

  • Strong Acidic Conditions: A strong acid serves two primary purposes. First, it catalyzes the formation of the essential nitrosonium ion from sodium nitrite. Second, it protonates the starting aniline, preventing it from coupling with the newly formed diazonium salt to form undesirable diazoamino compounds (triazenes).

Step 2: The Sandmeyer Reaction for Iodination

The Sandmeyer reaction is a substitution reaction used to replace the diazonium group with a nucleophile.[10][11] While the introduction of chloro, bromo, and cyano groups typically requires a copper(I) salt catalyst, the synthesis of aryl iodides is a notable exception.[2][12] The iodide ion (I⁻) itself is a sufficiently strong reducing agent to facilitate the reaction without the need for a copper catalyst.[2]

The mechanism is believed to proceed through a radical pathway.[2][10] The iodide ion transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts an iodine atom from an iodide source to form the final this compound product.[2] It has also been proposed that the triiodide ion (I₃⁻), formed in situ, can react with the diazonium cation in an ionic pathway.[2]

Pillar 2: A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to the specified conditions and safety precautions is paramount.

Materials and Reagents
Reagent/MaterialGradeCAS NumberMolecular Weight
3-Fluoroaniline≥99%372-19-0111.12 g/mol
Sulfuric Acid (H₂SO₄)98%7664-93-998.08 g/mol
Sodium Nitrite (NaNO₂)≥99%7632-00-069.00 g/mol
Potassium Iodide (KI)≥99%7681-11-0166.00 g/mol
Ethyl Acetate (EtOAc)ACS Grade141-78-688.11 g/mol
Sodium Bisulfite (NaHSO₃)Reagent Grade7631-90-5104.06 g/mol
Sodium Sulfate (Na₂SO₄)Anhydrous7757-82-6142.04 g/mol
Deionized Water (H₂O)7732-18-518.02 g/mol

Overall Synthetic Workflow

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Iodination cluster_workup Part 3: Workup & Purification A Dissolve 3-Fluoroaniline in 32% H₂SO₄ B Cool to 0 °C A->B C Slowly add aq. NaNO₂ solution B->C D Stir at 0 °C for 1 hour C->D F Add KI solution to diazonium salt at 0 °C D->F E Prepare aq. KI solution E->F G Stir at 0 °C for 1 hour F->G H Extract with Ethyl Acetate G->H I Wash organic phase with H₂O H->I J Wash with 10% NaHSO₃ solution I->J K Dry over Na₂SO₄ J->K L Concentrate under reduced pressure K->L M Obtain this compound L->M

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety First: This reaction involves the formation of an unstable diazonium salt and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. A blast shield is highly recommended.[13]

  • Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 3-fluoroaniline (10 g, 90.09 mmol) to a solution of 32% sulfuric acid (179 g).[14] Stir the mixture until the aniline is completely dissolved.

  • Diazotization: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Prepare a solution of sodium nitrite (6.4 g, 92.75 mmol) in deionized water (20 mL).[14]

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.[8] The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.[14] A slight excess of nitrous acid can be checked with starch-iodide paper (a positive test turns the paper blue/black). If necessary, any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

  • Sandmeyer Iodination: In a separate beaker, dissolve potassium iodide (22.4 g, 134.94 mmol) in deionized water (30 mL).[14]

  • While maintaining the reaction temperature at 0 °C, slowly add the potassium iodide solution to the diazonium salt solution.[14] Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, continue stirring the mixture at 0 °C for an additional hour.[14]

  • Workup and Purification: Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 250 mL).[14]

  • Combine the organic extracts and wash them sequentially with water (5 x 200 mL) and a 10% aqueous solution of sodium bisulfite (3 x 200 mL) to remove any dissolved iodine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • The crude product is obtained as a yellow to pink liquid or solid.[14] A typical yield is around 82%.[14] Further purification can be achieved by vacuum distillation (boiling point: 77-78 °C at 19 mmHg).[14][15]

Product Characterization
PropertyValue
Molecular FormulaC₆H₄FI[16][17]
Molecular Weight222.00 g/mol [16]
AppearanceClear yellow or pink liquid[14]
Boiling Point77-78 °C / 19 mmHg[14][15]
Density1.89 g/mL at 25 °C[14][15]
Refractive Index (n²⁰/D)1.584[14][15]

Pillar 3: Process Optimization and Troubleshooting

A robust protocol anticipates potential issues. The following section outlines common challenges and provides a logical framework for troubleshooting.

Caption: Decision tree for troubleshooting common synthesis issues.

  • Issue: Incomplete Diazotization. If the reaction yield is low, one of the primary culprits is incomplete formation of the diazonium salt. This can be caused by using a substoichiometric amount of sodium nitrite or adding it too quickly.

    • Solution: Use a slight stoichiometric excess of sodium nitrite (approx. 1.02-1.05 equivalents).[14] Monitor the reaction with starch-iodide paper to confirm the presence of nitrous acid, indicating that all the aniline has reacted.

  • Issue: Formation of Phenolic Byproducts. If the reaction temperature is allowed to rise significantly above 5 °C, the diazonium salt will begin to decompose, reacting with water to form 3-fluorophenol.

    • Solution: Meticulous temperature control is non-negotiable. Use an efficient cooling bath (ice-salt) and monitor the internal temperature continuously, especially during the exothermic addition of the nitrite solution.

  • Issue: Dark, Tarry Byproducts. The formation of dark, insoluble materials can indicate side reactions, such as the coupling of the diazonium salt with unreacted 3-fluoroaniline.

    • Solution: This is often a consequence of insufficient acidity. Ensure the aniline is fully protonated by using the specified concentration and amount of sulfuric acid before the diazotization step begins.

Safety and Hazard Management: Handling Diazonium Salts

Arenediazonium salts are high-energy compounds and must be treated with extreme caution.[9] They are thermally unstable and can be sensitive to shock and friction, especially when isolated in a solid, dry state.[8]

The Cardinal Rules for Safe Handling:

  • Never Isolate the Solid: For this synthesis, the diazonium salt is generated and used in situ. Never attempt to isolate the 3-fluorobenzenediazonium salt as a solid.[8][9]

  • Strict Temperature Control: As emphasized, keep the reaction temperature below 5 °C at all times during the formation and reaction of the diazonium salt.[8]

  • Stoichiometric Control: Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and increase the hazard profile.[8][13]

  • Proper Quenching: Before workup and disposal, ensure any residual diazonium salt is quenched. In this procedure, the addition of the iodide source serves this purpose.

  • Ventilation: The reaction releases nitrogen gas. Ensure the apparatus is not sealed and is properly vented within a fume hood.[8]

Conclusion

The Sandmeyer synthesis of this compound from 3-fluoroaniline is a robust and efficient transformation that provides access to a synthetically valuable building block. Success hinges on a thorough understanding of the reaction mechanism, meticulous control of experimental parameters—particularly temperature—and an unwavering commitment to safety protocols when handling the diazonium intermediate. By following the detailed protocol and troubleshooting guide presented, researchers can confidently and safely perform this important synthesis, enabling further discovery in drug development and materials science.

References

A Technical Guide to the Physicochemical Characterization of 1-Fluoro-3-iodobenzene: Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fluoro-3-iodobenzene (CAS No. 1121-86-4) is a halogenated aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1][2][3] As a versatile building block, its unique substitution pattern allows for its participation in a wide array of cross-coupling reactions and the synthesis of complex molecular architectures.[3] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for ensuring purity, optimizing reaction conditions, and achieving reproducible results.

This technical guide provides an in-depth examination of two of the most critical physical constants for this compound: its boiling and melting points. We will move beyond a simple recitation of values to explore the underlying principles, provide field-proven experimental protocols for their determination, and discuss the interpretation of these results in a research context.

Physicochemical Properties of this compound

The physical and chemical characteristics of a compound dictate its handling, storage, and application. This compound is a liquid at room temperature, appearing as a colorless to light yellow or pink substance.[3][4] A summary of its key properties is presented below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms m-Fluoroiodobenzene, 3-Fluoroiodobenzene[2][3][5]
CAS Number 1121-86-4[1][2]
Molecular Formula C₆H₄FI[1][5][6]
Molecular Weight 222.00 g/mol [1]
Appearance Colorless to light yellow/pink liquid[3][4]
Boiling Point 77-78 °C at 19 mmHg[1][2][3]
Melting Point -42 °C[4][7]
Density 1.890 - 1.92 g/mL at 20-25 °C[2][3]
Refractive Index (n20/D) 1.584[3][4]
Flash Point 67 °C (152.6 °F)[1][2]

The Critical Role of Boiling and Melting Points in Research

The determination of boiling and melting points transcends simple compound characterization. These constants serve as vital, experimentally accessible indicators of a substance's identity and purity.

  • Indicator of Purity: A pure crystalline solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.5 °C.[8] The presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][9] Similarly, a pure liquid has a distinct boiling point at a given pressure, while mixtures will boil over a range of temperatures.

  • Compound Identification: These physical properties are intrinsic to a compound's molecular structure.[9] By comparing experimentally determined values with those reported in authoritative literature, a scientist can gain confidence in the identity of a synthesized or isolated substance.[10]

  • Optimization of Experimental Conditions: Knowledge of the boiling point is fundamental for designing purification protocols such as distillation.[11][12] It is also essential for conducting reactions under reflux, where the reaction temperature is maintained at the solvent's or reactant's boiling point to prevent evaporation of volatile materials.[12]

Experimental Determination Protocols

The following sections detail the standard methodologies for accurately determining the melting and boiling points of a substance like this compound.

Melting Point Determination (Capillary Method)

Given that this compound has a melting point of -42°C, this procedure would require a specialized low-temperature apparatus (cryostat). However, the principles described are universal for organic compounds and are critical for analyzing solid derivatives or related solid compounds in a synthesis pathway.

Principle of the Method: The capillary method involves heating a small sample of a substance in a sealed glass capillary tube at a controlled rate.[13] The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[9]

Detailed Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.[9]

  • Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample down. The ideal sample height is 2-4 mm.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough value.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of 1-2 °C per minute.[9]

  • Observation and Recording: Record the temperature (T₁) when the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) when the last crystal dissolves. The melting point is reported as the range T₁ - T₂.

Expert Insight: The slow heating rate is the most critical variable for an accurate measurement. Rapid heating does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to a reading that is artificially high and broad.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Data Recording prep1 Dry Sample Thoroughly prep2 Crush to Fine Powder prep1->prep2 prep3 Load Capillary (2-4 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Heat Rapidly (Approx. MP) meas1->meas2 meas3 Cool Down 15-20°C meas2->meas3 meas4 Heat Slowly (1-2°C/min) meas3->meas4 obs1 Record T₁ (First Liquid Drop) meas4->obs1 obs2 Record T₂ (All Liquid) obs1->obs2 obs3 Report Range: T₁ - T₂ obs2->obs3

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point of small quantities of liquid, making it perfectly suited for research-scale samples.

Principle of the Method: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this setup, a small test tube containing the sample and an inverted capillary tube is heated. As the temperature rises, the air trapped in the capillary expands and exits. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops, and the external atmospheric pressure forces the liquid up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[10][12]

Detailed Protocol:

  • Apparatus Setup: Add 0.5-1.0 mL of this compound to a small test tube (e.g., 75x10 mm).

  • Capillary Insertion: Place a standard melting point capillary tube into the liquid, open-end down.

  • Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil) or a metal heating block. The thermometer bulb should be level with the sample.

  • Observation (Heating Phase): Heat the bath slowly. Initially, a few bubbles will escape the capillary as trapped air expands. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]

  • Observation (Cooling Phase): Once a steady stream of bubbles is observed, turn off the heat. The bubble stream will slow and eventually stop.

  • Recording: The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This is the experimental boiling point.[12]

Authoritative Grounding - The Influence of Pressure: The literature value for this compound is 77-78 °C at 19 mmHg, not at standard atmospheric pressure (760 mmHg).[1][2][3] The boiling point of a liquid is highly dependent on pressure; a lower pressure results in a lower boiling point.[10] It is imperative for scientific accuracy to always record the atmospheric pressure at the time of measurement alongside the observed boiling point.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Recording setup1 Add Liquid to Test Tube setup2 Insert Inverted Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 heat1 Heat Slowly in Bath/Block setup3->heat1 heat2 Observe Air Expulsion heat1->heat2 heat3 Observe Rapid Bubble Stream (at Boiling Point) heat2->heat3 cool1 Remove Heat Source heat3->cool1 cool2 Watch for Bubbling to Cease cool1->cool2 cool3 Record Temp. as Liquid Enters Capillary cool2->cool3

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Considerations

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazards: The compound is classified as a combustible liquid.[1][2] It causes skin irritation and serious eye irritation.[2] Inhalation may cause respiratory tract irritation.

  • Handling: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] Keep the compound away from open flames, sparks, and hot surfaces as it is combustible.[2][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][7] Protect from direct sunlight.[2] It is incompatible with strong oxidizing agents.[2]

Conclusion

The boiling and melting points of this compound are foundational data points that inform its use in research and development. An accurate determination of these values is a direct reflection of a sample's purity and identity. By employing the rigorous, self-validating protocols outlined in this guide, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors. The principles of careful technique, controlled heating, and precise observation are paramount to achieving data that is both accurate and trustworthy.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Fingerprint of a Key Synthetic Building Block

1-Fluoro-3-iodobenzene (C₆H₄FI) is a halogenated aromatic compound of significant interest in organic synthesis and drug discovery.[1][2] Its unique substitution pattern, featuring both a highly electronegative fluorine atom and a readily displaceable iodine atom, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Understanding the mass spectrometric behavior of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the mass spectrometry data for this compound, with a focus on its fragmentation pathways under electron ionization (EI). As Senior Application Scientists, we aim to deliver not just data, but a deeper understanding of the underlying chemical principles that govern its behavior in the mass spectrometer. This guide will delve into the interpretation of the mass spectrum, propose fragmentation mechanisms, and provide a standardized protocol for acquiring high-quality data.

The Mass Spectrum of this compound: A Detailed Analysis

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of peaks that provide a unique fingerprint of the molecule. The key to interpreting this spectrum lies in understanding how the molecular ion fragments into smaller, charged species.

Tabulated Mass Spectrum Data

The mass spectrum of this compound, as referenced from the National Institute of Standards and Technology (NIST) database, exhibits several key fragments. The most significant peaks are summarized in the table below.

m/zProposed FragmentRelative Intensity (%)
222[C₆H₄FI]⁺• (Molecular Ion)100
95[C₆H₄F]⁺60
75[C₆H₃]⁺35
127[I]⁺20
50[C₄H₂]⁺15

Note: The relative intensities are approximate and can vary slightly between instruments.

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is primarily dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-F and C-H bonds, making it the most likely site for initial fragmentation.

1. The Molecular Ion (m/z 222):

The peak at m/z 222 corresponds to the intact molecular ion ([C₆H₄FI]⁺•), which is formed by the ejection of an electron from the this compound molecule.[3] In this case, the molecular ion is also the base peak, indicating a relatively stable molecular ion under standard EI conditions.

2. Loss of an Iodine Radical (m/z 95):

The prominent peak at m/z 95 is attributed to the [C₆H₄F]⁺ ion. This fragment is formed by the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I). The stability of the resulting fluorophenyl cation contributes to the high abundance of this fragment.

3. Formation of the Benzyne Radical Cation (m/z 75):

The peak at m/z 75 is proposed to be the benzyne radical cation ([C₆H₃]⁺). This species can be formed through the loss of a hydrogen fluoride (HF) molecule from the [C₆H₄F]⁺ fragment. Alternatively, it could arise from the fragmentation of other intermediate species.

4. The Iodine Cation (m/z 127):

The presence of a peak at m/z 127, corresponding to the iodine cation ([I]⁺), confirms the presence of iodine in the molecule. This fragment is formed through the heterolytic cleavage of the C-I bond, where the iodine atom retains the positive charge.

5. Smaller Aromatic Fragments (e.g., m/z 50):

The peak at m/z 50 is likely due to the [C₄H₂]⁺ ion, a common fragment in the mass spectra of benzene and its derivatives, arising from the cleavage of the aromatic ring.

Proposed Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential reactions. The following diagram illustrates the major proposed fragmentation pathways.

Fragmentation_Pathway M [C₆H₄FI]⁺• m/z = 222 F1 [C₆H₄F]⁺ m/z = 95 M->F1 - •I F3 [I]⁺ m/z = 127 M->F3 - •C₆H₄F F2 [C₆H₃]⁺ m/z = 75 F1->F2 - HF F4 [C₄H₂]⁺ m/z = 50 F2->F4 - C₂H

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 1-Fluoro-3-iodobenzene using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the vibrational spectroscopy of halogenated aromatic compounds and offers a detailed interpretation of the characteristic spectral features of the target molecule. We present a validated, step-by-step experimental protocol for acquiring high-quality FT-IR data from a liquid sample. Furthermore, this guide explores the causal relationships between molecular structure, substituent effects (fluorine and iodine), and the resulting infrared spectrum, including a comparative analysis for differentiating between structural isomers. All key interpretations are substantiated with citations to authoritative sources to ensure scientific integrity.

The Vibrational Landscape of Substituted Aromatic Systems

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, producing a unique spectral fingerprint.[2] For substituted benzene derivatives like this compound, the FT-IR spectrum is a rich tapestry of information derived from C-H, C-C, C-F, and C-I bond vibrations.

The Benzene Ring: A Vibrational Framework

The benzene ring itself gives rise to several characteristic absorptions:

  • C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region.[3]

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1400 cm⁻¹.[3]

  • C-H Out-of-Plane Bending (Wagging): Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the ring C-H bonds.[3][4] The exact positions of these bands are highly sensitive to the substitution pattern on the ring, making them diagnostically invaluable.[4][5][6]

The Influence of Halogen Substituents

The identity and position of halogen substituents profoundly impact the vibrational spectrum. This is due to two primary factors: mass and electronic effects.

  • Mass Effect: The vibrational frequency of a bond is inversely related to the reduced mass of the atoms involved.[7] Iodine is significantly heavier than fluorine or carbon. Consequently, the C-I stretching vibration is expected at a much lower frequency (typically ~500 cm⁻¹) compared to the C-F stretch.[7][8]

  • Electronic Effects: Fluorine's high electronegativity can influence the electron distribution within the benzene ring, subtly shifting the frequencies of ring vibrations. The C-F bond itself gives rise to a strong, characteristic stretching absorption, typically found in the 1300-1000 cm⁻¹ region.[9][10][11]

Spectral Deconvolution of this compound

This compound is a disubstituted aromatic compound with substituents at the meta positions.[12][13] This substitution pattern dictates the molecule's symmetry and, therefore, its spectral characteristics, particularly in the fingerprint region.[3][6]

Key Spectral Features and Peak Assignments

The FT-IR spectrum of this compound can be analyzed by assigning observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions based on established group frequencies and data from spectral databases.[12][14]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3050MediumAromatic C-H Stretch : Corresponds to the stretching vibration of the C-H bonds on the benzene ring.[3]
1575 - 1590StrongC=C Ring Stretch : One of the primary in-plane stretching vibrations of the aromatic ring skeleton. The intensity is often enhanced by conjugation.
1460 - 1480StrongC=C Ring Stretch : Another characteristic stretching vibration of the carbon-carbon bonds within the benzene ring.[3]
~1250StrongAromatic C-F Stretch : A strong absorption characteristic of the carbon-fluorine bond stretch in aromatic compounds.[9]
850 - 880StrongC-H Out-of-Plane Bend : This strong band is highly characteristic of the 1,3- (meta) disubstitution pattern on the benzene ring.[6]
~770StrongC-H Out-of-Plane Bend : Another strong bending vibration indicative of the meta-substitution pattern. For meta-substituted rings, a C-H wag is expected between 810 and 750 cm⁻¹.[6]
~680MediumRing Bending Mode : An out-of-plane bending of the entire benzene ring. The presence of a ring bend near 690 cm⁻¹ is also characteristic of meta-substituted rings.[6]
~530MediumAromatic C-I Stretch : The carbon-iodine stretching vibration. Its position at a low wavenumber is a direct consequence of the high mass of the iodine atom.[7][8]

Validated Experimental Protocol for FT-IR Analysis

To obtain a reliable FT-IR spectrum of this compound, which is a liquid at room temperature, adherence to a precise experimental protocol is crucial.[15] The following procedure describes the use of the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquid samples due to its simplicity and minimal sample preparation requirements.[1][16]

Instrumentation and Materials
  • Instrument: A Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.[1]

  • Sample: this compound (≥98% purity).[17]

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol.[16] Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[18] This critical step measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.[16][19] Ensure the crystal surface is completely covered by the sample.

  • Data Acquisition: Acquire the sample spectrum. Use the same acquisition parameters (number of scans, resolution) as the background measurement to ensure proper subtraction.[1]

  • Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Post-Measurement Cleaning: After analysis, carefully clean the sample from the ATR crystal using a fresh, solvent-moistened wipe.[20] Perform a final clean with a dry wipe.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR data acquisition process.

FTIR_Workflow Figure 1: FT-IR Analysis Workflow for a Liquid Sample A Start: Instrument Preparation & Purging B Clean ATR Crystal Surface (Isopropanol & Lint-Free Wipe) A->B C Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) B->C D Apply Liquid Sample (1-2 drops of this compound) C->D E Acquire Sample Spectrum (Same parameters as background) D->E F Automated Data Processing (Background Subtraction & Baseline Correction) E->F G Final Spectrum Generated F->G H Post-Analysis Cleaning G->H I End H->I

Caption: Figure 1: FT-IR Analysis Workflow for a Liquid Sample.

Advanced Application: Differentiating Structural Isomers

FT-IR spectroscopy is a remarkably effective tool for distinguishing between structural isomers, such as this compound (meta), 1-fluoro-2-iodobenzene (ortho), and 1-fluoro-4-iodobenzene (para). The key lies in the C-H out-of-plane bending and ring bending vibrations in the fingerprint region (1000-650 cm⁻¹), which are highly dependent on the positions of the substituents.[6][21]

  • This compound (meta): As detailed previously, this isomer is characterized by strong C-H wagging bands in the 810-750 cm⁻¹ range and a distinct ring bending mode near 690 cm⁻¹.[6]

  • 1-Fluoro-2-iodobenzene (ortho): Ortho-disubstituted rings typically show a single, strong C-H wagging absorption band between 770-735 cm⁻¹. They characteristically lack the ring bending mode near 690 cm⁻¹ that is present in the meta isomer.[6]

  • 1-Fluoro-4-iodobenzene (para): Para-disubstituted rings exhibit a single, strong C-H wagging absorption, but it appears at a higher frequency, generally in the 860-790 cm⁻¹ range.[6] Like the ortho isomer, they also lack the ~690 cm⁻¹ ring bending mode.

By carefully analyzing the number and position of strong bands in the 900-650 cm⁻¹ region, a scientist can unambiguously differentiate between the three structural isomers.

Conclusion

The FT-IR spectrum of this compound is rich with structural information, providing a unique fingerprint based on its meta-disubstituted halogenated aromatic structure. The key diagnostic features include aromatic C-H stretching above 3000 cm⁻¹, characteristic C=C ring stretches between 1600-1400 cm⁻¹, a strong C-F stretch around 1250 cm⁻¹, and a low-frequency C-I stretch near 530 cm⁻¹. Crucially, the pattern of strong C-H out-of-plane bending bands and the presence of a ring bending mode in the 900-650 cm⁻¹ region serve as a definitive indicator of the 1,3-substitution pattern, enabling clear differentiation from its ortho and para isomers. The ATR-FTIR methodology presented herein offers a rapid, reliable, and robust means for the identification and structural verification of this compound.

References

A Comprehensive Technical Guide to 1-Fluoro-3-iodobenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Fluoro-3-iodobenzene is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom at the meta position, provides distinct reactivity and imparts valuable properties to target molecules. This guide offers an in-depth examination of its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical role as a versatile building block in modern organic synthesis.

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound is rooted in its structure and internationally recognized name. This compound is a disubstituted benzene derivative.

IUPAC Name: The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1][2][3]

Synonyms: In literature and commercial listings, it is also commonly referred to as m-fluoroiodobenzene, 3-fluoroiodobenzene, and m-iodofluorobenzene.[1][4][5][6]

Registry Numbers:

  • CAS Registry Number: 1121-86-4[1][2][4][7][8][9]

  • Molecular Formula: C₆H₄FI[1][2][3][5][7][8]

  • InChIKey: VSKSBSORLCDRHS-UHFFFAOYSA-N[1][3][10]

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction design, and purification. This compound is typically a clear yellow or pink liquid that is sensitive to light.[4][6][7]

PropertyValueReference(s)
Molecular Weight 222.00 g/mol [1][2][7][8]
Appearance Clear yellow or pink liquid[4][6][7]
Boiling Point 77-78 °C @ 19 mmHg[4][5][6][7]
Density 1.89 g/mL at 25 °C[4][6][7]
Refractive Index (n²⁰/D) 1.584[4][5][6]
Sensitivity Light sensitive[6][7]
Storage Store in a cool, dark, dry, well-ventilated place.[5][7][8]

Synthesis and Purification Protocol

This compound is commonly synthesized from 3-fluoroaniline via a Sandmeyer-type reaction. The process involves two key stages: the formation of a diazonium salt, followed by its substitution with iodine.

Experimental Causality:

The choice of a low temperature (0 °C) for the diazotization step is critical. Aryl diazonium salts are highly reactive and thermally unstable; maintaining a low temperature prevents their premature decomposition, ensuring a high yield of the desired intermediate before the introduction of the iodide source. The subsequent washing with sodium bisulfite (NaHSO₃) is a crucial purification step to remove any residual iodine, which can contaminate the final product.

Detailed Step-by-Step Methodology[4]
  • Diazotization:

    • Dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g).

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

    • Slowly add, dropwise, an aqueous solution of sodium nitrite (NaNO₂) (6.4 g, 92.75 mmol in 20 mL of water), ensuring the temperature is maintained at 0 °C.

    • Continue stirring the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Iodination:

    • Prepare a solution of potassium iodide (KI) (22.4 g, 134.94 mmol) in 30 mL of water.

    • While maintaining the reaction temperature at 0 °C, add the KI solution to the diazonium salt mixture.

    • Continue stirring at 0 °C for an additional hour.

  • Work-up and Purification:

    • Once the reaction is complete, extract the aqueous phase with ethyl acetate (EtOAc) (2 x 250 mL).

    • Combine the organic phases.

    • Wash the combined organic layer sequentially with water (5 x 200 mL) and a 10% sodium bisulfite (NaHSO₃) solution (3 x 200 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent by concentration under reduced pressure to yield the final product.

Synthesis_Workflow Start 3-Fluoroaniline in H₂SO₄ Diazotization Diazotization (NaNO₂, 0°C, 1 hr) Start->Diazotization Iodination Iodination (KI, 0°C, 1 hr) Diazotization->Iodination Extraction Work-up: EtOAc Extraction Iodination->Extraction Washing Washing Sequence (H₂O, then 10% NaHSO₃) Extraction->Washing Drying Drying & Concentration (Na₂SO₄, Reduced Pressure) Washing->Drying Product Purified this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Verification of the chemical structure and purity is paramount. The identity of this compound is typically confirmed using a suite of standard spectroscopic techniques. Spectral data for this compound are widely available in public databases.

  • ¹H NMR: Proton NMR spectra provide information on the aromatic protons, showing characteristic splitting patterns due to fluorine-proton coupling.[10]

  • ¹³C NMR: Carbon NMR confirms the presence of six unique carbon atoms in the benzene ring.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[1]

  • Infrared Spectroscopy (IR): Shows characteristic absorption bands for C-F, C-I, and aromatic C-H bonds.[2]

Applications in Research and Drug Development

The utility of this compound stems from the differential reactivity of its halogen substituents, making it a valuable building block for creating complex molecules.[11][12]

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of biologically active molecules and drug candidates.[11][12] The strategic inclusion of a fluorine atom is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[13][14]

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[12] This allows for selective functionalization at the iodine position while preserving the fluorine atom for its beneficial effects on the final molecule's properties.[4][6]

  • Materials Science: It serves as a precursor in the development of advanced materials, such as specialty polymers and organic electronic materials, where precise control over electronic properties is required.[11][12]

Safety and Handling

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

  • GHS Hazard Classification: this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5] Handle in a well-ventilated area or a fume hood.[5]

  • Storage Conditions: Due to its light sensitivity, it should be stored in a tightly closed container in a cool, dry, and dark place, away from sources of ignition.[5][7] Commercial preparations are often stabilized with copper chips.

References

safety, handling, and storage of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 1-Fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 1121-86-4). As a critical reagent in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond standard safety data sheets to provide practical insights and the scientific rationale behind recommended procedures.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous chemical.[3][4] The primary hazards associated with this compound are its combustibility and its irritant properties upon contact with the skin, eyes, and respiratory system.[3][4][5][6][7][8]

Core Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, redness, and inflammation.[3][4][5][6][7] Prolonged exposure may lead to dermatitis.[4]

  • Serious Eye Irritation (Category 2): The compound can cause significant and potentially damaging eye irritation.[3][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of vapors may lead to respiratory tract irritation.[3][4][5][6][7]

  • Combustible Liquid (Category 4): While not highly flammable, this chemical is a combustible liquid and can ignite when exposed to heat or open flames.[3][4]

The molecular structure, featuring both fluorine and iodine on a benzene ring, contributes to its reactivity and potential biological effects.[2] It is imperative that all handling procedures are designed to mitigate these risks.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[5][6][7]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[5][6][7]
Flammable liquids4H227: Combustible liquid[9][10]

Physicochemical Properties: The "Why" Behind the Precautions

Understanding the physical and chemical properties of this compound is fundamental to safe handling. These properties dictate its behavior under various laboratory conditions and inform the specific storage and handling protocols required.

PropertyValueImplication for Handling and Storage
Molecular Formula C₆H₄FIA halogenated aromatic compound[4][5][6][11]
Molecular Weight 222.00 g/mol Heavier than air vapor (Vapor Density: 7.65)[3][5][6][11]
Appearance Clear yellow or pink liquidVisual cue for identification[1][6]
Boiling Point 77 - 78 °C @ 19 mmHgCan be purified by vacuum distillation[1][3][6]
Flash Point 67 °C / 152.6 °FCombustible; requires separation from ignition sources[3][6]
Density 1.890 g/mL at 25 °CDenser than water[1][3]
Storage Light-sensitiveMust be stored in opaque or amber containers to prevent degradation[6][7][12]

The relatively high vapor density means that in the event of a spill, vapors can accumulate in low-lying areas, necessitating good ventilation.[3] Its combustible nature, indicated by the flash point, is a critical consideration for storage and experimental setup, demanding the absence of open flames, sparks, or hot surfaces in the immediate vicinity.[3][6][7][9]

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE protocol is the most direct line of defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE
  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][13] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[13][14]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[14][15] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[14]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[13] Ensure it is fully buttoned.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required.[4] However, if engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator may be necessary.[13][16]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling this compound CheckSplash Splash Hazard? Start->CheckSplash BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes CheckVentilation Adequate Ventilation? ConsiderRespirator Consider Respirator CheckVentilation->ConsiderRespirator No BasePPE->CheckVentilation AddFaceShield->BasePPE ConsiderRespirator->BasePPE

Caption: PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling and Use

Adherence to strict protocols during handling is critical to prevent exposure and accidents.

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][6][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of vapors.[3][4][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3][4][7] Do not eat, drink, or smoke in the laboratory.[17]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][4][6][7][9] Use non-sparking tools where appropriate.[7][17]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and for laboratory safety.

Storage Conditions
  • Container: Keep the container tightly closed when not in use.[3][6][7][9]

  • Location: Store in a cool, dry, and well-ventilated place.[3][4][6][7][9]

  • Light Protection: As the compound is light-sensitive, store it in an opaque or amber bottle to prevent degradation.[6][7][11][12]

  • Segregation: Store away from incompatible materials.[6][7]

Incompatible Materials

The primary incompatibility for this compound is with strong oxidizing agents .[3][4] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant fire or explosion hazard.

Emergency Procedures: A Plan for Mitigation

In the event of an accidental release or exposure, a swift and informed response is essential.

First-Aid Measures
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[3][4][6][7] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][4]

  • Skin Contact: Immediately remove contaminated clothing.[17] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, seek medical attention.[4][6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6][7] Remove contact lenses if present and easy to do.[3][6][7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3][4] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity of the spill.[3][4][17]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][4][17] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3][4][17][18]

  • Decontamination: Clean the spill area thoroughly with soap and water.[19]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain with Inert Material PPE->Contain Collect Collect into Closed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a this compound spill.

Waste Disposal

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. Dispose of the contents and container at an approved waste disposal plant.[3][4][6][7][9] Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent that can be used safely when its hazards are understood and respected. By implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The causality behind these protocols is rooted in the physicochemical properties of the compound, and a comprehensive understanding of these principles is the hallmark of a proficient and safety-conscious scientist.

References

An In-depth Technical Guide to 1-Fluoro-3-iodobenzene (99% Purity) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Fluoro-3-iodobenzene in Modern Synthesis

This compound (CAS No. 1121-86-4) is a halogenated aromatic compound of significant interest in the fields of pharmaceutical development, agrochemicals, and material science.[1][2] Its utility stems from the distinct reactivity of its two halogen substituents. The iodine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom, a common bioisostere, allows for the modulation of a molecule's physicochemical and pharmacokinetic properties.[3] The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, making it a crucial element in modern drug design.[3] This guide provides an in-depth overview of commercial suppliers for high-purity this compound, guidance on its handling and application, and a practical protocol for its use in a cornerstone reaction of drug discovery.

Part 1: Commercial Supplier Landscape for this compound (≥99% Purity)

The procurement of high-quality starting materials is a critical first step for any successful research campaign. For this compound, a purity of 99% or greater is often required to ensure reproducibility and minimize side reactions. A variety of chemical suppliers offer this compound, often stabilized with copper to prevent degradation.

SupplierProduct Name/NumberStated PurityNotes
Thermo Fisher Scientific (Acros Organics) This compound, 99%, stabilized (AC204480050, A11706)99%Formerly an Acros Organics product, now part of the Thermo Scientific Chemicals portfolio.[4][5]
TCI Chemicals This compound (stabilized with Copper chip) (F0260)>99.0% (GC)Available for global shipping, with stock in the US and Japan.[6]
Strem Chemicals This compound, stabilised with Copper, min. 99%min. 99%Product of Ascensus Specialties LLC.
Otto Chemie Pvt. Ltd. This compound, 99% (F 1593)99%Indian manufacturer and supplier with worldwide shipping.[1]
Wychem This compound (F024)Not specified, but a focus on high-purity fine chemicals.UK-based manufacturer, part of Ascensus Specialties.[7]
ChemScene This compound (CS-M1928)Not specified, but offers related services.Supplier also providing custom synthesis and commercial production services.[8]

Part 2: Supplier Evaluation and Quality Control

Choosing a supplier involves more than comparing prices. For researchers, the reliability of the product's quality is paramount.

Key Purchasing Considerations:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide the exact purity as determined by a reliable analytical method, typically Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analytical Data: Beyond a simple purity percentage, the CoA should ideally list the levels of key impurities. For this compound, residual starting materials or isomers are of potential concern.

  • Stabilizer: Most suppliers provide this reagent stabilized with copper shavings or chips.[6] This is crucial for preventing decomposition, especially during long-term storage.

  • Lead Time and Availability: Check stock levels and estimated delivery times, especially for large quantities or time-sensitive projects.

Below is a logical workflow for selecting and validating a commercial source for this compound.

Caption: Workflow for selecting and validating a commercial supplier.

Part 3: Handling, Storage, and Safety

As with any laboratory chemical, proper handling of this compound is essential for safety and to maintain the integrity of the compound.

Physical and Chemical Properties:

  • Appearance: Colorless to light red or yellow liquid.[6]

  • Molecular Formula: C₆H₄FI[5]

  • Molecular Weight: 222.00 g/mol [1]

  • Boiling Point: 77 - 78 °C @ 19 mmHg

  • Flash Point: 67 °C / 152.6 °F (Combustible liquid)

  • Specific Gravity: 1.890

Safety and Hazard Information: According to Safety Data Sheets (SDS), this compound is considered a hazardous chemical.[9]

  • Hazards: It is a combustible liquid that causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is critical to protect it from direct sunlight and keep it away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid strong oxidizing agents.

Part 4: Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11] In this reaction, the iodine of this compound is readily displaced in a palladium-catalyzed cycle.

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organic group from an organoboron species (like a boronic acid) is transferred to the palladium center. This step typically requires activation with a base.[12]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

SuzukiCoupling ArylHalide This compound (Ar-I) OxAdd Oxidative Addition Pd_Intermediate Ar-Pd(II)(I)L₂ Pd0 Pd(0)L₂ (Active Catalyst) Pd0->Pd_Intermediate Oxidative Addition Transmetalation Transmetalation Pd_Diorgano Ar-Pd(II)(R)L₂ Pd_Intermediate->Pd_Diorgano Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_Diorgano->Pd0 Reductive Elimination RedElim Reductive Elimination Product Product (Ar-R) Pd_Diorgano->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Experimental Protocol: Synthesis of 3-Fluoro-4'-methylbiphenyl

This protocol describes a representative Suzuki-Miyaura coupling using this compound and 4-methylphenylboronic acid. It is based on general procedures found in the literature for similar transformations.[13][14]

Materials:

  • This compound (1.0 mmol, 222 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (222 mg), 4-methylphenylboronic acid (163 mg), Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and K₂CO₃ (276 mg).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting iodide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Fluoro-4'-methylbiphenyl.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

References

The Strategic Utility of 1-Fluoro-3-iodobenzene in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of fine chemical synthesis, the judicious selection of building blocks is paramount to achieving molecular complexity and diversity. 1-Fluoro-3-iodobenzene has emerged as a highly versatile and strategic building block, particularly within the pharmaceutical and materials science sectors. Its unique electronic properties and orthogonal reactivity of the two halogen substituents—the reactive iodine and the modulating fluorine—provide chemists with a powerful tool for intricate molecular engineering. This guide provides an in-depth exploration of the physicochemical characteristics of this compound and its application in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations and provide experimentally validated protocols to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Molecular Advantage of this compound

This compound (C₆H₄FI) is a halogenated aromatic compound that offers a distinct advantage in multi-step synthetic sequences.[1] The presence of both a fluorine and an iodine atom on the benzene ring allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, making the iodine a versatile handle for introducing a wide array of substituents.[2] The fluorine atom, on the other hand, often imparts desirable physicochemical properties to the final molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are of particular interest in drug discovery.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1121-86-4[4][5][6]
Molecular Formula C₆H₄FI[1][4][6]
Molecular Weight 222.00 g/mol [1][4][6]
Appearance Clear yellow or pink liquid[4][5]
Boiling Point 77-78 °C at 19 mmHg[4][5][7]
Density 1.89 g/mL at 25 °C[4][5][7]
Refractive Index (n20/D) 1.584[5][7]
Storage Light-sensitive, store protected from light. Often contains copper as a stabilizer.[4][6][7]

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is via the Sandmeyer reaction, starting from the readily available 3-fluoroaniline.[5]

Experimental Protocol: Synthesis from 3-Fluoroaniline

This protocol is adapted from established procedures for the diazotization of anilines followed by iodide substitution.[5]

Step 1: Diazotization of 3-Fluoroaniline

  • In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 3-fluoroaniline (10 g, 90.09 mmol) in 32% sulfuric acid (179 g).

  • Slowly add a solution of sodium nitrite (6.4 g, 92.75 mmol) in water (20 mL) dropwise to the stirred aniline solution, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Iodide Substitution

  • In a separate flask, prepare a solution of potassium iodide (22.4 g, 134.94 mmol) in water (30 mL) and cool it to 0 °C.

  • Slowly add the potassium iodide solution to the diazonium salt solution while maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional hour.

Step 3: Work-up and Purification

  • Once the reaction is complete, extract the aqueous phase with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash sequentially with water (5 x 200 mL) and 10% sodium bisulfite solution (3 x 200 mL) to remove any residual iodine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. A typical yield for this procedure is around 82%.[5]

Caption: Synthetic workflow for this compound from 3-fluoroaniline.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-F bonds in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to a Pd(0) center, while the C-F bond remains intact, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organoboron species with an organic halide.[8] This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.[9]

Causality in Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ.

  • Ligand: Electron-rich and bulky phosphine ligands, such as those from the Buchwald group (e.g., SPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps.[8]

  • Base: A base is crucial for the transmetalation step, activating the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar substrates.

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, such as PdCl₂(dppf) (0.05 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes.

Causality in Experimental Design:

  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex in conjunction with a copper(I) co-catalyst (e.g., CuI).[10] Copper-free versions have also been developed.[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6]

  • Solvent: Aprotic organic solvents like THF, DMF, or toluene are commonly employed.

References

The Critical Role of Copper Stabilization for 1-Fluoro-3-iodobenzene in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Fluoro-3-iodobenzene is a pivotal building block in modern synthetic chemistry, valued for its utility in constructing complex molecules for the pharmaceutical and materials science sectors. However, its inherent instability, primarily due to the labile carbon-iodine (C-I) bond, presents a significant challenge to its storage, handling, and consistent reactivity. This guide provides an in-depth technical analysis of the degradation pathways of this compound and elucidates the critical role of metallic copper as a stabilizer. We will explore the dual-action mechanism by which copper mitigates decomposition: first, by scavenging molecular iodine (I₂) to prevent discoloration and further reactions, and second, by intercepting reactive aryl radical intermediates. This document offers field-proven protocols for the proper storage, handling, and pre-reaction purification of copper-stabilized this compound, ensuring experimental reproducibility and preserving reagent integrity.

Introduction to this compound: A Versatile Building Block with an Inherent Challenge

This compound (CAS 1121-86-4) is an aromatic organohalide compound that has become indispensable in organic synthesis.[1][2][3][4] Its utility stems from the differential reactivity of its two halogen substituents. The iodine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann), while the fluorine atom often imparts desirable metabolic stability and altered electronic properties in the final target molecules.[5][6]

2.1 Physicochemical Properties and Spectroscopic Data

  • Molecular Formula: C₆H₄FI[1][2]

  • Molecular Weight: 222.00 g/mol [1][2][4]

  • Appearance: Colorless to light yellow or pink liquid[3]

  • Boiling Point: 77-78 °C at 19 mmHg[3][4]

  • Density: 1.89 g/mL at 25 °C[3][4]

2.2 Significance in Pharmaceutical and Materials Science

The 3-fluoroiodophenyl motif is prevalent in numerous biologically active compounds, including kinase inhibitors, and central nervous system agents. The fluorine atom's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can enhance binding affinity, improve metabolic stability, and modulate lipophilicity of drug candidates. In materials science, this compound serves as a precursor for fluorinated polymers and organic electronic materials.[7]

2.3 The Achilles' Heel: Understanding the Instability of Aryl Iodides

The primary drawback of this compound, and iodoarenes in general, is their susceptibility to degradation. The carbon-iodine bond is the weakest among the carbon-halogen bonds (~272 kJ/mol), making it prone to cleavage upon exposure to energy sources like light (photolysis) or heat.[8] This instability can lead to inconsistent reaction yields, formation of difficult-to-remove impurities, and, in severe cases, complete reagent decomposition. Commercial suppliers explicitly note the need to store this reagent protected from light and often provide it pre-stabilized with copper.[2][4]

The Mechanism of Degradation: Unraveling the Instability

The degradation of this compound is primarily a radical-mediated process initiated by energy input.

3.1 Photolytic Cleavage of the C-I Bond

Exposure to ultraviolet (UV) light provides sufficient energy to induce homolytic cleavage of the C-I bond, generating a 3-fluorophenyl radical and an iodine radical. This is the principal initiation step for the degradation cascade.

Ar-I + hν → Ar• + I•

3.2 Radical Chain Reactions

Once formed, these highly reactive radical species can propagate a chain reaction:

  • Recombination: Two iodine radicals can combine to form molecular iodine (I₂). This is the source of the characteristic pink, purple, or brown discoloration observed in degraded samples. I• + I• → I₂

  • Dimerization: Aryl radicals can dimerize to form undesired biaryl impurities (e.g., 3,3'-difluorobiphenyl). Ar• + Ar• → Ar-Ar

  • Reaction with Oxygen: If exposed to air, aryl radicals can react with oxygen to form peroxide species, leading to a complex mixture of degradation byproducts.

The continuous generation of radicals creates a self-propagating cycle of decomposition, reducing the purity and efficacy of the reagent over time.

Copper as a Stabilizer: A Mechanistic Deep Dive

Metallic copper (often in the form of a chip, wire, or powder) is the stabilizer of choice for this compound.[4] It functions through a dual-action mechanism that effectively quenches the degradation cascade at multiple points.

4.1 Scavenging of Molecular Iodine (I₂)

The most immediate role of the copper stabilizer is to remove the molecular iodine (I₂) as it forms. Metallic copper reacts directly with iodine to produce copper(I) iodide (CuI), a stable, insoluble salt.[8]

2Cu(s) + I₂(solution) → 2CuI(s)

This reaction is visually apparent as it prevents or reverses the pink/brown discoloration of the liquid, serving as a simple indicator of the stabilizer's activity. By sequestering I₂, copper prevents it from participating in other potential side reactions.

4.2 Interception of Radical Intermediates

A more fundamental role of copper is its ability to interrupt the radical chain reaction, a mechanism analogous to the initial steps of the Ullmann coupling reaction.[9][10][11]

  • Oxidative Addition/Radical Capture: The metallic copper surface (Cu(0)) can react with the aryl iodide or the generated aryl radical. This process can be viewed as an oxidative addition, forming a surface-bound organocopper(II) species or reacting with radicals to form organocopper compounds.[12][13] This effectively "traps" the reactive aryl radical, preventing it from engaging in deleterious dimerization or other side reactions. Ar• + Cu(0) → Ar-Cu(I) Ar-I + Cu(0) → [Ar-Cu(II)-I]

  • Formation of Stable Intermediates: The resulting organocopper intermediates are significantly more stable than the free aryl radicals. They effectively terminate the radical chain propagation, preserving the integrity of the bulk reagent.

4.3 Visualizing the Stabilization Pathway

The following diagram illustrates the degradation pathway of this compound and the key intervention points for the copper stabilizer.

G cluster_degradation Degradation Pathway cluster_stabilization Copper Stabilization ArI This compound (Ar-I) Ar_rad Aryl Radical (Ar•) ArI->Ar_rad Homolytic Cleavage I_rad Iodine Radical (I•) ArI->I_rad hv Light (hν) hv->ArI Impurities Biaryl & Other Impurities Ar_rad->Impurities Dimerization, etc. Cu Metallic Copper (Cu) Ar_rad->Cu Radical Interception I2 Molecular Iodine (I₂) (Discoloration) I_rad->I2 Recombination I2->Cu Scavenging CuI Copper(I) Iodide (CuI) (Insoluble Salt) Cu->CuI OrganoCu Organocopper Intermediate (Ar-Cu-X) Cu->OrganoCu

References

Methodological & Application

Application Note: Sonogashira Coupling of 1-Fluoro-3-iodobenzene for the Synthesis of Arylalkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions contribute to its broad utility.[3] This application note provides a detailed protocol for the Sonogashira coupling of 1-fluoro-3-iodobenzene, a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can impart unique physicochemical properties to the resulting arylalkyne products.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II)-aryl intermediate. The reactivity of aryl halides in this step follows the order I > Br > Cl, making aryl iodides like this compound highly reactive substrates.[3][6]

Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide species. This activation of the alkyne is a key role of the copper co-catalyst.

The pivotal transmetalation step involves the transfer of the acetylide group from copper to the palladium(II)-aryl complex, regenerating the copper(I) catalyst and forming a palladium(II)-dialkynyl-aryl intermediate. Finally, reductive elimination from this intermediate yields the desired arylalkyne product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_Aryl->Pd_Alkyne Transmetalation CuI Cu(I)X Pd_Alkyne->Pd0 Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->Pd_Aryl Cu_Alkyne->CuI Alkyne H-C≡CR Alkyne->Cu_Alkyne Deprotonation (Base)

Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a representative Sonogashira coupling reaction between this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (safety glasses, lab coat, gloves).

  • Palladium compounds are toxic and should be handled with care.

  • Amines are corrosive and have strong odors.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

  • Addition of Reagents: To the flask, add this compound (1.0 mmol, 1.0 equiv) followed by the anhydrous solvent (e.g., 5 mL of THF).

  • Base and Alkyne Addition: Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-fluoro-3-(phenylethynyl)benzene.

Key Reaction Parameters and Rationale

ParameterRecommendedRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Other catalysts like Pd(PPh₃)₄ can also be used.[5]
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[3]
Base Triethylamine or Diisopropylamine (2-3 equiv)Acts as a scavenger for the HI produced during the reaction and facilitates the deprotonation of the terminal alkyne. The amine can also serve as a solvent in some cases.[7]
Solvent THF, DMF, TolueneShould be anhydrous and deoxygenated to prevent side reactions. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature Room Temperature to 50 °CThis compound is an activated aryl iodide, and the reaction often proceeds efficiently at room temperature.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidative degradation of the palladium catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[7]

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of arylalkynes from this compound. The protocol described herein, utilizing standard palladium and copper catalysis, offers a robust starting point for researchers and drug development professionals. Understanding the underlying mechanism and the role of each reaction component is key to adapting and optimizing this versatile transformation for the synthesis of a wide array of functionalized molecules.

References

Application Notes & Protocols: Chemoselective Formation of a Grignard Reagent from 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Synthesis Division
Publication Date: October 26, 2023

Abstract

Grignard reagents are cornerstones of modern organic synthesis, particularly within the pharmaceutical and drug development sectors, where the construction of complex carbon-carbon bonds is paramount.[1][2] This application note provides a detailed guide for the chemoselective formation of a Grignard reagent from 1-fluoro-3-iodobenzene. The protocol leverages the differential reactivity of carbon-halogen bonds, specifically targeting the more labile carbon-iodine bond for oxidative addition with magnesium, while preserving the robust carbon-fluorine bond.[3] This selective approach yields 3-fluorophenylmagnesium iodide, a valuable intermediate for introducing the 3-fluorophenyl moiety into target molecules. We will delve into the mechanistic underpinnings, provide a comprehensive, step-by-step protocol, and offer insights into process optimization and safety.

Introduction: The Strategic Importance of Fluorinated Grignard Reagents

The introduction of fluorine atoms into pharmacologically active molecules is a widely employed strategy in drug design.[4] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Consequently, the development of robust synthetic methods for incorporating fluorinated building blocks is of critical importance to the drug development pipeline.

Grignard reagents, with their general formula R-Mg-X, are powerful nucleophiles and strong bases that are indispensable for forming new carbon-carbon bonds.[5][6][7] The ability to selectively form a Grignard reagent from a dihalogenated aromatic compound, such as this compound, opens up a direct and efficient route to a variety of fluorinated intermediates. The resulting 3-fluorophenylmagnesium iodide can be used in reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to construct more complex molecular architectures.[5][8]

Mechanistic Rationale: The Principle of Chemoselectivity

The successful formation of 3-fluorophenylmagnesium iodide from this compound hinges on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The formation of a Grignard reagent is an oxidative addition process where magnesium metal inserts itself into the carbon-halogen bond.[9] This reaction proceeds via a radical mechanism on the surface of the magnesium.[10][11][12]

The reactivity of aryl halides in Grignard formation follows the trend: I > Br > Cl >> F.[3] This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. The C-I bond is considerably weaker than the C-F bond, making it more susceptible to cleavage and subsequent reaction with magnesium.[13] The C-F bond, being one of the strongest single bonds in organic chemistry, remains inert under the typical conditions used for Grignard reagent formation.[13][14]

This disparity in reactivity allows for the highly chemoselective insertion of magnesium into the C-I bond, leaving the C-F bond intact. This selectivity is crucial for the successful synthesis of the desired 3-fluorophenylmagnesium iodide.

Visualizing the Mechanism

Grignard Formation Mechanism cluster_0 Reaction Pathway This compound This compound Radical_Anion Aryl Radical Anion Intermediate This compound->Radical_Anion Single Electron Transfer (SET) Mg Mg(0) metal surface Mg->Radical_Anion Aryl_Radical 3-Fluorophenyl Radical Radical_Anion->Aryl_Radical Halide Dissociation Grignard 3-Fluorophenylmagnesium Iodide Aryl_Radical->Grignard Radical Recombination with Mg(I)X

Caption: Mechanism of Grignard reagent formation.

Experimental Protocol: Synthesis of 3-Fluorophenylmagnesium Iodide

This protocol outlines the laboratory-scale preparation of 3-fluorophenylmagnesium iodide. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.[15][16]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Magnesium Turnings---Commercially Available---
IodineCrystal, ACS ReagentCommercially AvailableFor activation
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free
Diethyl EtherAnhydrous, ≥99.7%Commercially AvailableFor dilution
Hydrochloric Acid1 M aqueous solution---For quenching
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glove box

  • Syringes and needles

Workflow Diagram

Experimental Workflow cluster_workflow Grignard Synthesis Workflow A 1. Apparatus Setup & Inerting (Flame-dry glassware, purge with Ar/N2) B 2. Magnesium Activation (Add Mg turnings and a crystal of Iodine) A->B Prepare C 3. Initiating the Reaction (Add a small portion of aryl halide solution) B->C Initiate D 4. Sustaining the Reaction (Slow, dropwise addition of remaining aryl halide) C->D Sustain E 5. Completion & Use (Gentle reflux, then use in subsequent reaction) D->E Complete F 6. Quenching & Workup (Cool, then add to acidic solution) E->F Process

Caption: Step-by-step experimental workflow.

Detailed Procedure

Step 1: Apparatus Preparation

  • Thoroughly clean and flame-dry all glassware under a stream of inert gas (Argon or Nitrogen) to remove any adsorbed water.[17]

  • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Maintain a positive pressure of inert gas throughout the experiment.

Step 2: Magnesium Activation

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.

  • Add a single small crystal of iodine. The iodine serves as an activating agent, helping to disrupt the passivating magnesium oxide layer on the surface of the turnings.[2][17][18] The disappearance of the iodine's color is an indicator of successful activation.[17]

Step 3: Reaction Initiation

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[19][20][21]

  • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium turnings.

  • Gentle warming with a heat gun may be necessary to initiate the reaction. Signs of initiation include the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature.[17]

Step 4: Grignard Reagent Formation

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and to minimize the formation of the Wurtz coupling side-product (biphenyl).[22][23]

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution should be a cloudy gray or brownish color.[17]

Step 5: Quantification and Use

  • The concentration of the prepared Grignard reagent can be determined by titration.

  • The 3-fluorophenylmagnesium iodide solution is typically used immediately in the next synthetic step without isolation.[15]

Step 6: Quenching and Work-up (for analysis or isolation of derivatives)

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add the Grignard solution to a stirred, cold solution of 1 M hydrochloric acid to quench any unreacted magnesium and the Grignard reagent itself.

  • The organic layer can then be separated, washed, dried, and concentrated to isolate any reaction products.

Troubleshooting and Safety Considerations

Issue Possible Cause Solution
Reaction fails to initiate Inadequate drying of glassware or solvent; Passivated magnesium surfaceRe-dry all equipment and use freshly opened anhydrous solvent. Add a few drops of 1,2-dibromoethane as an additional activator.[18]
Formation of significant biphenyl byproduct Reaction temperature is too high; Aryl halide is added too quicklyMaintain a gentle reflux and ensure slow, controlled addition of the aryl halide solution.[23]
Low yield of Grignard reagent Presence of moisture or airEnsure a robust inert atmosphere and use scrupulously dried reagents and solvents.[15][16]

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under a strictly inert atmosphere.[15]

  • Anhydrous ethers such as THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The quenching of Grignard reagents is highly exothermic and can generate flammable gases. Perform quenching slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Conclusion

The chemoselective formation of 3-fluorophenylmagnesium iodide from this compound is a reliable and efficient method for generating a key fluorinated building block. By exploiting the inherent differences in the carbon-halogen bond strengths, this protocol provides a direct and high-yielding route to a valuable synthetic intermediate. The detailed procedure and troubleshooting guide presented herein are intended to enable researchers in drug development and other scientific fields to confidently and safely apply this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Role of 1-Fluoro-3-iodobenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Fluoro-3-iodobenzene has emerged as an indispensable molecular scaffold in the synthesis of pharmaceutical intermediates. Its unique structural arrangement, featuring a selectively reactive iodine atom and a metabolically robust fluorine atom, provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide delves into the core reactivity, strategic applications, and detailed experimental protocols involving this compound, with a particular focus on its role in the synthesis of targeted therapeutics like kinase inhibitors. We provide field-proven methodologies for key palladium-catalyzed cross-coupling reactions and illustrate its utility through a practical case study, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate process of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the target molecule.[1] this compound (CAS No. 1121-86-4) is a prime example of a "privileged" building block, a term used for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target.[2][3] Its value is rooted in the distinct and complementary properties of its two halogen substituents on the benzene ring.

  • The Iodine Atom: The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group. This feature renders it the primary reactive site for a host of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.[4][5]

  • The Fluorine Atom: In stark contrast, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. The fluorine atom is small, highly electronegative, and rarely serves as a leaving group in these contexts. Instead, its presence is a strategic asset for modulating the physicochemical properties of the final active pharmaceutical ingredient (API). Incorporating fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter binding affinity to the target protein.[6][7][]

This dichotomy in reactivity allows for the selective functionalization at the iodine position while retaining the beneficial fluorine atom, a cornerstone of its utility in pharmaceutical synthesis.[4]

Core Reactivity: The Principle of Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of its C-I and C-F bonds. Palladium-catalyzed cross-coupling reactions, which form the bedrock of modern medicinal chemistry, proceed via an oxidative addition step where the catalyst inserts into the carbon-halogen bond. The energy barrier for this insertion is significantly lower for the C-I bond compared to the C-Br, C-Cl, and especially the C-F bond. This allows chemists to perform intricate molecular assemblies at the 3-position with high precision, leaving the fluorine at the 1-position untouched.

Caption: Selective reactivity of this compound.

Key Synthetic Applications & Protocols

The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are pivotal for assembling the core scaffolds of many modern pharmaceuticals.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl motifs common in kinase inhibitors.[6][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Objective: To synthesize a 3-aryl-1-fluorobenzene derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv) or a more advanced ligand like SPhos.

    • Potassium carbonate (K₂CO₃, 3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.

    • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane/water solvent.

    • Add the solvent mixture to the flask, followed by the catalyst solution.

    • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Safety: Palladium compounds are toxic and should be handled in a fume hood. Organic solvents are flammable. Wear appropriate personal protective equipment (PPE).[3][10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a bond between an aryl halide and a terminal alkyne, a structure found in various biologically active molecules.[11] This reaction typically requires both palladium and copper(I) catalysts.[12]

Protocol 2: General Procedure for Sonogashira Coupling

  • Objective: To synthesize a 1-alkynyl-3-fluorobenzene derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base.

    • Schlenk flask, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

    • Add the solvent (TEA or DIPA), followed by this compound and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within 1-4 hours. Gentle heating (40-50 °C) can be applied if necessary.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Purification:

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with dilute HCl (to remove excess amine), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Safety: Copper salts are toxic. Amines are corrosive and flammable. Perform all operations in a well-ventilated fume hood.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, essential for synthesizing the diarylamine and related structures prevalent in many kinase inhibitors.[9][13]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Objective: To synthesize a 3-fluoro-N-arylaniline derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos, 0.03 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene or dioxane.

    • Glovebox or Schlenk line for handling air-sensitive reagents.

  • Procedure:

    • Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and NaOtBu.

    • Add this compound, the amine, and the anhydrous solvent.

    • Seal the tube, remove it from the glovebox, and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Safety: Palladium catalysts and phosphine ligands are air-sensitive and toxic. Sodium tert-butoxide is a strong, corrosive base. All manipulations should be performed under an inert atmosphere.[14]

Case Study: Scaffolding for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[15][16] Many of them contain a "hinge-binding" motif that interacts with the ATP-binding site of the kinase. The 3-fluorophenyl group, readily installed using this compound, is a common feature in these inhibitors. For example, derivatives of this compound are crucial intermediates in the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancers like melanoma.[9][17][18]

Let's consider the synthesis of a core fragment for a hypothetical RAF inhibitor.

Caption: Synthetic pathway to a kinase inhibitor core using this compound.

In this pathway, a Buchwald-Hartwig amination couples this compound with a substituted aminopyridine.[9] The resulting intermediate contains the critical 3-fluorophenyl moiety. The fluorine atom can form favorable interactions within the kinase's binding pocket and blocks a potential site of metabolic oxidation, thereby increasing the drug's half-life.

Data Summary

The following table summarizes typical conditions for the key cross-coupling reactions discussed. Note that yields are highly substrate-dependent, and optimization is often required.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-11070-95%
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPATEA, DMF, THF25-6075-98%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, K₃PO₄Toluene, Dioxane80-11065-90%

Conclusion

This compound is a testament to the power of strategic molecular design in chemical synthesis. Its orthogonal reactivity allows for the reliable and selective introduction of the 3-fluorophenyl motif into complex molecules. As demonstrated through the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, this intermediate serves as a robust and versatile entry point for constructing a vast array of pharmaceutical scaffolds. Its continued application in the synthesis of next-generation therapeutics, particularly in oncology, underscores its importance to the drug discovery and development pipeline.[19]

References

Application Notes & Protocols: The Strategic Use of 1-Fluoro-3-iodobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imperative in modern agrochemical research is the development of active ingredients that offer high efficacy, improved safety profiles, and robust metabolic stability. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of this endeavor.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation.[2][3]

1-Fluoro-3-iodobenzene has emerged as a particularly valuable and versatile building block in the synthesis of novel agrochemicals.[4][5] Its utility lies in the differentiated reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more labile and serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the robust carbon-fluorine (C-F) bond remains intact under these conditions.[6][7] This chemoselectivity allows for the precise and sequential introduction of complex functionalities, enabling the construction of the 3-fluorophenyl moiety, a common feature in a variety of modern pesticides.

This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols and expert insights into leveraging this compound for the synthesis of advanced agrochemical intermediates.

Physicochemical Data and Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValueReference
CAS Number 1121-86-4[5][8][9]
Molecular Formula C₆H₄FI[5][10]
Molecular Weight 222.00 g/mol [5][10]
Appearance Colorless to light orange/yellow liquid[8]
Boiling Point 77-78 °C / 19 mmHg[8]
Density 1.89 g/mL at 25 °C[5][8]

Reactivity Rationale: The synthetic power of this compound is rooted in the substantial difference in bond dissociation energies between the C-I and C-F bonds. The C-I bond is weaker, making it the preferred site for oxidative addition in palladium catalytic cycles. This allows the iodine to function as an excellent leaving group for building carbon-carbon and carbon-heteroatom bonds, while the fluorine atom is carried through the synthesis to be part of the final active ingredient's core structure.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are the workhorse transformations for incorporating this compound into larger, more complex structures. Below are detailed, field-tested protocols for three of the most critical transformations in agrochemical discovery.

Suzuki-Miyaura Coupling: Constructing Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, essential for synthesizing the biaryl structures found in numerous advanced fungicides and herbicides.[4][11][12] This protocol describes the coupling of this compound with a generic arylboronic acid.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification A This compound E Combine Reactants in Solvent (e.g., Toluene/H₂O) A->E B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Inert Atmosphere (N₂ or Ar) E->F G Heat to 80-100 °C F->G H Monitor by TLC/GC-MS G->H I Aqueous Workup H->I J Extraction with Organic Solvent I->J K Column Chromatography J->K L Final Product: 3-Fluoro-biaryl K->L Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification A This compound F Combine in Solvent (e.g., THF/DMF) A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Et₃N) E->F G Inert Atmosphere (N₂ or Ar) F->G H Stir at Room Temp to 50 °C G->H I Monitor by TLC/GC-MS H->I J Filter and Concentrate I->J K Aqueous Workup J->K L Column Chromatography K->L M Final Product: 3-Fluoro-alkynylbenzene L->M Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A This compound F Combine in Anhydrous Solvent (e.g., Toluene) A->F B Primary or Secondary Amine B->F C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->F D Phosphine Ligand (e.g., XPhos) D->F E Strong Base (e.g., NaOt-Bu) E->F G Inert Atmosphere (N₂ or Ar) F->G H Heat to 80-110 °C G->H I Monitor by LC-MS H->I J Cool and Quench I->J K Aqueous Workup J->K L Column Chromatography K->L M Final Product: 3-Fluoro-N-arylamine L->M

References

Application Notes and Protocols: Synthesis of Biaryl Compounds Using 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls and the Utility of 1-Fluoro-3-iodobenzene

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Their prevalence stems from the unique conformational and electronic properties conferred by the aryl-aryl bond. The strategic introduction of fluorine atoms into these biaryl systems has become an increasingly powerful tool in medicinal chemistry and drug design.[3][4][5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[6][7][8][9] By blocking metabolic oxidation sites and altering pKa, fluorine substitution can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]

This compound stands out as a particularly valuable building block for the synthesis of these important fluorinated biaryl compounds. Its structure offers two distinct and orthogonally reactive sites: a carbon-iodine bond that is highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, and a carbon-fluorine bond that is typically inert under these conditions. This differential reactivity allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the iodine-bearing position, while preserving the fluorine substituent for its beneficial effects on the final molecule's properties. This application note provides a detailed guide to the synthesis of biaryl and related compounds using this compound, with a focus on widely applicable palladium-catalyzed cross-coupling methodologies. We will delve into the mechanistic rationale behind these reactions and provide detailed, field-proven protocols for their successful implementation.

Key Synthetic Methodologies for Biaryl Construction

The construction of biaryl systems from this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[1][10] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[2] The general catalytic cycle for these transformations involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[11]

Several named reactions fall under this mechanistic umbrella, each utilizing a different class of organometallic reagent. The choice of which reaction to employ often depends on the functional group tolerance, availability of starting materials, and the desired complexity of the target molecule.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and their esters).[12] The reaction is characterized by its high functional group tolerance and generally mild reaction conditions.

Causality in Experimental Choices:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, as the active Pd(0) species is generated in situ.[10] Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced precatalysts featuring bulky, electron-rich phosphine ligands like SPhos or XPhos, which can enhance catalytic activity and broaden the substrate scope.[11]

  • Base: A base is crucial for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.[13]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add this compound, boronic acid, palladium catalyst, and base to a reaction vessel. prep_solvent 2. Add solvent and degas the reaction mixture. prep_vessel->prep_solvent reaction_heat 3. Heat the mixture to the desired temperature with stirring. prep_solvent->reaction_heat reaction_monitor 4. Monitor reaction progress by TLC or LC-MS. reaction_heat->reaction_monitor workup_quench 5. Cool to room temperature and quench the reaction. reaction_monitor->workup_quench workup_extract 6. Perform aqueous workup and extract with an organic solvent. workup_quench->workup_extract workup_dry 7. Dry the organic layer and concentrate under reduced pressure. workup_extract->workup_dry workup_purify 8. Purify the crude product by column chromatography. workup_dry->workup_purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Versatility with Organostannanes

The Stille coupling utilizes organotin reagents (stannanes) and is known for its exceptional versatility and functional group tolerance.[14][15] The key advantage of stannanes is their stability to air and moisture, and their compatibility with a wide range of functional groups.[15] However, the toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification procedures to remove tin byproducts.[14]

Causality in Experimental Choices:

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(2-furyl)phosphine (TFP), are commonly used to stabilize the palladium catalyst.

  • Additives: In some cases, additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[15]

Negishi Coupling: Highly Reactive Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic partners in palladium-catalyzed cross-coupling.[16][17] This high reactivity allows for the coupling of a broad range of substrates, including those that are less reactive in other coupling reactions.[16][18] The preparation of the organozinc reagent, typically from the corresponding organolithium or Grignard reagent, is a key step in this methodology.

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical for achieving high yields and preventing side reactions.[19] Catalyst systems based on bulky, electron-rich phosphine ligands, such as SPhos and RuPhos, have proven to be highly effective.[19]

  • Functional Group Tolerance: While organozinc reagents are highly reactive, the Negishi coupling is surprisingly tolerant of a wide array of functional groups.[16][19]

Buchwald-Hartwig Amination: Forging C-N Bonds

Beyond C-C bond formation, this compound is an excellent substrate for the Buchwald-Hartwig amination, a powerful method for the synthesis of aryl amines.[20][21] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules where an aniline or related nitrogen-containing moiety is required.[21][22]

Causality in Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[20] The development of specialized ligands by the Buchwald and Hartwig groups has been instrumental in expanding the scope and utility of this transformation.[20][21] Bidentate phosphine ligands like BINAP and DPPF have been particularly effective.[20]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[23]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-M pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This protocol describes the synthesis of 3'-fluoro-[1,1'-biphenyl]-4-amine, a valuable intermediate in medicinal chemistry.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound221.991.0222 mg
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline[24]219.121.2263 mg
Pd(PPh₃)₄1155.560.0335 mg
K₂CO₃138.212.0276 mg
1,4-Dioxane--4 mL
Water--1 mL

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (222 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (263 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3'-fluoro-[1,1'-biphenyl]-4-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines the synthesis of 4-(3-fluorophenyl)morpholine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound221.991.0222 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.019.2 mg
Xantphos578.680.0211.6 mg
NaOtBu96.101.4135 mg
Toluene--5 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add this compound (222 mg, 1.0 mmol) and toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(3-fluorophenyl)morpholine.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of fluorinated biaryl compounds and their analogs. The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for selective functionalization through a variety of robust and well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, chemists can effectively leverage the unique properties of this compound to construct complex and valuable molecular architectures.

References

Application Notes and Protocols: Mastering Regioselective Cross-Coupling with Dihalogenated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The controlled, site-selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Dihalogenated benzenes and heteroarenes represent a versatile class of building blocks, offering two points of reactivity that can be sequentially and selectively addressed. This guide provides an in-depth exploration of regioselective cross-coupling reactions on these substrates, moving beyond simple procedural lists to explain the underlying principles that govern selectivity. By understanding these factors, researchers can rationally design synthetic routes, troubleshoot reactions, and unlock the full potential of these valuable starting materials.

The Core Challenge: Differentiating Between Two Identical Halogens

The primary challenge in the mono-functionalization of dihalogenated arenes lies in controlling the regioselectivity of the cross-coupling reaction. When the two halogen atoms are identical, their intrinsic reactivities are very similar, making selective reaction at one site over the other a non-trivial pursuit.[1][2] The outcome of the reaction is a delicate interplay of electronic and steric factors inherent to the substrate, as well as external control elements such as the catalyst, ligands, and reaction conditions.[3][4]

Two principal strategies have emerged to address this challenge:

  • Substrate-Controlled Selectivity: This approach leverages the inherent electronic and steric differences between the two carbon-halogen (C-X) bonds within the substrate.[3]

  • Catalyst-Controlled Selectivity: This more recent and powerful strategy enables the switching of regioselectivity by judicious choice of the palladium catalyst system, including the supporting ligands and additives.[3][5]

The selectivity-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] Therefore, factors that influence the rate of this step at each halogenated position will dictate the regiochemical outcome.

cluster_0 Dihalogenated Arene cluster_1 Catalytic Cycle Substrate X-Ar-X Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Selectivity Determining Step Product_1 Nu-Ar-X Oxidative_Addition->Product_1 Path A Product_2 X-Ar-Nu Oxidative_Addition->Product_2 Path B Further Functionalization Further Functionalization Product_1->Further Functionalization Product_2->Further Functionalization Further_Functionalization Sequential Cross-Coupling

Figure 1. The regioselectivity of cross-coupling on a dihalogenated arene is determined at the oxidative addition step, leading to two possible mono-functionalized products.

Factors Governing Regioselectivity

A nuanced understanding of the forces at play is critical for predicting and controlling the site of reaction.

Electronic Effects

The electronic nature of the dihalogenated benzene ring plays a pivotal role. The reaction preferentially occurs at the carbon-halogen bond that is more electron-deficient.[3] For instance, in a dihalobenzene bearing an electron-withdrawing group (EWG), the halogen ortho or para to the EWG will be more activated towards oxidative addition. Conversely, an electron-donating group (EDG) will activate the meta position.

Steric Hindrance

As a general rule, cross-coupling is favored at the less sterically hindered position.[3] This is particularly relevant when one of the halogens is flanked by bulky substituents. The size of the incoming nucleophile and the steric bulk of the catalyst's ligands also contribute to this effect.

Directing Groups

Certain functional groups on the aromatic ring can act as directing groups, coordinating to the palladium catalyst and delivering it to a specific C-X bond, often overriding other electronic and steric biases. For example, a hydroxyl or amino group can direct the catalyst to the ortho position.

Catalyst and Ligand Control

The choice of palladium precursor and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand, can dramatically influence and even reverse the inherent regioselectivity of a substrate.[3][6] Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, thereby changing its preference for one C-X bond over another.[7] For instance, very sterically hindered NHC ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, which is contrary to the conventional reactivity at the C2 position adjacent to the nitrogen.[6][8]

Catalyst Speciation

Recent studies have revealed that the nature of the active catalytic species (mononuclear, cluster, or nanoparticle) can profoundly impact regioselectivity.[1][9] For example, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor C2-arylation, while multinuclear palladium species, such as Pd3-type clusters and nanoparticles, can switch the selectivity to the C4 position.[1][2][9] The ratio of palladium to ligand is a critical factor in determining the resulting catalyst speciation.[8][9]

Application Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Protocol 1: Substrate-Controlled Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromonitrobenzene

This protocol illustrates how an electron-withdrawing group directs the regioselectivity. The nitro group at the 1-position strongly activates the ortho C-Br bond at the 2-position for oxidative addition over the meta C-Br bond at the 5-position.

Reaction Scheme:

Materials:

Reagent/MaterialM.W.AmountMoles
2,5-Dibromonitrobenzene280.91281 mg1.0 mmol
Arylboronic acid-1.1 mmol1.1 equiv
Pd(PPh₃)₄1155.5635 mg0.03 mmol
K₂CO₃138.21415 mg3.0 mmol
Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dibromonitrobenzene (281 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 2: Catalyst-Controlled Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol demonstrates how the choice of ligand can invert the "natural" regioselectivity. Conventionally, coupling occurs at the C2 position. However, a sterically demanding NHC ligand directs the reaction to the C4 position.[6]

Reaction Scheme:

I-Purine-I + R-C≡CH --[Pd(PPh3)4, CuI, Base]--> (R-C≡C)-Purine-I (2,8-diiodopurine derivative)

Br-C6H4-Cl + R₂NH --[Pd catalyst, Ligand, Base]--> (R₂N)-C6H4-Cl (1-bromo-3-chlorobenzene)

Figure 2. Decision workflow for planning a regioselective cross-coupling reaction on a dihalogenated arene.

Troubleshooting and Key Considerations

  • Dehalogenation: A common side reaction where one of the halogen atoms is replaced by hydrogen. [10]This can be minimized by using rigorously degassed solvents, high-purity reagents, and sometimes by the choice of base or solvent system. [11]* Double Coupling: Formation of the di-substituted product can occur, especially if the mono-substituted product is more reactive than the starting material. This can be controlled by using a substoichiometric amount of the nucleophile, lower reaction temperatures, and shorter reaction times.

  • Ligand Screening: When developing a new regioselective cross-coupling, it is often necessary to screen a panel of ligands to find the optimal conditions for the desired regioselectivity and yield.

  • Solvent Effects: The polarity of the solvent can influence the reaction outcome. For instance, in some Suzuki-Miyaura couplings, polar, oxygen-containing solvents like THF can promote mono-arylation, while nonpolar solvents like benzene may favor diarylation. [12]

Conclusion

The regioselective cross-coupling of dihalogenated benzenes is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the fundamental principles of substrate- and catalyst-controlled selectivity, researchers can effectively navigate the challenges associated with these transformations. The protocols provided herein serve as a starting point for the development of robust and selective methods for the construction of valuable building blocks for the pharmaceutical and materials industries. The continued development of novel ligands and catalytic systems promises to further expand the scope and utility of these important reactions.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Formation with 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenges of forming Grignard reagents from 1-Fluoro-3-iodobenzene. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Challenge of Chemoselectivity

The synthesis of 3-fluorophenylmagnesium iodide from this compound is a classic example of chemoselective Grignard formation. The success of this reaction hinges on exploiting the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards magnesium insertion than the robust carbon-fluorine (C-F) bond.[1] This inherent reactivity difference is the cornerstone of a successful synthesis, but it also presents unique challenges that can lead to low yields and complex product mixtures if not properly managed.

This guide will provide a detailed walkthrough of the potential pitfalls and their solutions, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not initiating?

A1: Failure to initiate is the most common issue in Grignard synthesis. It is almost always due to two primary factors:

  • Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which is inert and prevents the magnesium from reacting with the aryl halide.[2] This layer must be removed or bypassed.

  • Presence of Moisture: Grignard reagents are potent bases and will readily react with even trace amounts of water.[3][4] This quenches the reagent as it forms, effectively halting the reaction. All glassware must be rigorously dried (flame-drying under vacuum is recommended), and anhydrous solvents are essential.[5]

Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent it?

A2: You are likely observing the formation of 3,3'-difluorobiphenyl, the product of a Wurtz-type coupling reaction.[6][7][8] This occurs when a newly formed molecule of 3-fluorophenylmagnesium iodide reacts with a molecule of unreacted this compound.[4] This side reaction is favored by:

  • High local concentration of the aryl halide: Adding the this compound too quickly can lead to localized "hot spots" where the concentration of the halide is high, promoting the coupling side reaction.

  • Elevated temperatures: The Grignard formation is exothermic.[2] If the reaction temperature is not controlled, the rate of the Wurtz coupling can increase significantly.

To minimize this, ensure a slow, dropwise addition of the aryl halide solution and maintain a gentle reflux or a controlled low temperature.

Q3: Why is anhydrous ether or THF the required solvent?

A3: Ethereal solvents are crucial for two main reasons:

  • Aprotic Nature: They lack acidic protons that would otherwise react with and destroy the Grignard reagent.[3]

  • Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble and stable complex. This stabilization is vital for the reagent's formation and reactivity.[9]

Q4: Will the fluorine atom react with the magnesium?

A4: It is highly unlikely under standard Grignard formation conditions. The C-F bond is exceptionally strong and has a high activation energy for magnesium insertion, making it much less reactive than the C-I bond.[10][11] The order of reactivity for halogens in Grignard formation is I > Br > Cl >> F, which allows for the chemoselective formation of the Grignard reagent at the iodo-position.[1][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the formation of 3-fluorophenylmagnesium iodide.

Symptom Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passivated magnesium surface.2. Wet glassware or solvent.3. Impure this compound.1. Activate the Magnesium: Use one of the methods detailed in the protocol below (e.g., a crystal of iodine, 1,2-dibromoethane, or mechanical grinding).[2]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled anhydrous ether or THF.3. Purify Starting Material: Distill the this compound if its purity is questionable.
Low Yield of Grignard Reagent 1. Significant Wurtz coupling.2. Incomplete reaction.3. Quenching by atmospheric moisture.1. Control Reaction Conditions: Add the aryl iodide solution slowly to the magnesium suspension to avoid high local concentrations. Maintain a steady, gentle reflux using a water bath.[4]2. Increase Reaction Time: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes to ensure all the magnesium has reacted.3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like nitrogen or argon throughout the process.
Reaction Mixture Turns Dark Brown/Black 1. Formation of finely divided metal from side reactions.2. Impurities in the magnesium or aryl halide catalyzing decomposition.[5]1. This is not always indicative of a failed reaction, but it can suggest the presence of side products. Focus on controlling the temperature and addition rate.2. Use high-purity reagents.
Formation of a White Precipitate 1. Schlenk equilibrium shift.2. Reaction with atmospheric oxygen.1. In some cases, the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) can shift, leading to the precipitation of magnesium halides. This is more common in solvents like dioxane but can occur in THF.[2]2. Ensure a good inert atmosphere to prevent the formation of magnesium alkoxides, which can appear as a precipitate.

Experimental Protocols & Methodologies

Protocol 1: Chemoselective Formation of 3-Fluorophenylmagnesium Iodide

This protocol provides a reliable method for the synthesis of 3-fluorophenylmagnesium iodide, incorporating best practices for initiation and minimization of side reactions.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-Dibromoethane (approx. 5 mol%)

  • Three-neck round-bottom flask, reflux condenser, and dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Thoroughly flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.

    • Assemble the apparatus as shown in the workflow diagram below.

  • Magnesium Activation:

    • Place the magnesium turnings into the reaction flask.

    • Add a single crystal of iodine. The iodine will etch the oxide layer on the magnesium surface.[12]

    • Alternative Activation: Add a small amount of 1,2-dibromoethane. The observation of ethylene bubbles indicates successful activation.[2]

  • Initiation:

    • Add a small portion (approx. 10%) of the this compound solution in anhydrous ether to the magnesium.

    • Warm the mixture gently with a water bath. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray suspension.[12]

    • If the reaction does not start, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Grignard Reagent Formation:

    • Once initiation is confirmed, slowly add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, controllable reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Quantification (Optional but Recommended):

    • The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of iodine.[5]

Visualization of Key Processes

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Start Flame-Dried Glassware + Inert Atmosphere Mg Add Mg Turnings (1.2 eq) Start->Mg Activator Add Activator (I₂ or C₂H₄Br₂) Mg->Activator Initiation Initiation: Add ~10% Ar-I Gentle Warming Activator->Initiation Addition Slow Dropwise Addition of remaining Ar-I Initiation->Addition Completion Stir for 30-60 min Post-Addition Addition->Completion Grignard 3-Fluorophenylmagnesium Iodide (Ar-MgI) Completion->Grignard

Caption: Experimental workflow for the synthesis of 3-fluorophenylmagnesium iodide.

Side_Reactions ArI This compound (Ar-I) ArMgI Grignard Reagent (Ar-MgI) ArI->ArMgI + Mg (Desired Path) Mg Mg ArAr Wurtz Product (3,3'-Difluorobiphenyl) ArMgI->ArAr + Ar-I (Wurtz Coupling) DesiredProduct Desired Reaction Product (e.g., Alcohol, Carboxylic Acid) ArMgI->DesiredProduct + Electrophile Electrophile Electrophile (e.g., Ketone, CO₂)

Caption: Desired reaction pathway versus the Wurtz coupling side reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 1-fluoro-3-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The unique reactivity of this compound, stemming from the distinct electronic properties of its halogen substituents, presents both opportunities for selective functionalization and challenges in controlling side reactions. This resource offers practical, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions of this compound?

A1: The primary side products encountered are typically:

  • Homocoupling Product: Formation of 3,3'-difluorobiphenyl, resulting from the coupling of two molecules of this compound.

  • Dehalogenated Product (Hydrodehalogenation): Formation of fluorobenzene, where the iodine atom is replaced by a hydrogen atom.[1][2]

  • Boronic Acid Homocoupling (in Suzuki reactions): Dimerization of the organoboron reagent, leading to a symmetrical biaryl byproduct.[3][4][5]

The formation of these byproducts reduces the yield of the desired cross-coupled product and complicates purification.

Q2: Why is this compound prone to these side reactions?

A2: The reactivity of this compound is largely governed by the properties of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is the desired first step in the catalytic cycle.[6][7] However, the electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, affecting the rates of subsequent steps in the catalytic cycle and potentially favoring side reactions.[8]

Q3: Can the fluorine atom participate in the reaction? Is C-F bond activation a concern?

A3: Under typical palladium-catalyzed cross-coupling conditions (e.g., with phosphine ligands), the C-I bond is far more reactive than the C-F bond. Therefore, selective reaction at the iodine position is expected. C-F bond activation is generally challenging and typically requires more specialized and harsh reaction conditions or specific catalyst systems that are not commonly employed for standard cross-coupling reactions.[4][9][10] While not a primary concern in most cases, the possibility of C-F activation should not be entirely dismissed, especially at high temperatures or with highly reactive catalyst systems.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Product (3,3'-difluorobiphenyl)

The homocoupling of this compound is a common issue that can significantly reduce the yield of your desired product. This side reaction is often promoted by the presence of palladium(II) species and oxygen.

start High Homocoupling Observed q1 Is the reaction mixture rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the palladium source? a1_yes->q2 sol1 Degas solvent and reaction mixture thoroughly (e.g., freeze-pump-thaw or sparging with inert gas). a1_no->sol1 sol1->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)₂, PdCl₂) q2->a2_pd2 a2_pd0 Pd(0) (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) q2->a2_pd0 sol2 Switch to a Pd(0) source or add a reducing agent (e.g., potassium formate) with a Pd(II) source. a2_pd2->sol2 q3 What is the ligand? a2_pd0->q3 sol2->q3 a3_inadequate Less bulky/electron-rich ligand q3->a3_inadequate sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination of the cross-coupled product. a3_inadequate->sol3 end Homocoupling Minimized sol3->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Protocol 1: Rigorous Deoxygenation

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Degas the reaction solvent by sparging with argon or nitrogen for at least 30 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.[11]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Protocol 2: Judicious Choice of Palladium Source and Ligand

  • Palladium Source: If using a Pd(II) precursor like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ to bypass the initial reduction step that can promote homocoupling.[2][11]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the desired reductive elimination step of the cross-coupled product over the homocoupling pathway.[7][12]

LigandKey Features
SPhos A bulky biaryl phosphine that is highly effective in promoting Suzuki and Buchwald-Hartwig couplings.
XPhos Similar to SPhos, it offers excellent stability and activity, particularly for challenging substrates.
P(t-Bu)₃ A very bulky and electron-rich trialkylphosphine that can be effective in suppressing side reactions.
Issue 2: Significant Formation of Dehalogenated Product (Fluorobenzene)

Hydrodehalogenation, the replacement of iodine with hydrogen, is another common side reaction that lowers the yield of the desired product.[1][2] This side reaction is often influenced by the choice of base, solvent, and the presence of hydride sources.

start High Dehalogenation Observed q1 What is the base? start->q1 a1_strong Strong, potentially nucleophilic base (e.g., NaOt-Bu) q1->a1_strong sol1 Switch to a milder, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃). a1_strong->sol1 q2 What is the solvent? sol1->q2 a2_protic Protic solvent (e.g., alcohols) q2->a2_protic sol2 Use an aprotic solvent (e.g., toluene, dioxane, THF). a2_protic->sol2 q3 Are there other potential hydride sources? sol2->q3 a3_yes Yes (e.g., certain additives) q3->a3_yes sol3 Identify and eliminate the source of hydride. a3_yes->sol3 end Dehalogenation Minimized sol3->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Protocol 3: Careful Selection of Base and Solvent

  • Base Selection: Avoid using overly strong or nucleophilic bases that can also act as hydride donors. Milder inorganic bases are often a better choice.[1]

BasepKa of Conjugate AcidComments
K₃PO₄ ~12.3A good starting point for many cross-coupling reactions.
Cs₂CO₃ ~10.2A milder base that is often effective, particularly in Buchwald-Hartwig aminations.
K₂CO₃ ~10.3Another mild inorganic base suitable for a range of couplings.
  • Solvent Choice: Protic solvents, especially alcohols, can be a source of hydride species. It is advisable to use aprotic solvents like toluene, dioxane, or THF to minimize dehalogenation.[1]

Issue 3: Low Yield in Suzuki-Miyaura Coupling due to Boronic Acid Homocoupling

In Suzuki-Miyaura reactions, the homocoupling of the boronic acid reagent is a frequent side reaction that consumes the coupling partner and reduces the yield of the desired product.[3][5]

start High Boronic Acid Homocoupling q1 Is the reaction mixture rigorously deoxygenated? start->q1 a1_no No q1->a1_no q2 How is the boronic acid added? q1->q2 Yes sol1 Thoroughly degas the solvent and reaction mixture. a1_no->sol1 sol1->q2 a2_all_at_once All at once at the beginning q2->a2_all_at_once sol2 Add the boronic acid solution slowly over time using a syringe pump. a2_all_at_once->sol2 q3 Is the boronic acid stable? sol2->q3 a3_no No, potential for protodeboronation q3->a3_no sol3 Use a more stable boronic acid derivative (e.g., pinacol ester). a3_no->sol3 end Boronic Acid Homocoupling Minimized sol3->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Protocol 4: Controlled Addition of Boronic Acid

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base in the degassed solvent.

  • Boronic Acid Solution: In a separate flask, dissolve the boronic acid in a minimal amount of the degassed solvent.

  • Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.[13]

Protocol 5: Use of Stable Boronic Acid Derivatives

If the boronic acid is prone to decomposition (protodeboronation), consider using a more stable derivative such as a pinacol ester. These derivatives provide a slow, controlled release of the active boronic acid species into the reaction mixture.[2]

References

Technical Support Center: Purification of Reaction Products from 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from reactions with 1-fluoro-3-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges associated with purifying these halogenated aromatic compounds.

Introduction: The Purification Challenge

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira to construct complex molecular architectures.[1][2][3] The presence of both fluorine and iodine atoms imparts unique reactivity but also presents specific purification challenges.[4][5] Common issues include removing residual palladium catalysts, separating the desired product from unreacted starting materials and side-products, and handling the physicochemical properties of fluorinated compounds. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guides: A Problem-Solving Approach

This section addresses common purification problems in a question-and-answer format, providing detailed explanations and step-by-step protocols.

Issue 1: Persistent Palladium Contamination in the Final Product

Q: I've performed a Suzuki/Sonogashira coupling reaction with this compound, and my final product is contaminated with palladium. How can I effectively remove the residual catalyst?

A: Palladium residues are a common issue in cross-coupling reactions and their removal is crucial, especially in pharmaceutical applications.[6] The choice of method depends on the properties of your product and the nature of the palladium species.

Underlying Cause: Palladium catalysts can exist in various forms in the reaction mixture, including soluble Pd(0) and Pd(II) species, as well as colloidal palladium black.[7] Phosphine ligands, often used in these reactions, can also complicate purification.

Solutions:

  • Filtration through Celite® or Silica Gel: This is often the first and simplest step.

    • Protocol: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the mixture through a short plug of Celite® or silica gel.[8][9] This will remove a significant portion of the insoluble palladium species.

  • Aqueous Workup: A standard liquid-liquid extraction can remove water-soluble palladium salts.

    • Protocol:

      • After filtration, transfer the organic filtrate to a separatory funnel.

      • Wash the organic layer sequentially with an aqueous solution of a chelating agent like EDTA, a dilute acid (e.g., 1M HCl) if your product is stable, and finally with brine.[10]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Palladium Scavengers: For removing trace amounts of soluble palladium, specialized scavengers are highly effective.

    • Rationale: Scavengers are solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium.

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add the scavenger resin (typically 1-5 equivalents relative to the estimated palladium content).

      • Stir the mixture at room temperature or slightly elevated temperature for a few hours to overnight.

      • Filter off the resin and wash with the solvent.

      • Concentrate the filtrate to obtain the purified product.

Experimental Workflow for Palladium Removal

Palladium_Removal start Crude Reaction Mixture celite_filtration Filter through Celite®/Silica Plug start->celite_filtration Initial Cleanup aqueous_workup Aqueous Workup (e.g., EDTA wash) celite_filtration->aqueous_workup Remove Bulk Pd scavenger Treat with Palladium Scavenger aqueous_workup->scavenger Trace Pd Removal final_product Purified Product scavenger->final_product

Caption: Workflow for Palladium Catalyst Removal.

Issue 2: Difficulty in Separating Product from Unreacted this compound

Q: My column chromatography is not effectively separating my desired product from the starting material, this compound. What can I do?

A: Co-elution of the product and the starting material is a common challenge, especially if they have similar polarities. This compound is a relatively nonpolar compound.

Solutions:

  • Optimize Flash Chromatography Conditions:

    • Solvent System: The key is to find a solvent system that provides a good separation on a TLC plate, ideally with a ΔRf of at least 0.2.[11] For nonpolar compounds, a hexane/ethyl acetate or hexane/dichloromethane gradient is a good starting point.

    • Gradient Elution: If a single solvent system is ineffective, a shallow gradient elution can improve separation. Start with a very nonpolar eluent (e.g., pure hexane) and gradually increase the polarity.[11]

    • Dry Loading: If your crude product has poor solubility in the initial eluent, dry loading onto silica gel can improve resolution.[12]

  • Reactive Quenching: If excess starting material is the primary issue, consider a quenching step before workup.

    • Rationale: This involves adding a reagent that selectively reacts with the remaining this compound to form a more easily separable compound. This is an advanced technique and should be carefully considered based on the reactivity of your product.

  • Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution.

    • Column Choice: A C18 column is a common choice for reversed-phase separation. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[13]

Troubleshooting Flash Chromatography

ProblemPossible CauseSolution
Poor Separation (Overlapping Spots) Inappropriate solvent system.Systematically screen solvent systems using TLC to maximize ΔRf.[11]
Column overloading.Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1).[14]
Product Elutes Too Quickly Solvent system is too polar.Decrease the percentage of the more polar solvent.[15]
Product Does Not Elute Solvent system is not polar enough.Gradually increase the polarity of the eluent.[15]
Compound may have degraded on silica.Test for stability on a TLC plate. Consider using deactivated silica or an alternative stationary phase like alumina.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for products of this compound reactions?

A1: Flash column chromatography on silica gel is the most common and versatile technique for the initial purification of these reaction products.[2][16] It is effective for separating compounds with different polarities. For final purification to high purity, especially for pharmaceutical applications, recrystallization or preparative HPLC may be necessary.

Q2: My fluorinated product is an oil and won't crystallize. What are my options?

A2: The presence of fluorine can sometimes inhibit crystallization.[17] If direct crystallization fails, consider the following:

  • Two-Solvent Recrystallization: Dissolve the oil in a good solvent and then slowly add a poor solvent (an "anti-solvent") until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[18][19]

  • Chromatography: A thorough purification by flash chromatography may remove impurities that are inhibiting crystallization.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble.

Q3: How can I perform an effective liquid-liquid extraction for my fluorinated product?

A3: Liquid-liquid extraction is a fundamental purification step to remove inorganic salts and highly polar or nonpolar impurities.[20][21]

  • Solvent Choice: The choice of organic solvent is crucial and depends on the polarity of your product. Common choices include ethyl acetate, dichloromethane, and diethyl ether.[22][23]

  • pH Adjustment: If your product has acidic or basic functional groups, you can use pH adjustments to move it between the aqueous and organic layers, leaving neutral impurities behind.[10] For example, a basic product can be extracted into an acidic aqueous layer, the organic layer containing neutral impurities discarded, and then the aqueous layer is basified and re-extracted with an organic solvent to recover the purified product.

Q4: Are there any specific safety considerations when working with and purifying these compounds?

A4: Yes. This compound and many of its derivatives are halogenated organic compounds and should be handled with care.[24] They can be irritants and may have other toxicological properties.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and consult the Safety Data Sheet (SDS) for specific handling and disposal information.[24]

Logical Flow for Purification Strategy

Purification_Strategy start Crude Reaction Product initial_cleanup Initial Cleanup (Filtration, Aqueous Workup) start->initial_cleanup chromatography Flash Column Chromatography initial_cleanup->chromatography purity_check Purity Analysis (TLC, NMR, LC-MS) chromatography->purity_check recrystallization Recrystallization / Preparative HPLC purity_check->recrystallization Purity < 95% final_product Pure Product purity_check->final_product Purity > 95% recrystallization->purity_check

Caption: A General Purification Strategy Workflow.

References

Technical Support Center: 1-Fluoro-3-iodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homo-Coupling Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-fluoro-3-iodobenzene. This guide is designed to provide expert advice and actionable troubleshooting strategies to minimize or eliminate the formation of the undesired homo-coupling product, 3,3'-difluorobiphenyl, in your cross-coupling reactions. As Senior Application Scientists, we understand the importance of reaction efficiency and product purity in your research and development endeavors.

Troubleshooting Guide: Minimizing 3,3'-Difluorobiphenyl Formation

This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step protocols to get your reactions back on track.

Issue 1: Significant formation of 3,3'-difluorobiphenyl in a Suzuki-Miyaura coupling reaction.

Root Cause Analysis:

Homo-coupling of aryl halides in Suzuki-Miyaura reactions is often initiated by the presence of Pd(II) species, which can arise from the use of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by residual oxygen.[1][2] The reaction between two molecules of the aryl halide on the palladium center leads to the formation of the symmetrical biaryl. Additionally, an inappropriate choice of base can exacerbate this side reaction.[3]

Solutions:

  • Rigorous Exclusion of Oxygen: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][4] Maintain a positive pressure of inert gas throughout the entire reaction setup.

  • Catalyst Selection and Handling:

    • Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction of Pd(II) species, which can be a source of homo-coupling.

    • Add a Mild Reductant: If using a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help ensure all palladium is in the active Pd(0) state before the introduction of the aryl halide.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired cross-coupling pathway by accelerating the reductive elimination of the product and sterically hindering the formation of the di-aryl palladium intermediate that leads to homo-coupling.[5][6] Good examples include biaryl phosphines like SPhos or XPhos.[7]

  • Base Optimization: The choice of base is crucial. Strong bases can sometimes promote homo-coupling. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).[3][8] It is advisable to screen a few different bases to find the optimal conditions for your specific system.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the boronic acid (1.2 eq.), this compound (1.0 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).

  • Add your chosen Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-formed catalyst complex).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, THF/water).

  • Stir the reaction mixture at the appropriate temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or LC-MS.

Issue 2: Formation of a symmetrical biaryl in a Sonogashira coupling reaction.

Root Cause Analysis:

In Sonogashira couplings, homo-coupling of the terminal alkyne (Glaser coupling) is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9] While less common, homo-coupling of the aryl halide can also occur, particularly at elevated temperatures or with prolonged reaction times.

Solutions:

  • Minimize Oxygen: As with Suzuki couplings, rigorous degassing of solvents and maintaining an inert atmosphere are critical to suppress the oxidative homo-coupling of the alkyne.[9]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Several modern methods utilize palladium catalysts with specific ligands that can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.

  • Control Reaction Parameters:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Catalyst Loading: Use the minimum effective amount of both palladium and copper catalysts. Higher catalyst concentrations can sometimes lead to increased side reactions.[9]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

  • In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.1 eq.), a suitable palladium precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a sealed vial.

  • Add a degassed solvent (e.g., toluene or DMF).

  • Stir the reaction at room temperature or with gentle heating, monitoring by an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to homo-coupling?

The carbon-iodine bond in this compound is the most reactive site for oxidative addition to a Pd(0) catalyst.[10] The electron-withdrawing nature of the fluorine atom can make the aryl group more susceptible to certain side reactions. While the primary cause of homo-coupling is usually related to reaction conditions rather than the substrate itself, an electronically modified aryl halide can exhibit different reaction kinetics that may favor side product formation under non-optimized conditions.

Q2: Can the choice of solvent influence homo-coupling?

Yes, the solvent can play a role. Polar aprotic solvents like DMF or dioxane are commonly used.[11] The solubility of all reactants, intermediates, and the catalyst is crucial for a clean reaction. In some cases, a biphasic solvent system (e.g., toluene/water) can be beneficial, particularly in Suzuki reactions. It is always recommended to ensure your starting materials are fully dissolved.

Q3: I am observing homo-coupling in a Buchwald-Hartwig amination. What should I do?

Homo-coupling in Buchwald-Hartwig aminations is less common than in Suzuki or Sonogashira reactions but can still occur. The principles for prevention are similar:

  • Ensure an inert atmosphere.

  • Use a high-quality Pd precatalyst and a suitable bulky phosphine ligand. [12]

  • Optimize the base and temperature. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Sometimes, using a milder base like Cs₂CO₃ can be beneficial.[13]

Q4: How does the choice of base influence the formation of homo-coupling byproducts?

The base plays multiple roles in cross-coupling reactions, including activating the coupling partner (like the boronic acid in a Suzuki reaction) and facilitating the regeneration of the active catalyst.[14] An inappropriate base can lead to decomposition of starting materials or promote side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homo-coupling compared to strong bases like sodium hydroxide (NaOH).[3]

Q5: Are there any visual cues during the reaction that might indicate a problem with homo-coupling?

A common visual cue for a failing palladium-catalyzed reaction is the formation of "palladium black," a precipitate of elemental palladium. This indicates catalyst decomposition, which can lead to a host of side reactions, including homo-coupling. A healthy reaction should ideally remain homogeneous.

Visualizing the Problem: The Catalytic Cycle and Homo-Coupling

To better understand how to prevent homo-coupling, it's helpful to visualize where it occurs in the catalytic cycle of a Suzuki-Miyaura reaction.

Suzuki_Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd this compound PdII_source Pd(II) source or O₂ oxidation Pd0->PdII_source ArPdI Ar-Pd(II)-I(L)₂ OxAdd->ArPdI Transmetal Transmetalation (Ar'-B(OH)₂) ArPdI->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArPdI_2 2 x Ar-Pd(II)-I(L)₂ PdII_source->ArPdI_2 Unwanted Pathway RedElim_homo Reductive Elimination ArPdI_2->RedElim_homo HomoProduct Ar-Ar (Homo-coupling) RedElim_homo->HomoProduct

Caption: Suzuki catalytic cycle with homo-coupling pathway.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), which promotes homo-coupling.[1][4]
Catalyst Pd(0) precatalystAvoids incomplete in-situ reduction of Pd(II) sources.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes reductive elimination of the desired product and sterically hinders dimerization.[6][7]
Base (Suzuki) Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)Less likely to promote homo-coupling compared to strong bases.[3]
Temperature Lowest effective temperatureCan disfavor the kinetics of the homo-coupling side reaction.[5]

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically with 1-Fluoro-3-iodobenzene as a substrate. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Introduction: The Nuances of this compound in Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[1][2] Your substrate, this compound, presents a unique electronic profile. The carbon-iodine bond is the desired site of reactivity, and the electron-withdrawing nature of the fluorine substituent generally accelerates the rate-determining oxidative addition step of the palladium catalyst into the C-I bond.[3] Therefore, if your reaction is failing, the root cause is likely not the inherent reactivity of the aryl iodide but rather issues with catalyst stability, reagent integrity, or competing side reactions.

This guide is structured as a series of frequently asked questions that address the most common failure modes observed in the field.

FAQ 1: "My reaction shows no conversion. My starting materials are recovered unchanged. What's wrong?"

This is one of the most common and frustrating issues, typically pointing to a fundamental problem with the catalytic system. The reaction is failing to initiate.

Primary Diagnosis: Catalyst Inactivity

The active catalyst in the Sonogashira reaction is a Palladium(0) species.[4] Many common starting materials, or "precatalysts," are Palladium(II) complexes like PdCl₂(PPh₃)₂ which must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5] Failure at this stage is a frequent culprit.

Possible Cause 1: Palladium(0) Catalyst Oxidation

The active Pd(0) catalyst is sensitive to oxygen. If your reaction setup is not rigorously anaerobic, the catalyst can be oxidized to an inactive Pd(II) state, halting the reaction before it starts.

Recommended Actions:

  • Ensure a Scrupulously Inert Atmosphere: All solvents and liquid reagents (especially amine bases) must be thoroughly degassed. Standard purging with argon or nitrogen is often insufficient. The freeze-pump-thaw method (three cycles) is the gold standard for removing dissolved oxygen.[6] All glassware should be oven- or flame-dried and the reaction should be run under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or within a glovebox.[6]

  • Use a Robust Precatalyst: Instead of relying on the in situ reduction of Pd(II) sources like Pd(OAc)₂, consider using an air-stable Pd(0) precatalyst like Pd(PPh₃)₄ or a modern, well-defined precatalyst that rapidly generates the active monoligated species.[7]

Possible Cause 2: Ligand Degradation or Inappropriateness

Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. However, they are also prone to oxidation. Furthermore, the choice of ligand is critical for reaction efficiency.

Recommended Actions:

  • Use High-Purity, Air-Stable Ligands: If possible, use bulky, electron-rich phosphine ligands which are known to accelerate the oxidative addition and reductive elimination steps.[3][4] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are often more robust than the traditional triphenylphosphine (PPh₃).[4][5]

  • Optimize the Palladium-to-Ligand Ratio: For a Pd(II) precatalyst like PdCl₂(PPh₃)₂, additional phosphine ligand (1-2 equivalents relative to Pd) can help stabilize the resulting Pd(0) species and prevent palladium black precipitation.

Workflow: Establishing an Active Catalytic System

Caption: Troubleshooting workflow for a non-starting reaction.

FAQ 2: "I'm observing significant formation of a side product that is a dimer of my alkyne. How do I stop this?"

The formation of an alkyne dimer (e.g., R-C≡C-C≡C-R) is a classic signature of the Glaser-Hay homocoupling reaction.[8][9] This is the most common and problematic side reaction in copper-cocatalyzed Sonogashira couplings.

Primary Diagnosis: Unwanted Copper-Mediated Homocoupling

The copper(I) cocatalyst, while intended to facilitate the formation of a copper acetylide for transmetalation to the palladium center, can also promote the oxidative dimerization of the alkyne, especially in the presence of oxygen.[6][9]

Recommended Action: Switch to a Copper-Free Protocol

The most direct and effective solution is to eliminate the copper cocatalyst entirely.[10][11] Copper-free Sonogashira reactions have been extensively developed to circumvent the issue of homocoupling. In these protocols, the amine base is typically strong enough to deprotonate the alkyne, which can then coordinate directly with the palladium complex.[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a robust starting point for coupling this compound while avoiding Glaser-Hay homocoupling.

  • Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under a stream of argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand if required (e.g., PPh₃, 4-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base. For copper-free conditions, a stronger base like diisopropylethylamine (DIPEA) or piperidine can be effective. Often, the amine can be used as the solvent.[12]

  • Reaction Execution: Heat the reaction to the desired temperature (start with 50-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove palladium black. Concentrate the filtrate and purify by column chromatography.

ParameterCopper-CatalyzedCopper-Free (Recommended)Rationale
Co-catalyst CuI (5-10 mol%)NoneEliminates the primary pathway for Glaser homocoupling.[10]
Base Triethylamine (Et₃N)Piperidine, DIPEA, DBUA slightly stronger base is often needed to facilitate alkyne deprotonation without copper.[12]
Atmosphere AnaerobicStrictly Anaerobic While always important, any residual O₂ in copper-free systems can still lead to catalyst deactivation.

FAQ 3: "My reaction is sluggish, giving low yields even after a long time. What parameters should I screen?"

Low conversion or stalling suggests that while the reaction initiates, it is not efficient. This calls for systematic optimization of the reaction parameters.

Primary Diagnosis: Suboptimal Reaction Conditions

The interplay between the catalyst, ligand, base, and solvent is crucial. The electronic properties of this compound can influence the optimal combination.

Systematic Optimization Strategy
  • Base Screening: The base is not merely an acid scavenger; it participates in the catalytic cycle.[13] Triethylamine (Et₃N) is common, but for challenging substrates, others may be superior. Screen bases like diisopropylamine (i-Pr₂NH), diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.[13]

  • Ligand Screening: As mentioned, bulky, electron-rich ligands often give the best results. If you are using PdCl₂(PPh₃)₂, which has two PPh₃ ligands, consider adding a more effective ligand like XPhos or SPhos, or switching to an N-heterocyclic carbene (NHC) based catalyst system.[4][8]

  • Solvent Effects: The polarity of the solvent can influence reaction rates. While amine bases are often used as solvents, co-solvents like THF, DMF, NMP, or toluene can be beneficial. Polar aprotic solvents like DMF can sometimes accelerate the oxidative addition step.[14]

  • Temperature Control: While the C-I bond is reactive, some catalyst systems require thermal energy to achieve efficient turnover. Increase the temperature in 10-15 °C increments, monitoring for any signs of decomposition. A typical range is room temperature to 80 °C.[15]

Visualizing the Catalytic Cycles

Understanding the mechanism helps in troubleshooting. The reaction involves two interconnected cycles when a copper co-catalyst is used.[4]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (A) Pd_complex_B trans-Ar-Pd(II)-I(L)₂ (B) Pd0->Pd_complex_B Oxidative Addition (Ar-I) Pd_complex_C cis-Ar-Pd(II)-(C≡CR)(L)₂ (C) Pd_complex_B->Pd_complex_C Transmetalation (from Cu cycle) Pd_complex_C->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex_C->Product CuI CuI (D) pi_complex π-Alkyne-Cu Complex (E) CuI->pi_complex H-C≡CR Cu_acetylide Cu-C≡CR (F) pi_complex->Cu_acetylide + Base, - HB⁺I⁻ Cu_acetylide->Pd_complex_B Rate-Determining Step Cu_acetylide->CuI Transmetalation (to Pd cycle)

Caption: The interconnected Palladium and Copper catalytic cycles in a traditional Sonogashira reaction.[4]

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 1-fluoro-3-iodobenzene. Our goal is to provide you with the causal explanations and actionable protocols necessary to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your cross-coupling experiments with this compound. Each issue is followed by a diagnosis of potential causes and a step-by-step guide to remediation.

Issue 1: My reaction is sluggish, showing low conversion even after extended reaction times. I'm recovering mostly starting material.

Potential Causes & Solutions

This is a common issue that often points to problems with the initial activation of the catalyst or its rapid deactivation. Let's break down the possibilities.

  • Cause A: Inefficient Oxidative Addition. The first step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1] While aryl iodides are generally reactive, the electronic properties of the fluoro-substituted ring can influence this step.[2]

    • Troubleshooting Steps:

      • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Switch to bulkier, more electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate oxidative addition and enhance catalyst stability.[3]

      • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 3-5 mol%) might be necessary to achieve a reasonable reaction rate.[3] However, this should be a secondary option after optimizing other parameters.

      • Solvent Choice: The polarity of the solvent can affect the rate of oxidative addition. Screen aprotic polar solvents like dioxane, toluene, or DMF.[3]

  • Cause B: Catalyst Poisoning from Impurities. Trace impurities in your reagents or solvent can act as catalyst poisons.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure your this compound and coupling partner (e.g., boronic acid) are of high purity.

      • Solvent Degassing: Oxygen is a known culprit for oxidizing the active Pd(0) catalyst to an inactive Pd(II) species, which can also promote side reactions like homocoupling.[4][5][6] Thoroughly degas your solvent(s) using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7]

      • Base Quality: Ensure your base is anhydrous and has been stored properly. Some bases can absorb water, which can interfere with the reaction.

Issue 2: My reaction mixture is turning black, and I'm observing a precipitate. The product yield is very low.

Potential Causes & Solutions

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, aggregated form of palladium metal.[4][8]

  • Cause A: Catalyst Agglomeration. The active, ligand-stabilized Pd(0) species is soluble. When the protective ligand dissociates or degrades, these species can aggregate and precipitate as palladium black.[4]

    • Troubleshooting Steps:

      • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands like phosphines, a ratio of 2:1 or even 4:1 is often used to maintain a stable catalytic complex.

      • Ligand Choice: As mentioned previously, bulky, electron-rich ligands are excellent at stabilizing the Pd(0) center and preventing aggregation.[4]

      • Temperature Control: Excessively high temperatures can accelerate both ligand dissociation and catalyst agglomeration.[3] Run your reaction at the lowest temperature that still provides a reasonable rate. Consider a temperature screen from 80°C to 110°C.

      • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Cause B: Inappropriate Base. The choice and form of the base can significantly impact catalyst stability. A highly concentrated or poorly soluble base can create localized high-pH environments that promote catalyst decomposition.[3]

    • Troubleshooting Steps:

      • Base Selection: For Suzuki couplings, consider using milder, soluble bases like K₃PO₄ or Cs₂CO₃.[3] The solubility of the base plays a key role in the reaction kinetics.[9]

      • Physical Form of Base: Ensure the base is a fine powder to maximize its surface area and dispersion in the reaction mixture.[3]

Issue 3: I'm seeing significant formation of homocoupled byproducts and/or dehalogenated starting material.

Potential Causes & Solutions

These side products are often indicative of specific, unwanted reaction pathways that compete with your desired cross-coupling.

  • Cause A: Homocoupling of the Coupling Partner (e.g., Boronic Acid). This is often promoted by the presence of Pd(II) species and oxygen.[5][10]

    • Troubleshooting Steps:

      • Rigorous Degassing: As mentioned, meticulous removal of oxygen is critical to suppress this side reaction.[6] A nitrogen or argon sparge before catalyst addition is recommended.[10]

      • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, minimizing the concentration of Pd(II) that can facilitate homocoupling.[10]

  • Cause B: Dehalogenation of this compound. This occurs when the arylpalladium(II) intermediate reacts with a hydride source before it can couple with your partner reagent.

    • Troubleshooting Steps:

      • Solvent and Base Choice: Protic solvents or bases containing hydroxide can be sources of hydrides. Switching to an aprotic solvent and a non-hydroxide base can minimize dehalogenation.[6]

      • Ligand Effects: The use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a "difficult" substrate?

A1: Not typically. Aryl iodides are the most reactive class of aryl halides in oxidative addition.[11] The C-I bond is weaker than C-Br or C-Cl bonds, making the initial step of the catalytic cycle more favorable. The fluorine substituent is electron-withdrawing, which can further facilitate oxidative addition. However, challenges can arise from catalyst instability or competing side reactions if reaction conditions are not optimized.

Q2: Can β-hydride elimination be a problem with this compound?

A2: No, β-hydride elimination is not a relevant deactivation pathway when using aryl halides like this compound. This process requires a hydrogen atom on an sp³-hybridized carbon atom that is in the beta position relative to the palladium center.[12][13] Since aryl halides lack such a feature, this deactivation pathway is not a concern.[12][13]

Q3: How critical is the choice of palladium precatalyst?

A3: The choice of precatalyst is important for convenience and reproducibility. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used because they are air-stable.[14] However, they must be reduced in situ to the active Pd(0) species.[15][16] This reduction step can sometimes be inefficient or lead to side reactions. Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., Buchwald precatalysts) that cleanly generates the active catalyst can lead to more reliable results.[16][17]

Q4: My reaction works, but the yield is inconsistent. What should I focus on?

A4: Inconsistent yields often point to variability in reaction setup and reagent quality.

  • Atmosphere Control: The most common variable is the efficiency of oxygen exclusion. Ensure your degassing procedure is consistent for every reaction.[7]

  • Reagent Quality: Use fresh, high-purity reagents. Boronic acids, for example, can degrade over time, leading to lower yields.[6]

  • Water Content: While some Suzuki reactions benefit from a small amount of water, inconsistent water content in solvents or from hydrated bases can lead to variable results.[7][18] Using anhydrous solvents and properly dried bases will improve reproducibility.

Visualization of Deactivation Pathways

The following diagram illustrates the main catalytic cycle and the key off-cycle deactivation pathways that can occur.

G cluster_main Main Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-I) Pd0->OA Ar-I = this compound Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation PdII Ar-Pd(II)-I Complex OA->PdII TM Transmetalation (Coupling Partner) PdII->TM Homocoupling Homocoupling (Side Product) PdII->Homocoupling O2, Pd(II) mediated Dehalogenation Dehalogenation (Side Product) PdII->Dehalogenation Hydride source PdII_R Ar-Pd(II)-R Complex TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product

Caption: Catalytic cycle and common deactivation pathways.

Summary of Troubleshooting Parameters

ParameterCommon IssueRecommended ActionRationale
Catalyst System Low activity, catalyst decompositionUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.Enhances stability of Pd(0) and accelerates oxidative addition.[3]
Reaction Temp. Palladium black formationOptimize temperature; avoid excessive heat (start around 80-100 °C).High temperatures accelerate ligand degradation and catalyst aggregation.[3]
Atmosphere Low yield, homocouplingRigorously degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).Oxygen deactivates the Pd(0) catalyst and promotes side reactions.[4][5][6]
Base Inconsistent results, catalyst decompositionUse a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).Ensures homogeneity and avoids side reactions caused by water or poor solubility.[3][9]
Reagents Low conversion, side productsUse high-purity starting materials and anhydrous solvents.Impurities can poison the catalyst.[6][11]

Experimental Protocol: Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the degassed solvent mixture via syringe, followed by the this compound.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

removing copper stabilizer from 1-Fluoro-3-iodobenzene before reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Fluoro-3-iodobenzene. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of copper stabilizer from this compound prior to its use in chemical reactions. Adherence to these protocols is critical for ensuring reaction reproducibility and preventing catalyst inhibition.

Introduction: The "Why" Behind Copper Removal

This compound is a key building block in organic synthesis, often supplied with a copper stabilizer (in the form of chips or powder) to prevent degradation, particularly homocoupling, which can occur upon exposure to light or heat.[1][2][3] While essential for shelf-life, this copper stabilizer can be detrimental to many synthetic transformations.

Residual copper, even in trace amounts, can interfere with or poison catalysts used in subsequent reactions, most notably palladium catalysts employed in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[4][5] Copper can also act as a catalyst in its own right, leading to unwanted side reactions and reduced yields of the desired product.[6] Therefore, complete removal of the copper stabilizer is a critical preliminary step for achieving predictable and successful downstream reactions.

Frequently Asked Questions (FAQs)

Q1: What form is the copper stabilizer in?

The copper stabilizer in this compound is typically present as metallic copper chips or powder.[1][2] Over time, some of this copper may react to form a thin layer of copper(I) or copper(II) oxides or salts on the surface, which may be partially soluble in the organic reagent.

Q2: Why can't I just filter out the copper chips and proceed with my reaction?

While physically removing the visible copper pieces is a necessary first step, it is often insufficient. Microparticulate copper and soluble copper species can remain in the this compound.[7] These dissolved or suspended copper species are reactive and can interfere with your reaction.[8][9]

Q3: What are the primary methods for removing the copper stabilizer?

The most effective and commonly used methods for removing both solid and dissolved copper species include:

  • Aqueous Washes with Chelating Agents: Utilizing solutions of reagents like aqueous ammonia, ammonium chloride, or EDTA to form water-soluble copper complexes that can be extracted from the organic material.[8][10][11]

  • Filtration through a Solid Support: Passing the this compound through a plug of silica gel or alumina to adsorb the copper species.[7][8][9]

  • Distillation: Purifying the this compound by vacuum distillation to separate the non-volatile copper components from the desired product.[12][13]

Q4: Which removal method should I choose?

The optimal method depends on the scale of your reaction, the required purity, and the available equipment. The following diagram outlines a decision-making workflow:

G start Start: Need to remove Cu from This compound scale What is the scale of your reaction? start->scale small_scale Small Scale (< 5 g) scale->small_scale Small large_scale Large Scale (≥ 5 g) scale->large_scale Large purity_check Is ultra-high purity required? small_scale->purity_check method_distill Vacuum Distillation large_scale->method_distill yes_purity Yes purity_check->yes_purity no_purity No purity_check->no_purity method_combo Aqueous Wash followed by Silica Gel Plug Filtration yes_purity->method_combo method_wash Aqueous Wash with Chelating Agent (e.g., aq. NH₃ or NH₄Cl) no_purity->method_wash end Proceed with Reaction method_wash->end method_plug Silica Gel Plug Filtration method_plug->end method_distill->end method_combo->end

Caption: Decision workflow for selecting a copper removal method.

Q5: How can I confirm that the copper has been successfully removed?

A persistent blue or green color in the aqueous washings or on the silica gel indicates the presence of copper.[8] For most applications, the disappearance of this color is a good indicator of successful removal. For highly sensitive reactions, techniques like Atomic Absorption (AA) spectroscopy or Inductively Coupled Plasma (ICP) analysis can be used to quantify residual copper content.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent blue/green color in the final aqueous wash. Incomplete complexation and removal of copper ions.Perform additional washes with the chelating solution. Ensure vigorous mixing during the extraction to maximize contact between the phases.[8]
Emulsion formation during aqueous extraction. The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low recovery of this compound after purification. 1. The compound is partially soluble in the aqueous wash. 2. The compound is strongly adsorbed on the silica gel plug.1. Back-extract the combined aqueous layers with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane). 2. Elute the silica plug with a slightly more polar solvent or a larger volume of the initial eluent to ensure complete recovery.
Reaction still fails or gives low yield after copper removal. 1. Insufficient removal of copper. 2. Other impurities are present in the starting material. 3. The chosen removal method introduced an inhibitor (e.g., residual ammonia).1. Combine methods: perform an aqueous wash followed by a silica gel plug filtration.[8] 2. Consider vacuum distillation for the highest purity. 3. If an amine-based wash was used, ensure it is thoroughly removed by washing with brine and drying the organic layer.

Experimental Protocols

Protocol 1: Aqueous Wash with Aqueous Ammonia or Ammonium Chloride

This method is effective for removing copper by forming a water-soluble tetraamminecopper(II) complex, which is intensely blue.

Materials:

  • This compound containing copper stabilizer

  • An organic solvent in which the product is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1-2 M aqueous ammonia (NH₃) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Physically remove any large copper chips or wires from the this compound.

  • Dissolve the this compound in an appropriate organic solvent (e.g., 5-10 mL of solvent per 1 g of substrate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NH₄Cl or 1-2 M aqueous NH₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The aqueous layer will turn blue if copper is present.[10][14]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash (steps 4-6) until the aqueous layer is colorless.[6]

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

  • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

Protocol 2: Filtration through a Silica Gel Plug

This physical method relies on the adsorption of polar copper salts onto the silica gel. It is a quick and efficient method for smaller scales.

Materials:

  • This compound containing copper stabilizer

  • Silica gel (for flash chromatography)

  • A non-polar eluting solvent (e.g., hexane or a mixture of hexane and a small amount of ethyl acetate)

  • Pasteur pipette or a small chromatography column

  • Cotton or glass wool

  • Sand

Procedure:

G cluster_0 Silica Plug Preparation and Filtration A 1. Place a cotton plug at the bottom of a Pasteur pipette. B 2. Add a small layer of sand. A->B C 3. Fill with 5-10 cm of silica gel. B->C D 4. Add another layer of sand on top. C->D E 5. Pre-wet the plug with the eluting solvent. D->E F 6. Dissolve the this compound in a minimal amount of eluting solvent. E->F G 7. Carefully load the solution onto the plug. F->G H 8. Elute the product through the plug with the eluting solvent, collecting the filtrate. G->H I 9. Concentrate the filtrate to obtain the purified product. H->I

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the critical role of solvents in modulating the reactivity of 1-fluoro-3-iodobenzene in common palladium-catalyzed cross-coupling reactions. My aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting.

Introduction: The Dichotomy of this compound Reactivity

This compound is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for cross-coupling reactions.[1] The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond towards oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.[2][3] However, the choice of solvent can profoundly influence reaction rates, yields, and even selectivity, leading to unexpected outcomes. This guide will dissect these solvent effects in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or incomplete. Could the solvent be the issue?

A1: Absolutely. The solvent plays a multifaceted role in the Suzuki-Miyaura reaction.[4][5][6] Its primary functions are to dissolve the reactants and facilitate the interaction between the catalyst and the substrates. However, the solvent's polarity and coordinating ability can significantly impact the catalytic cycle.[7][8][9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices as they can stabilize the charged intermediates formed during the catalytic cycle, potentially accelerating the reaction.[10][11] However, be aware that strongly coordinating solvents like DMF and DMSO can sometimes compete with the phosphine ligand for coordination to the palladium center, which may inhibit the reaction.[5]

  • Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are also commonly used and often provide a good balance of solubility and moderate coordinating ability.[12]

  • Aqueous Mixtures: The use of water as a co-solvent with an organic solvent (e.g., THF/water, Dioxane/water) can be highly beneficial.[11][12] Water can help to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can also accelerate the transmetalation step.

Troubleshooting Tip: If your reaction is slow in a nonpolar solvent like toluene, consider switching to a more polar solvent system like THF/water or 1,4-dioxane/water. If you are already using a polar aprotic solvent and observing issues, ensure your solvent is anhydrous, as water content can affect certain boronic acids and bases.

Q2: I am observing significant homocoupling of my boronic acid. How can the solvent choice help mitigate this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can be influenced by the solvent.[2] This side reaction is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of the precatalyst or from oxidative processes during the reaction.

  • Solvent Polarity: In some cases, less polar solvents can suppress homocoupling by disfavoring the formation of ionic species that may participate in this side reaction.

  • Degassing: Thoroughly degassing your solvent and reaction mixture is crucial to minimize oxygen levels, which can contribute to the formation of Pd(II) and promote homocoupling.[2]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield or Sluggish Reaction check_solvent Check Solvent System start->check_solvent nonpolar Using Nonpolar Solvent? (e.g., Toluene) check_solvent->nonpolar polar_aprotic Using Polar Aprotic? (e.g., DMF, DMSO) nonpolar->polar_aprotic No switch_polar Switch to Polar Protic or Ethereal/Water Mixture (e.g., THF/H₂O) nonpolar->switch_polar Yes check_anhydrous Ensure Anhydrous Conditions polar_aprotic->check_anhydrous Yes consider_ethereal Consider Ethereal Solvent (e.g., THF, Dioxane) polar_aprotic->consider_ethereal No homocoupling Significant Homocoupling? switch_polar->homocoupling check_anhydrous->homocoupling consider_ethereal->homocoupling degas Thoroughly Degas Solvent and Reaction Mixture homocoupling->degas Yes optimize_base Optimize Base and Temperature homocoupling->optimize_base No degas->optimize_base success Improved Reactivity optimize_base->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of this compound.

Section 2: Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is giving low yields. I'm using toluene as the solvent. What should I consider?

A3: While toluene is a common solvent for Buchwald-Hartwig aminations, it may not always be optimal.[13][14] The solvent's role here is also critical in solubilizing the amine, the aryl halide, and the base, as well as influencing the stability and activity of the palladium catalyst.

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, t-BuOH): These are often excellent choices for Buchwald-Hartwig reactions.[15] 1,4-Dioxane, in particular, has been shown to be effective for a wide range of substrates.[15] The use of t-BuOH as a solvent or co-solvent can also be beneficial, especially when using alkoxide bases like NaOt-Bu or KOt-Bu.

  • Polar Aprotic Solvents (e.g., DMF): While less common than in Suzuki couplings, DMF can be effective in some cases, particularly for less soluble substrates.[16] However, be mindful of potential side reactions with the amine at elevated temperatures.

Troubleshooting Tip: If you are experiencing low yields in toluene, consider switching to 1,4-dioxane or a mixture of toluene and t-BuOH. Ensure your base is of high quality and your reaction is performed under an inert atmosphere.

Q4: I'm trying to couple a primary amine and I'm seeing significant hydrodehalogenation of my this compound. Can the solvent help?

A4: Hydrodehalogenation, where the iodine is replaced by a hydrogen atom, can be a competing side reaction, especially with primary amines.[15] The solvent can influence the rates of both the desired C-N bond formation and the undesired hydrodehalogenation.

  • Solvent Polarity and Coordination: The choice of a less polar, non-coordinating solvent might, in some instances, disfavor the pathway leading to hydrodehalogenation. However, this is highly dependent on the specific ligand and base used.

  • Ligand and Base Optimization: More often than not, mitigating hydrodehalogenation involves careful selection of the phosphine ligand and the base, rather than just the solvent. Bulky, electron-rich ligands are often employed to promote the desired reductive elimination step over side reactions.

Data Presentation: Solvent Effects on Buchwald-Hartwig Amination Yield

SolventDielectric Constant (ε)Typical Yield (%)Notes
Toluene2.460-80Common starting point, may require optimization.
1,4-Dioxane2.285-95Often provides higher yields and better reproducibility.[15]
THF7.670-85Good alternative to dioxane.
t-BuOH12.575-90Often used with alkoxide bases.
DMF36.7VariableCan be effective for poorly soluble substrates, but risk of side reactions.[16]

Note: Yields are illustrative and can vary significantly based on the specific amine, ligand, base, and reaction conditions.

Section 3: Sonogashira Coupling

Q5: My copper-free Sonogashira coupling of this compound is not proceeding to completion. I'm using THF as the solvent. What are my options?

A5: In Sonogashira couplings, especially copper-free variants, the solvent's ability to dissolve the starting materials and facilitate the catalytic cycle is crucial.[17]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for Sonogashira reactions.[17][18] Their high polarity can help to stabilize the acetylide intermediate and promote the reaction. DMF, in particular, is widely used due to its high boiling point, which allows for higher reaction temperatures if needed.[17]

  • Amine as Solvent: In some cases, using an excess of the amine base (e.g., triethylamine, diisopropylamine) as the solvent or co-solvent can be very effective. The amine serves both as the base and as a solvent that can facilitate the reaction.

  • Nonpolar Solvents (e.g., Toluene): While less common, toluene can be effective in some systems, particularly when using certain catalyst and ligand combinations.[17]

Troubleshooting Tip: If your reaction is sluggish in THF, switching to a more polar aprotic solvent like DMF or DMSO is a good first step.[18] Alternatively, consider using a mixture of your current solvent with an excess of the amine base.

Q6: I am observing Glaser coupling (homocoupling of the alkyne) in my Sonogashira reaction. Can the solvent choice influence this?

A6: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, but it can also occur in copper-free systems. While the primary way to suppress this is to rigorously exclude oxygen, the solvent can play a role.

  • Solvent and Oxygen Solubility: Solvents have different capacities to dissolve oxygen. While this is a complex interplay of factors, ensuring your chosen solvent is thoroughly degassed before use is the most critical step.

  • Coordinating Solvents: In some instances, a coordinating solvent might help to stabilize the palladium-acetylide intermediate, favoring the cross-coupling pathway over the homocoupling pathway.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification prep_vessel Oven-dried flask with stir bar add_solids Add this compound, alkyne, Pd catalyst, and ligand prep_vessel->add_solids inert_atm Evacuate and backfill with inert gas (3x) add_solids->inert_atm add_solvent Add degassed solvent via syringe inert_atm->add_solvent add_base Add degassed amine base via syringe add_solvent->add_base heat Heat to desired temperature add_base->heat monitor Monitor by TLC or GC/LC-MS heat->monitor quench Cool to RT and quench monitor->quench extract Aqueous workup and extraction quench->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a THF/Water System

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed 4:1 mixture of THF and water via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination in 1,4-Dioxane

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv), the appropriate phosphine ligand (e.g., Xantphos, 0.02 equiv), and NaOt-Bu (1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv) followed by anhydrous, degassed 1,4-dioxane.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling in DMF

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and the terminal alkyne (1.5 equiv).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed DMF followed by degassed triethylamine (2.0 equiv) via syringe.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Managing Exothermic Grignard Formation with 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<_ .

For Researchers, Scientists, and Drug Development Professionals

The formation of Grignard reagents is a cornerstone of organic synthesis, enabling the creation of crucial carbon-carbon bonds.[1][2][3] However, the inherent exothermic nature of this reaction, particularly with reactive aryl halides like 1-fluoro-3-iodobenzene, presents significant safety and scalability challenges.[4][5][6] This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure safe, controlled, and high-yielding Grignard formations.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is difficult to initiate. What are the common causes and how can I troubleshoot this?

A1: Difficulty in initiating a Grignard reaction is a frequent challenge, often stemming from a passivated magnesium surface or the presence of moisture.[7][8] The reactivity of organic halides follows the trend I > Br > Cl >> F, making this compound a reactive substrate, but initiation can still be problematic.[8]

Troubleshooting Steps:

  • Magnesium Activation: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.[7][9] Several methods can be employed to activate the magnesium:

    • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[8]

    • Chemical Activation: Adding a small crystal of iodine is a common and effective method.[1][7][8] The disappearance of the characteristic purple vapor of iodine indicates that the magnesium surface has been activated.[10] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.[11]

  • Ensuring Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[12][13]

    • All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling under a stream of nitrogen or argon.[7][8][14]

    • Solvents must be anhydrous. Using a freshly opened bottle of an appropriate solvent or a properly dried solvent is crucial.[8][12] Tetrahydrofuran (THF) and diethyl ether are common choices.[7][15]

  • Initial Reagent Addition: Add a small portion of the this compound solution to the activated magnesium.[8] Gentle warming with a heat gun or a warm water bath may be necessary to initiate the reaction.[8][16] Be prepared to cool the reaction once it starts, as it is exothermic.[8][17]

Q2: The reaction starts, but then proceeds too vigorously. How can I control the exotherm and prevent a runaway reaction?

A2: A runaway reaction is a major safety hazard in Grignard synthesis.[5][17] The highly exothermic nature of the reaction requires careful management.[4][6][18]

Immediate Actions for a Runaway Reaction:

  • Stop the addition of this compound immediately.[17]

  • Remove any heat source. [17]

  • Cool the reaction flask using a pre-prepared ice-water bath.[17] Avoid rapid cooling to prevent thermal shock to the glassware.[14][17]

Preventative Measures:

  • Slow and Controlled Addition: Add the this compound solution dropwise using an addition funnel. This allows the heat generated to be dissipated by the solvent's reflux and any external cooling.[14][17][19]

  • Adequate Cooling: Have a robust cooling system, such as a large ice bath, readily available.[17]

  • Proper Flask Size: Use a reaction flask that is no more than half full to accommodate the reaction volume and potential for vigorous boiling.[5][14][17]

  • Dilution: Running the reaction at a lower concentration can help manage the heat output.[17]

Q3: I'm observing a significant amount of a biphenyl side product. What causes this and how can it be minimized?

A3: The formation of a biphenyl dimer (Wurtz coupling) is a common side reaction in Grignard preparations.[9][10] This occurs when the newly formed Grignard reagent reacts with the starting aryl halide.[7]

Factors Favoring Wurtz Coupling:

  • High local concentration of the aryl halide: Adding the this compound too quickly can lead to its accumulation before it can react with the magnesium.[7]

  • High reaction temperature: The coupling reaction is often favored at elevated temperatures.[7]

  • Insufficiently activated magnesium: A less reactive magnesium surface provides more opportunity for the aryl halide to react with the already formed Grignard reagent.[7]

Strategies to Minimize Wurtz Coupling:

  • Slow, dropwise addition of the this compound solution.[7]

  • Maintain a moderate reaction temperature. While initial warming might be needed, the reaction's exotherm may necessitate cooling to maintain a gentle reflux.[7]

  • Ensure the magnesium is highly activated before and during the addition.[7]

Q4: What is the optimal solvent for forming the Grignard reagent from this compound?

A4: Ethereal solvents are essential for Grignard reactions as they are aprotic and solvate the magnesium atom, stabilizing the reagent.[12][20] The choice of solvent can significantly impact the reaction.[15][21]

SolventBoiling Point (°C)Key Characteristics
Diethyl Ether (Et₂O) 34.6A traditional and effective solvent.[12] Its high volatility can aid in temperature management but requires an efficient condenser.[12]
Tetrahydrofuran (THF) 66A more polar ether that can lead to faster reactions due to better solvation.[12] Its higher boiling point allows for reactions at higher temperatures.[12]
2-Methyltetrahydrofuran (2-MeTHF) ~80A "greener" alternative to THF, derived from renewable resources.[15][22] It can sometimes offer superior performance, including the suppression of Wurtz coupling byproducts.[15][22]

For this compound, both THF and diethyl ether are suitable. THF is often preferred for aryl halides due to its higher boiling point and better solvating ability.[23]

Experimental Protocols

Protocol 1: Small-Scale Formation of 3-Fluorophenylmagnesium Iodide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an activator)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas like nitrogen or argon.[2]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.[2] Gently warm the flask with a heat gun until violet iodine vapors are observed.[2] Allow the flask to cool to room temperature.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous ether or THF. Add a small portion of this solution to the activated magnesium.[8] The reaction should initiate, evidenced by gentle bubbling, warming, and a cloudy appearance.[9][17]

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[2] Use an ice bath to moderate the reaction if it becomes too vigorous.[2]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent.[8]

Visualizing the Workflow

Grignard_Formation_Workflow Dry_Glassware Dry Glassware (Flame or Oven) Activate_Mg Activate Magnesium (Iodine or 1,2-Dibromoethane) Initiation Initiation: Add small portion of This compound Activate_Mg->Initiation Observe_Initiation Observe for: - Bubbling - Warming - Cloudiness Initiation->Observe_Initiation Addition Slow Dropwise Addition of remaining halide Reflux Maintain Gentle Reflux (Cool as needed) Addition->Reflux Completion Stir to Completion Reflux->Completion Control_Exotherm Control Exotherm with Ice Bath Reflux->Control_Exotherm Observe_Initiation->Addition Control_Exotherm->Reflux

Caption: Workflow for Grignard reagent formation.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves.[14] Nitrile gloves are combustible and should be handled with care.[14]

  • Inert Atmosphere: Grignard reagents are sensitive to air and moisture; therefore, all manipulations should be carried out under an inert atmosphere (nitrogen or argon).[24]

  • Fire Safety: Diethyl ether and THF are highly flammable.[5][13] Ensure there are no open flames in the laboratory.[13] Have a fire extinguisher rated for flammable liquids readily accessible.

  • Working Alone: It is highly recommended not to work alone when performing a large-scale Grignard reaction or if you are performing it for the first time.[14][25]

Advanced Troubleshooting

Q5: The reaction mixture turns dark brown or black. Is this normal?

A5: A color change to grayish or brownish is typical for Grignard reagent formation.[7] However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[7][8] If this occurs, review your procedure for potential sources of contamination and ensure the reaction temperature is being adequately controlled.

Q6: Can I use 1-fluoro-3-chlorobenzene or 1-fluoro-3-bromobenzene instead?

A6: While Grignard reagents can be formed from chlorides and bromides, the reactivity of the halogen is a key factor (I > Br > Cl).[8] 1-Fluoro-3-bromobenzene would be a suitable alternative, though initiation might be slightly more challenging than with the iodo-analogue. 1-Fluoro-3-chlorobenzene would be significantly less reactive, and specialized activation methods or reaction conditions might be necessary. The C-F bond is generally unreactive towards magnesium under standard Grignard formation conditions.[26]

References

Technical Support Center: Workup Procedure for 1-Fluoro-3-iodobenzene Suzuki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the workup procedure when using 1-fluoro-3-iodobenzene as a substrate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation and purification of your target compounds.

I. Understanding the Importance of a Robust Workup

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] The use of this compound is particularly relevant in the synthesis of pharmaceuticals and advanced materials, as the fluorine atom can significantly enhance a molecule's pharmacokinetic properties.[3] While the reaction itself is well-studied, the workup and purification stages are critical for obtaining a high yield of a pure product and can often present unforeseen challenges. A properly designed workup procedure is not merely a purification step but a crucial part of the overall synthetic strategy.

This guide will walk you through a standard workup procedure, explain the rationale behind each step, and provide solutions to common problems you may encounter.

II. Standard Workup Protocol for this compound Suzuki Reaction

This protocol assumes the Suzuki reaction has been run to completion, as monitored by methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Step-by-Step Experimental Protocol
  • Cooling the Reaction: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.[4][5] This is a critical safety step before quenching and extraction.

  • Quenching the Reaction: Slowly add water to the reaction mixture. This step serves multiple purposes:

    • It dissolves the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and other inorganic byproducts.

    • It can help to precipitate some of the crude product if it is insoluble in the aqueous-organic mixture.

  • Solvent Extraction:

    • Dilute the mixture with an organic solvent immiscible with water. Common choices include ethyl acetate, diethyl ether, or dichloromethane (DCM). The choice of solvent will depend on the polarity of your product.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water: To remove the bulk of the inorganic salts.

      • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or a weak acid (e.g., 1M HCl): This step is crucial for neutralizing any remaining base or acid in the reaction mixture. The choice depends on the nature of your product and any base-sensitive functional groups.[6]

      • Brine (Saturated Aqueous NaCl): This wash helps to remove residual water from the organic layer and aids in preventing the formation of emulsions.[4]

  • Drying the Organic Layer:

    • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5]

    • Allow the drying agent to work for at least 15-20 minutes, occasionally swirling the flask.

  • Filtration and Concentration:

    • Filter the organic solution to remove the drying agent. A simple gravity filtration through fluted filter paper or a cotton plug is usually sufficient.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4][5]

  • Purification:

    • The crude product will likely contain residual catalyst, ligands, and boronic acid-related byproducts.

    • Purification by column chromatography on silica gel is the most common method to isolate the desired product.[4][5] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of your product and impurities.

Workflow Diagram

Suzuki_Workup_Workflow A Reaction Completion (TLC/LC-MS) B Cool to Room Temperature A->B C Quench with Water B->C D Dilute with Organic Solvent C->D E Transfer to Separatory Funnel D->E F Aqueous Washes (Water, NaHCO₃/HCl, Brine) E->F G Separate & Dry Organic Layer (Na₂SO₄) F->G H Filter G->H I Concentrate (Rotary Evaporator) H->I J Purify (Column Chromatography) I->J K Pure Product J->K

Caption: A standard workflow for the aqueous workup of a Suzuki reaction.

III. Troubleshooting Guide

This section addresses common issues encountered during the workup of a this compound Suzuki reaction in a question-and-answer format.

Q1: My product seems to be stuck in the aqueous layer during extraction. What should I do?

A1: This can happen if your product has polar functional groups (e.g., carboxylic acids, amines) that become ionized in the aqueous phase.

  • Check the pH: If your product is acidic, the basic conditions of the Suzuki reaction may have deprotonated it, making it water-soluble. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH where your product is neutral, then re-extract with an organic solvent. Conversely, if your product is basic, you may need to basify the aqueous layer.

  • Increase the Salinity: Adding more brine to the aqueous layer can decrease the solubility of your organic product, a phenomenon known as "salting out."

  • Use a Different Extraction Solvent: If your product has moderate polarity, a more polar extraction solvent like ethyl acetate might be more effective than less polar options like hexanes or diethyl ether.

Q2: I'm having trouble removing the palladium catalyst. My purified product is still gray/black.

A2: Palladium residues are a common issue. Here are several strategies to address this:

  • Filtration through Celite®: Before the aqueous workup, you can filter the cooled reaction mixture through a pad of Celite®.[5] This can help to remove finely divided palladium black.

  • Charcoal Treatment: After obtaining the crude product, dissolve it in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual palladium. These can be added to the crude product solution, stirred, and then filtered off.

Q3: My NMR spectrum shows significant amounts of boronic acid or its byproducts even after column chromatography.

A3: Boronic acids and their corresponding boroxines (dehydrated trimers) can be tricky to remove completely.

  • Base Wash: A wash with a mild base like 1M NaOH or K₂CO₃ during the aqueous workup can help to convert the boronic acid to its more water-soluble boronate salt, facilitating its removal into the aqueous layer.

  • Oxidative Workup: In some cases, a mild oxidative workup can be employed. This involves treating the reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions to convert the boronic acid to a phenol, which can then be more easily separated. This method should be used with caution as it may affect other functional groups in your molecule.

  • Biphase Recrystallization: If your product is crystalline, a biphase recrystallization from a solvent system like hexane/water can sometimes effectively separate the nonpolar product from the more polar boronic acid impurities.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered During Workup Q1 Product in Aqueous Layer? Start->Q1 A1_1 Adjust pH of Aqueous Layer Q1->A1_1 Yes Q2 Palladium Contamination? Q1->Q2 No A1_2 Increase Salinity (Brine) A1_1->A1_2 A1_3 Change Extraction Solvent A1_2->A1_3 A2_1 Filter through Celite® Q2->A2_1 Yes Q3 Boronic Acid Impurities? Q2->Q3 No A2_2 Charcoal Treatment A2_1->A2_2 A2_3 Use Scavenger Resin A2_2->A2_3 A3_1 Base Wash (e.g., 1M NaOH) Q3->A3_1 Yes A3_2 Oxidative Workup (H₂O₂) A3_1->A3_2 A3_3 Biphase Recrystallization A3_2->A3_3

Caption: A decision tree for troubleshooting common Suzuki workup issues.

IV. Frequently Asked Questions (FAQs)

Q: Why is an aqueous workup necessary for a Suzuki reaction?

A: The Suzuki reaction is typically run in the presence of an inorganic base (e.g., carbonates, phosphates) which is essential for the catalytic cycle.[1] An aqueous workup is the most efficient way to remove these inorganic salts, which are generally insoluble in the organic solvents used for product extraction. Many Suzuki reactions also use a mixture of an organic solvent and water.[7][8]

Q: Can I perform a non-aqueous workup?

A: While less common, it is possible. If the reaction is performed under anhydrous conditions with a base that might be more soluble in organic solvents (e.g., an organic base), a non-aqueous workup could be considered. This typically involves filtering the reaction mixture to remove solids and then proceeding directly to purification. However, for most standard Suzuki protocols, an aqueous workup is more effective for removing byproducts.

Q: What is the purpose of using a phase-transfer catalyst in some Suzuki reactions, and how does it affect the workup?

A: A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is sometimes used in biphasic Suzuki reactions (organic solvent/water) to facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase where the catalyst resides. If a PTC is used, it will likely be soluble in the organic layer. It can often be removed during column chromatography, but if it co-elutes with your product, you may need to perform additional washes or use a different purification technique.

Q: I observe a significant amount of a homocoupled byproduct from my boronic acid. How can I remove this during the workup?

A: The homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] The resulting biaryl byproduct can have a similar polarity to your desired product, making separation by column chromatography challenging.

  • Optimize Reaction Conditions: The best approach is to prevent its formation in the first place by rigorously degassing your solvents and maintaining an inert atmosphere during the reaction.[4][9]

  • Careful Chromatography: If it does form, very careful column chromatography with a shallow solvent gradient may be necessary to achieve separation.

  • Recrystallization: If your desired product is a solid, recrystallization may be an effective method to separate it from the homocoupled impurity.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Available from: --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: --INVALID-LINK--

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: --INVALID-LINK--

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: --INVALID-LINK--

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: --INVALID-LINK--

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: --INVALID-LINK--

  • ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--

  • ResearchGate. An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Available from: --INVALID-LINK--

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: --INVALID-LINK--

  • ResearchGate. Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. Available from: --INVALID-LINK--

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Value of 1-Fluoro-2-iodobenzene: A Critical Intermediate for Chemical Synthesis. Available from: --INVALID-LINK--

References

Technical Support Center: Minimizing Dehalogenation Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the undesired dehalogenation of aryl and vinyl halides in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide a deep, mechanistic understanding and actionable troubleshooting strategies to improve reaction outcomes, increase yields, and simplify product purification.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a common and undesirable side reaction where the halogen atom (I, Br, Cl) of the starting material is replaced by a hydrogen atom.[1][2] This process, also known as hydrodehalogenation or proto-dehalogenation, consumes the electrophile, reduces the yield of the desired coupled product, and generates an impurity (the corresponding arene or alkene) that can be difficult to separate from the product.[1][3] This side reaction is particularly prevalent when using highly active catalyst systems or with electron-rich aryl halides.[1][4]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: Identifying the dehalogenated byproduct is typically straightforward using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product is less polar than the starting aryl halide and will generally have a higher Rf value.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak with a molecular weight corresponding to the arene (Ar-H) instead of the aryl halide (Ar-X).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region at the position where the halogen was previously located.[1]

Q3: What is the primary mechanism behind this unwanted side reaction?

A3: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[5] This highly reactive intermediate intercepts the catalytic cycle. Instead of proceeding through the desired transmetalation step, the aryl-palladium(II) halide intermediate (Ar-Pd-X) can react with the hydride source. This leads to reductive elimination of the dehalogenated arene (Ar-H), regenerating the active Pd(0) catalyst and terminating the productive cycle for that molecule.[6][7]

Q4: Where do the hydrides that cause dehalogenation come from?

A4: Hydride sources can be insidious and originate from several components of the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) are common culprits.[1][5] They can undergo β-hydride elimination or other decomposition pathways to generate Pd-H species.

  • Solvents: Protic solvents like alcohols are well-known hydride donors, often through oxidation by the palladium complex.[3][6] Some aprotic polar solvents like DMF can also decompose at elevated temperatures to become a hydride source.[6][8]

  • Reagents and Water: Trace amounts of water, amines (especially in Sonogashira or Buchwald-Hartwig reactions), or even the organoboron reagent in Suzuki coupling can, under certain conditions, contribute to the formation of palladium hydrides.[5][9]

Q5: How does the choice of halogen (I, Br, Cl) affect the likelihood of dehalogenation?

A5: The tendency for dehalogenation generally follows the reactivity of the C-X bond towards oxidative addition, which is I > Br > Cl.[5] Aryl iodides, being the most reactive, are also the most prone to dehalogenation because the subsequent steps leading to the side reaction can compete more effectively.[1][5] While aryl chlorides are more robust against dehalogenation, they often require more active (and sometimes more expensive) catalysts and harsher conditions to undergo the initial oxidative addition.[1]

In-Depth Troubleshooting Guide

Experiencing significant dehalogenation can be frustrating. This guide provides a systematic workflow to diagnose the root cause and implement an effective solution. The core principle is to favor the rate of the desired productive step (e.g., transmetalation in Suzuki coupling) over the undesired pathway leading to the dehalogenated byproduct.[6]

Logical Troubleshooting Workflow

This workflow is designed to address the most impactful variables first, saving time and resources.

G cluster_0 A START: Significant Dehalogenation Observed B Step 1: Modify Catalyst System (Ligand Choice) A->B Analyze Components C Step 2: Optimize the Base (Switch to Weaker, Non-Hydridic) B->C If problem persists G END: Dehalogenation Minimized B->G Problem Solved D Step 3: Change the Solvent (Avoid Hydride Donors) C->D If problem persists C->G Problem Solved E Step 4: Adjust Reaction Conditions (Lower Temperature, Shorter Time) D->E If problem persists D->G Problem Solved F Step 5: Consider Substrate Modification (e.g., N-Protection) E->F For specific substrates (e.g., N-H heterocycles) E->G Problem Solved F->G Problem Solved

Caption: A systematic troubleshooting workflow for minimizing dehalogenation.

Step 1: Analyze and Modify the Catalyst System

The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, profoundly influencing the relative rates of productive coupling versus dehalogenation.

  • The Problem: Your current ligand (e.g., PPh₃) may not be sufficiently bulky or electron-donating. This can lead to a slower rate of reductive elimination for the desired product, giving the dehalogenation pathway more time to occur.[1]

  • The Solution: Switch to a modern, bulky, and electron-rich phosphine ligand. These ligands are designed to accelerate the final reductive elimination step, effectively outcompeting the dehalogenation side reaction.[5][6][10]

    • Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[5][9]

    • Action: Screen 2-3 different bulky ligands to find the optimal one for your specific substrate.

Step 2: Re-evaluate and Optimize the Base

The base is one of the most common sources of hydrides.

  • The Problem: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt) are known to promote dehalogenation.[1][5]

  • The Solution: Switch to a weaker, non-nucleophilic, and less hydridic inorganic base. Carbonate and phosphate bases are generally much safer choices.[1][6]

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.[6][9]

    • Action: Perform a small-scale screen comparing your current base with K₂CO₃ and K₃PO₄.

Step 3: Change the Reaction Solvent

The solvent can act as a hidden hydride donor or promote pathways that lead to dehalogenation.

  • The Problem: Protic solvents like methanol or ethanol are direct sources of hydrides.[5][6] Aprotic polar solvents like dioxane and DMF can also be problematic, especially at higher temperatures.[6][8]

  • The Solution: Use a non-polar aprotic solvent that is less likely to act as a hydride donor.

    • Recommended Solvents: Toluene is often an excellent choice for minimizing dehalogenation.[6][8][9] Tetrahydrofuran (THF) can also be effective.[5][10]

    • Action: If you are using an alcohol, DMF, or dioxane, switch the reaction solvent to toluene.

Step 4: Adjust Reaction Temperature and Time

Thermal energy can accelerate all reaction pathways, including undesired ones.

  • The Problem: High reaction temperatures and prolonged reaction times provide more opportunity for side reactions like dehalogenation to occur.[1]

  • The Solution: Run the reaction at the lowest effective temperature for the shortest possible time.

    • Action: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. If dehalogenation is still an issue, try reducing the reaction temperature by 10-20 °C.[9][10]

Step 5: Substrate-Specific Considerations (N-H Heterocycles)

Certain substrates have inherent properties that make them more susceptible to dehalogenation.

  • The Problem: N-H containing heterocycles (e.g., indoles, pyrroles, pyrazoles) are particularly prone to dehalogenation.[5] The acidic N-H proton can interact with the base and alter the electronic properties of the ring, complicating the catalytic cycle.

  • The Solution: Protect the N-H group with a suitable protecting group.

    • Recommended Protecting Groups: A Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can effectively block the N-H functionality and suppress the side reaction.[5]

    • Action: If working with an N-H heterocycle, perform a protection step before attempting the cross-coupling reaction.

Competing Catalytic Pathways

The central challenge is managing the fate of the Ar-Pd(II)-X intermediate. The goal is to push the equilibrium towards the productive cross-coupling pathway.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Pd0 Pd(0)Lₙ ArX Ar-X ArPdX Ar-Pd(II)-X(Lₙ) ArX->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(Lₙ) ArPdX->ArPdR Transmetalation (k₁) (FAVOR THIS) ArPdH Ar-Pd(II)-H(Lₙ) ArPdX->ArPdH Pd-H Formation (k₂) (AVOID THIS) RM R-M (e.g., Ar'-B(OH)₂) Product Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Hydride Hydride Source (Base, Solvent, H₂O) Byproduct Byproduct (Ar-H) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0 Regenerates Catalyst

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Reaction Parameters

The choice of reagents has a predictable impact on the extent of dehalogenation. Use this table as a quick reference guide for reaction optimization.

ParameterHigh Risk for DehalogenationLow Risk for DehalogenationRationale
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, NHCsBulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting dehalogenation.[5][6]
Base NaOtBu, NaOEt, NaOH, LiHMDSK₃PO₄, Cs₂CO₃, K₂CO₃Strong alkoxide bases are known hydride donors. Inorganic carbonate/phosphate bases are much less prone to this.[1][9]
Solvent Methanol, Ethanol, Isopropanol, DMFToluene, THF, Dioxane (at low temp)Alcohols and DMF can serve as hydride sources. Non-polar aprotic solvents are generally safer.[6][8]
Halide Aryl Iodide (Ar-I)Aryl Bromide (Ar-Br), Aryl Chloride (Ar-Cl)The weaker C-I bond makes aryl iodides more reactive towards both oxidative addition and dehalogenation.[1][5]
Temperature > 100 °C< 80 °CHigher temperatures provide more energy for side reactions to occur.[1]

Optimized Experimental Protocols

The following protocols incorporate best practices to suppress dehalogenation side reactions.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation[6]

This protocol uses a bulky ligand, a phosphate base, and an aprotic solvent system to minimize the formation of the dehalogenated byproduct.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Degassed Toluene (5 mL)

    • Degassed Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed toluene and degassed water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Suppressed Dehalogenation[6]

This protocol provides a general procedure for the Heck reaction, emphasizing moderate temperature and a non-hydridic base/solvent system.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Alkene (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add the alkene and the anhydrous toluene via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Avoid excessive temperatures.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Fluoro-3-iodobenzene and 1-Bromo-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Aryl halides are foundational reagents, serving as versatile handles for constructing complex molecular architectures. Among these, di-substituted halobenzenes present a fascinating case study in chemoselectivity. This guide offers an in-depth comparison of the reactivity of two closely related isomers: 1-Fluoro-3-iodobenzene and 1-Bromo-3-fluorobenzene.

While structurally similar, the profound differences in the electronic properties and bond strengths of iodine, bromine, and fluorine atoms dictate distinct chemical behaviors. Understanding these nuances is critical for researchers aiming to execute selective transformations, whether it be forming a new carbon-carbon bond at one position while leaving another halogen intact for subsequent functionalization, or exploiting a specific halogen's ability to direct metallation or undergo nucleophilic substitution. This guide will dissect these differences through the lens of common synthetic transformations, supported by fundamental principles and experimental data, to empower scientists in making informed decisions for their synthetic strategies.

Fundamental Physicochemical Properties: The Basis of Differential Reactivity

The reactivity of an aryl halide is fundamentally governed by the properties of its carbon-halogen (C-X) bond. Key factors include bond strength, the electronegativity and polarizability of the halogen, and the resulting electronic influence on the aromatic ring.

The C-X bond dissociation energy (BDE) is a direct measure of bond strength, with a higher BDE indicating a stronger, less reactive bond.[1] The trend for aryl halides is unequivocally Ar-F > Ar-Cl > Ar-Br > Ar-I.[1][2] The C-F bond is exceptionally strong due to effective orbital overlap between carbon and the small fluorine atom, while the C-I bond is the weakest and most easily cleaved.[1]

Conversely, electronegativity and polarizability create a more complex picture. Fluorine is the most electronegative element, leading to a strong inductive withdrawal of electron density from the aromatic ring.[3] Iodine, while less electronegative, is highly polarizable, which influences its ability to participate in interactions like halogen bonding and affects its reactivity in metal-catalyzed reactions.[3][4]

PropertyThis compound1-Bromo-3-fluorobenzeneRationale & Implications
Molecular Formula C₆H₄FI[5]C₆H₄BrFIsomeric, but with different reactive sites.
Molecular Weight 221.99 g/mol [5]175.00 g/mol -
Relevant BDE (Ar-X) Ar-I: ~280-297 kJ/mol[2]Ar-Br: ~330-338 kJ/mol[2]The significantly weaker C-I bond makes it the primary site for reactions involving C-X bond cleavage.
Ar-F: ~500-540 kJ/mol[2]Ar-F: ~500-540 kJ/mol[2]The C-F bond is exceptionally strong and generally unreactive in reactions requiring bond scission (e.g., cross-coupling).
Halogen Electronegativity I: 2.66, F: 3.98Br: 2.96, F: 3.98Fluorine's high electronegativity strongly polarizes the C-F bond and deactivates the ring towards electrophilic substitution via induction.[6][7]
Halogen Polarizability I > Br > F[3]Br > F[3]The high polarizability of iodine makes the C-I bond more susceptible to oxidative addition by transition metals.[4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are arguably the most important applications for these reagents. The reactivity is almost exclusively dictated by the ease of C-X bond cleavage during the initial oxidative addition step to the Pd(0) catalyst.

The established reactivity trend for the oxidative addition step is C-I > C-OTf > C-Br >> C-Cl >> C-F .[8]

This clear hierarchy makes This compound the superior substrate for selective cross-coupling. The Pd(0) catalyst will selectively insert into the weak C-I bond, leaving the robust C-F bond untouched for potential downstream functionalization. In contrast, 1-Bromo-3-fluorobenzene will react at the C-Br bond, but typically requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) than its iodo-analogue.[9]

G Iodo This compound PdII PdII Iodo->PdII Fast (Weak C-I Bond) Bromo 1-Bromo-3-fluorobenzene Bromo->PdII Slower (Stronger C-Br Bond)

Experimental Data: Suzuki-Miyaura Coupling

The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of phenylboronic acid with each substrate, demonstrating the higher reactivity of the C-I bond.

SubstrateConditionsProductYieldReference
This compound Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C, 2h3-Fluoro-1,1'-biphenyl>95%[10][11]
1-Bromo-3-fluorobenzene Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C, 12h3-Fluoro-1,1'-biphenyl~85-90%[9][12]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

In SNA_r, the reactivity trend is inverted. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[13][14]

The reactivity of the leaving group in SNA_r follows the order: F > Cl > Br > I .[13]

This counterintuitive trend arises because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.[13] The strength of the C-F bond is irrelevant to the reaction rate, as this bond is broken in the fast, second step of the reaction.[13][15]

Therefore, for both This compound and 1-Bromo-3-fluorobenzene , the C-F bond is the most activated site for SNA_r. However, SNA_r reactions on unactivated rings (i.e., without a strong electron-withdrawing group like -NO₂ positioned ortho or para to the leaving group) are generally very difficult and require harsh conditions or specialized catalytic systems.[14][16] The meta-positioning of the other halogen offers only weak inductive stabilization and no resonance stabilization for the Meisenheimer complex, making both substrates quite unreactive towards traditional SNA_r.[14]

SNAr_Mechanism

Reactivity in Metallation Reactions

Metallation reactions, including Grignard reagent formation and lithiation, are crucial for generating aryl nucleophiles. Here again, the reactivity is dominated by the C-X bond strength and the nature of the halogen.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) from an aryl halide and magnesium metal follows the reactivity order Ar-I > Ar-Br > Ar-Cl >> Ar-F .[17][18]

  • This compound : Will readily and selectively form the Grignard reagent at the iodine position upon treatment with Mg turnings. The C-F bond remains inert.

    • Reaction: C₆H₄(F)(I) + Mg → C₆H₄(F)(MgI)

  • 1-Bromo-3-fluorobenzene : Will form the Grignard reagent at the bromine position. While the reaction is feasible, it may require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) and is generally slower than with the iodo-analogue.[19][20]

    • Reaction: C₆H₄(F)(Br) + Mg → C₆H₄(F)(MgBr)

It is important to note that for ortho-dihalobenzenes, Grignard formation can lead to subsequent elimination and the formation of a reactive benzyne intermediate.[21][22][23] However, with the meta-substitution pattern of the title compounds, this is not a primary competing pathway.

Lithiation (Halogen-Metal Exchange)

Halogen-metal exchange, typically using an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures, is a powerful method for generating aryllithium species. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl .[24]

  • This compound : Undergoes rapid and clean iodine-lithium exchange at low temperatures (e.g., -78 °C), providing a selective route to 3-fluorophenyllithium.

    • Reaction: C₆H₄(F)(I) + R-Li → C₆H₄(F)(Li) + R-I

  • 1-Bromo-3-fluorobenzene : Will undergo bromine-lithium exchange, but the reaction is slower than with the iodide.[24] Competing deprotonation can sometimes be an issue, although the exchange is generally favored.

    • Reaction: C₆H₄(F)(Br) + R-Li → C₆H₄(F)(Li) + R-Br

G

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a representative procedure for the selective coupling at the C-I position, leveraging its enhanced reactivity.

Objective: To synthesize 3-fluoro-4'-methyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq.)

  • 4-Methylphenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq.)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq.)

  • Toluene

  • Ethanol

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.22 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and Pd(PPh₃)₄ (231 mg, 0.20 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Under a positive pressure of inert gas, add toluene (40 mL) and ethanol (10 mL) via cannula.

  • Base Addition: Add the 2 M aqueous Na₂CO₃ solution (15 mL, 30.0 mmol).

  • Reaction: Vigorously stir the biphasic mixture and heat to 85 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-4'-methyl-1,1'-biphenyl.

Conclusion and Strategic Recommendations

The differential reactivity of This compound and 1-Bromo-3-fluorobenzene provides a clear strategic choice for synthetic chemists.

  • Choose this compound when:

    • You require a highly reactive partner for cross-coupling reactions under mild conditions.

    • The goal is selective functionalization of the C-I bond while preserving the C-F bond for subsequent transformations, enabling orthogonal synthetic strategies.

    • You need to perform a selective halogen-metal exchange to generate an aryllithium or Grignard reagent.

  • Choose 1-Bromo-3-fluorobenzene when:

    • The higher reactivity of an iodide is undesirable or leads to side reactions (e.g., homocoupling).[25]

    • Cost and availability are primary concerns, as bromoarenes can sometimes be more economical than their iodo counterparts.

    • The synthetic plan requires functionalization at the C-Br position, and the slightly more forcing conditions required for its reaction are acceptable.

References

A Strategic Guide to Alternatives for 1-Fluoro-3-iodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks for carbon-carbon and carbon-heteroatom bond formation is a critical determinant of synthetic efficiency and overall project success. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and fluorinated aromatic compounds are prized motifs in medicinal chemistry and materials science. 1-Fluoro-3-iodobenzene is a widely utilized substrate in this context, valued for the high reactivity of its carbon-iodine bond. However, considerations of cost, availability, and the desire for differentiated reactivity in sequential couplings necessitate a thorough understanding of its alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy. We will explore the performance of analogous aryl bromides and chlorides, the utility of aryl triflates, and the alternative approach of employing fluorinated organoboron reagents.

The Hierarchy of Halogen Reactivity: A Mechanistic Overview

The efficacy of an aryl halide in a cross-coupling reaction is fundamentally governed by the rate-determining oxidative addition step, where the aryl halide reacts with a low-valent palladium catalyst. The reactivity trend for this step is well-established and directly correlates with the carbon-halogen (C-X) bond dissociation energy: C-I < C-Br < C-Cl.[1] This principle dictates that aryl iodides are generally the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions or specialized catalyst systems.

The fluorine substituent at the meta-position of the benzene ring in these substrates introduces a significant electronic effect. As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect, which can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

Head-to-Head Comparison: Aryl Halides and Triflates

The most direct alternatives to this compound are its bromo and chloro counterparts, as well as the corresponding triflate. Each presents a unique balance of reactivity, cost, and stability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods for the formation of biaryl structures. The choice of the aryl halide partner significantly impacts reaction conditions and outcomes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O802~95
1-Bromo-3-fluorobenzene Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃MeCN/H₂O8012~85-90[2]
1-Chloro-3-fluorobenzene Phenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O10024~70-80
3-Fluorophenyl triflate Phenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene10018~80-90[3]

Expertise & Experience: The data clearly illustrates the reactivity trend. This compound provides the highest yield in the shortest time under relatively mild conditions. The bromo-analog requires a longer reaction time but still delivers excellent yields. The chloro-derivative, being the least reactive, necessitates a more sophisticated catalyst system (employing a bulky, electron-rich phosphine ligand like SPhos) and higher temperatures to achieve good conversion. Aryl triflates, while requiring conditions similar to chlorides, are excellent substrates and can be advantageous when the corresponding halide is unstable or difficult to access.[3]

Heck Coupling

The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ (1 mol%)Et₃NDMF1006~90
1-Bromo-3-fluorobenzene StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF12016~80
1-Chloro-3-fluorobenzene StyrenePd₂(dba)₃ (2 mol%), PCy₃ (4 mol%)K₂CO₃Dioxane12024~60-70

Expertise & Experience: Similar to the Suzuki coupling, the iodo- and bromo-substrates are highly effective in the Heck reaction.[4] The chloro-analog requires a more active catalyst system and may provide lower yields due to competing side reactions at the required higher temperatures. The choice of base and solvent can be critical in optimizing Heck reactions for less reactive halides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF604~92
1-Bromo-3-fluorobenzene PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NDMF8012~85
1-Chloro-3-fluorobenzene PhenylacetylenePd₂(dba)₃ (2 mol%), XPhos (4 mol%), CuI (5 mol%)Cs₂CO₃Toluene10024~50-65

Expertise & Experience: The Sonogashira reaction is particularly sensitive to the identity of the aryl halide.[5] While the iodo- and bromo-derivatives are excellent substrates, the coupling of aryl chlorides can be challenging and often requires specialized ligands and bases to achieve satisfactory yields. The copper co-catalyst is a standard component of the Sonogashira reaction, but copper-free conditions have also been developed, which can be advantageous in preventing the homocoupling of the alkyne (Glaser coupling).[6]

An Alternative Strategy: Reversing the Roles with 3-Fluorophenylboronic Acid

Instead of using a fluorinated aryl halide as the electrophile, an alternative and powerful strategy is to employ a fluorinated organoboron reagent, such as 3-Fluorophenylboronic Acid , as the nucleophilic partner in a Suzuki-Miyaura coupling.

Advantages:

  • Versatility: Allows for coupling with a wide range of aryl and vinyl halides or triflates.

  • Availability: Boronic acids are often readily available and stable solids.[7]

  • Strategic Flexibility: Enables the introduction of the 3-fluorophenyl moiety at a different stage of a synthetic sequence.

Performance Comparison:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzene3-Fluorophenylboronic acid Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O802~94
Bromobenzene3-Fluorophenylboronic acid Pd(dppf)Cl₂ (3 mol%)K₂CO₃MeCN/H₂O8010~88
Chlorobenzene3-Fluorophenylboronic acid Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O10020~75

Trustworthiness: This approach effectively "flips" the roles of the coupling partners, providing a reliable and high-yielding alternative to using fluorinated aryl halides. The reactivity trends observed for the non-fluorinated aryl halides mirror those seen when they are the fluorinated species.

Experimental Protocols

To ensure the reproducibility of these findings, detailed, self-validating experimental protocols are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-fluorobenzene

G cluster_0 Reaction Setup cluster_1 Solvent Addition & Degassing cluster_2 Reaction cluster_3 Work-up & Purification A Combine 1-bromo-3-fluorobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3 mmol), and Pd(dppf)Cl₂ (0.03 mmol) in a flask. B Add MeCN (8 mL) and H₂O (2 mL). A->B C Degas the mixture by bubbling with N₂ or Ar for 15 min. B->C D Heat the mixture at 80 °C with stirring for 12 h. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to RT, dilute with EtOAc, and wash with H₂O and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify by column chromatography on silica gel. G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol).

  • Solvent Addition and Degassing: Add acetonitrile (8 mL) and deionized water (2 mL). Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-fluoro-1,1'-biphenyl.

Protocol 2: Heck Coupling of this compound
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (222 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and triethylamine (202 mg, 2.0 mmol).

  • Solvent and Reactant Addition: Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by styrene (125 mg, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired (E)-1-fluoro-3-styrylbenzene.

Mechanistic Considerations and Catalyst Choice

The choice of ligand is crucial, especially when dealing with less reactive aryl halides. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step. These ligands stabilize the active Pd(0) species and promote the cleavage of the strong C-Cl bond.

G cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition [Ar-Pd(II)(R)L₂] [Ar-Pd(II)(R)L₂] Ar-Pd(II)(X)L₂->[Ar-Pd(II)(R)L₂] Transmetalation (R-B(OH)₂) [Ar-Pd(II)(R)L₂]->Pd(0)L₂ Reductive Elimination (Ar-R) Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L₂ R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->[Ar-Pd(II)(R)L₂]

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

A potential side reaction, particularly with electron-deficient fluorinated aryl halides, is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.[1][8] This can be influenced by the choice of ligand, base, and the presence of water in the reaction mixture. Careful optimization of reaction conditions is key to minimizing this undesired pathway.

Conclusion

While this compound remains a highly reactive and reliable substrate for a range of cross-coupling reactions, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist.

  • 1-Bromo-3-fluorobenzene offers a cost-effective and highly effective alternative, typically requiring slightly longer reaction times or more active catalyst systems to achieve comparable yields to the iodo-analog.

  • 1-Chloro-3-fluorobenzene is the most challenging of the halo-analogs, but with modern, specialized catalyst systems, it can be a viable option, especially in large-scale synthesis where cost is a primary driver.

  • 3-Fluorophenylboronic acid represents a strategic reversal of roles, offering excellent yields and broad applicability, making it an indispensable tool for incorporating the 3-fluorophenyl moiety.

The optimal choice will ultimately depend on the specific requirements of the synthesis, including cost, desired reactivity, and the overall synthetic strategy. This guide provides the foundational data and mechanistic understanding to make an informed and effective decision.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the purity of starting materials is paramount. 1-Fluoro-3-iodobenzene is a key building block in the creation of a variety of organic compounds, where its purity can directly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of a final drug product.[1][2] This guide provides a comparative analysis of the most effective analytical methods for the stringent purity assessment of this compound, offering insights into the principles, experimental considerations, and data interpretation for each technique.

The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring that the data generated is reliable, precise, and accurate.[3][4] Regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for method validation, which are essential for any analytical procedure intended for quality control.[3][5][6]

The Analytical Challenge: What Are We Looking For?

The primary goal in analyzing the purity of this compound is to quantify the main component and to identify and quantify any impurities. Impurities can arise from the synthetic route, degradation, or storage. Potential impurities could include positional isomers (e.g., 1-fluoro-2-iodobenzene or 1-fluoro-4-iodobenzene), starting materials from the synthesis (e.g., 3-fluoroaniline), or by-products. Each analytical technique offers a unique window into the sample's composition.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-faceted approach, employing several analytical techniques, is the most robust strategy for purity confirmation. This is because each method relies on different physicochemical principles, providing a more complete picture of the sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information.

Why it's a primary choice for this compound:

  • High Resolution: GC offers excellent separation of isomers and other closely related impurities.

  • High Sensitivity: MS detection provides low limits of detection (LOD) and quantitation (LOQ), crucial for identifying trace impurities.

  • Definitive Identification: The mass spectrum serves as a molecular fingerprint, allowing for confident identification of known and unknown impurities by comparing them to spectral libraries like the NIST Mass Spectral Library.[7]

Experimental Workflow:

Figure 1: General workflow for GC-MS analysis.

Illustrative Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Purity is typically expressed as area percent. Identify impurities by comparing their mass spectra to a reference library.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Why it's essential for purity confirmation:

  • Structural Elucidation: NMR is unparalleled in its ability to confirm the chemical structure of the main component and identify structurally related impurities.[8]

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be a primary method for quantitative analysis, providing a direct measure of purity without the need for a reference standard of the analyte itself.

  • Isomer Differentiation: Subtle differences in the chemical shifts and coupling constants in the NMR spectra of positional isomers allow for their clear differentiation.[8][9][10]

Experimental Workflow:

Figure 2: Workflow for quantitative NMR (qNMR) analysis.

Illustrative Protocol for Quantitative ¹H NMR:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Impurities

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a highly versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.

Why it's a valuable complementary technique:

  • Broad Applicability: HPLC can detect non-volatile impurities that would be missed by GC.

  • Established Methodologies: Validated HPLC methods are a cornerstone of pharmaceutical quality control.[5][11]

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantitative results.

Experimental Workflow:

Figure 3: General workflow for HPLC analysis.

Illustrative Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Identity Check

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Why it's useful:

  • Rapid Identity Confirmation: FTIR is a fast and simple method to confirm the identity of this compound by comparing its spectrum to a known reference.[12][13]

  • Detection of Gross Impurities: The presence of unexpected peaks can indicate the presence of significant impurities with different functional groups.

Limitations:

  • FTIR is not a quantitative technique for purity determination unless extensive calibration is performed.

  • It is not very sensitive to trace impurities and may not distinguish between structurally similar isomers.

Comparison of Analytical Methods

Method Principle Strengths Limitations Primary Use
GC-MS Separation by volatility, detection by massHigh resolution, high sensitivity, definitive identification.[14]Only for volatile and thermally stable compounds.Primary method for purity and impurity identification.
NMR Nuclear magnetic resonanceStructural elucidation, quantitative analysis (qNMR).[15]Lower sensitivity than MS, requires a high-field instrument for complex mixtures.Structural confirmation and accurate quantification.
HPLC Separation by polarityBroad applicability, high quantitative accuracy.[5]Resolution may be lower than GC for some isomers.Quantification of non-volatile impurities and assay.
FTIR Infrared absorptionRapid, non-destructive, good for identity confirmation.[12]Not quantitative, low sensitivity to trace impurities.Quick identity check.

Conclusion: A Holistic Approach to Purity Confirmation

For a comprehensive and reliable determination of the purity of this compound, a combination of orthogonal analytical methods is indispensable. GC-MS stands out as the primary technique for a detailed impurity profile of volatile components. NMR spectroscopy provides unequivocal structural confirmation and can be used for accurate quantitative analysis. HPLC is a robust method for quantifying the main component and detecting any non-volatile impurities. Finally, FTIR serves as a rapid and straightforward tool for identity verification. By integrating the data from these complementary techniques, researchers and drug development professionals can have the highest confidence in the quality and purity of this critical chemical building block.

References

A Comparative Guide to the Characterization of Suzuki Coupling Products from 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This guide provides an in-depth technical analysis of the characterization of products derived from the Suzuki coupling of 1-fluoro-3-iodobenzene, a versatile building block in medicinal chemistry and materials science. We will explore the nuances of various analytical techniques, offering a comparative framework supported by experimental data to aid in the selection of the most appropriate characterization strategy.

The Suzuki Coupling of this compound: A Gateway to Novel Fluorinated Biaryls

The reaction of this compound with an arylboronic acid, such as phenylboronic acid, yields 3-fluoro-1,1'-biphenyl. This transformation is typically catalyzed by a palladium complex in the presence of a base.[5][6][7][8] The resulting fluorinated biphenyl scaffolds are of significant interest due to their unique physicochemical properties, which can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates.

Visualizing the Workflow: From Reaction to Characterization

The journey from starting materials to a fully characterized product involves a series of critical steps. The following diagram illustrates a typical workflow for the synthesis and analysis of a Suzuki coupling product.

Suzuki_Coupling_Workflow cluster_reaction Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Phenylboronic Acid Reaction Suzuki Coupling Reaction Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Crude_Product Crude 3-Fluoro-1,1'-biphenyl Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified 3-Fluoro-1,1'-biphenyl Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Product->NMR MS Mass Spectrometry (GC-MS, LC-MS) Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis FTIR->Analysis

Caption: Workflow for Suzuki coupling and product characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for unambiguous characterization of the Suzuki coupling product. Each method offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its applicability to the specific properties of the analyte.

Technique Principle Information Provided Strengths Limitations
¹H NMR Spectroscopy Nuclear magnetic resonance of hydrogen nuclei.Number of protons, their chemical environment, and connectivity.Provides detailed structural information and allows for straightforward purity assessment.Can be complex to interpret for mixtures; may not be sensitive enough for trace impurities.
¹³C NMR Spectroscopy Nuclear magnetic resonance of carbon-13 nuclei.Number and types of carbon atoms in the molecule.Confirms the carbon skeleton of the product.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
¹⁹F NMR Spectroscopy Nuclear magnetic resonance of fluorine-19 nuclei.Presence and chemical environment of fluorine atoms.Highly sensitive and specific for fluorinated compounds, providing a clean spectrum.[9]Only applicable to fluorine-containing molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detection.Molecular weight and fragmentation pattern.Excellent for separating volatile components and providing molecular weight information.[10]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity followed by mass-to-charge ratio detection.Molecular weight and fragmentation pattern for a wider range of compounds.Applicable to a broader range of compounds than GC-MS, including less volatile and more polar molecules.Can be more complex to develop methods for; potential for ion suppression effects.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Quick and non-destructive method to identify functional groups.[11]Provides limited information on the overall molecular structure; not ideal for complex mixtures.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and accuracy of your results, it is crucial to follow well-defined experimental protocols.

Protocol 1: Synthesis of 3-Fluoro-1,1'-biphenyl

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.

  • Solvent Addition: Introduce a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Heat the mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure 3-fluoro-1,1'-biphenyl.[12]

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified 3-fluoro-1,1'-biphenyl in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum to identify the chemical shifts (δ), coupling constants (J), and integration values for each proton signal. The expected ¹H NMR spectrum for 3-fluoro-1,1'-biphenyl would show a series of multiplets in the aromatic region (approximately 7.0-7.7 ppm).[13]

Protocol 3: Characterization by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Separation and Detection: The compound will be separated on the GC column based on its boiling point and then ionized and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum to identify the molecular ion peak (m/z) and fragmentation pattern, confirming the molecular weight of 3-fluoro-1,1'-biphenyl (C₁₂H₉F, MW: 172.20 g/mol ).[14]

Interpreting the Data: A Case Study of 3-Fluoro-1,1'-biphenyl

A comprehensive characterization of 3-fluoro-1,1'-biphenyl would involve the synergistic use of multiple analytical techniques.

  • ¹H NMR would confirm the presence of the two aromatic rings and their substitution pattern through the characteristic splitting patterns of the aromatic protons.

  • ¹³C NMR would show the expected number of carbon signals, with the carbon attached to the fluorine atom appearing as a doublet due to C-F coupling. A characteristic signal for this carbon is observed at approximately 163.2 ppm with a large coupling constant (JC-F ≈ 243.9 Hz).[13]

  • ¹⁹F NMR would display a single resonance, confirming the presence of one type of fluorine atom in the molecule.

  • GC-MS would exhibit a single major peak in the chromatogram at a specific retention time, and the corresponding mass spectrum would show a molecular ion peak at m/z 172, consistent with the molecular weight of the product.

Alternative Methodologies: Beyond the Suzuki Coupling

While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biphenyls, each with its own set of advantages and disadvantages. These include the Heck, Stille, and Negishi reactions.[15] The choice of method often depends on the specific substrates, desired functional group tolerance, and the availability of reagents.

Conclusion

The successful characterization of Suzuki coupling products from this compound requires a multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy with the molecular weight and purity information from mass spectrometry, researchers can confidently confirm the identity and quality of their synthesized compounds. This guide provides a framework for making informed decisions about which analytical techniques to employ, ensuring the scientific rigor necessary for drug discovery and materials science applications.

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthesis. Among these, 1-fluoro-3-iodobenzene stands out as a versatile building block. Its distinct electronic properties and the differential reactivity of its carbon-halogen bonds make it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the precise introduction of a wide array of molecular fragments.

This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and offer detailed experimental protocols to empower you to select the optimal catalytic system for your synthetic goals.

The Strategic Advantage of this compound in Synthesis

The utility of this compound lies in the significant difference in bond dissociation energies between the C-I and C-F bonds. The weaker C-I bond is readily activated by low-valent palladium catalysts, allowing for selective cross-coupling at this position while leaving the robust C-F bond intact for potential subsequent transformations. This chemoselectivity is crucial for the efficient and controlled construction of complex molecules.

The Palladium Catalytic Cycle: A Common Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally proceed through a common catalytic cycle.[1][2] Understanding this cycle is fundamental to rational catalyst selection and reaction optimization.

Catalytic Cycle General Catalytic Cycle for Cross-Coupling cluster_cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)-X Ar-X Ar-Pd(II)-R Ar-Pd(II)(L)n-R Ar-Pd(II)-X->Ar-Pd(II)-R R-M Transmetalation Transmetalation (R-M) Ar-Pd(II)-R->Pd(0)Ln Product Ar-R Ar-Pd(II)-R->Product Reductive_Elimination Reductive Elimination

Figure 1: General Catalytic Cycle for Cross-Coupling Reactions.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium center.[1] Subsequently, in reactions like the Suzuki-Miyaura coupling, transmetalation occurs, where an organic group from an organometallic reagent (R-M) replaces the halide on the palladium complex.[2] The cycle concludes with reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.[3]

Comparative Analysis of Palladium Catalysts

The choice of palladium source and, crucially, the ancillary ligands, dictates the efficiency and scope of the cross-coupling reaction. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For a substrate like this compound, a range of catalysts can be effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O8012~85-95A classic, reliable catalyst. May require longer reaction times.
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene/H₂O1002>95Buchwald ligands often provide higher turnover numbers and faster reactions.
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane904>90Effective for a broad range of substrates.
Pd/CNoneK₂CO₃EtOH/H₂O8024~70-80Heterogeneous catalyst, offers ease of separation but may show lower activity.

Note: Yields are estimates based on typical outcomes for similar aryl iodides and may vary depending on the specific boronic acid partner and reaction conditions.

Expert Insights: For routine Suzuki couplings of this compound, Pd(PPh₃)₄ provides a cost-effective and reliable option. However, for more challenging couplings or when reaction time is a critical factor, a system employing a Buchwald ligand such as SPhos in combination with a palladium(II) source like Pd(OAc)₂ is often superior. The steric bulk and electron-rich nature of these ligands facilitate both oxidative addition and reductive elimination.[5]

Heck Reaction: Olefin Arylation

The Heck reaction enables the formation of substituted alkenes. The choice of catalyst and conditions can influence the regioselectivity and yield of the arylation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF or MeCN10016~80-90A standard and effective system for many Heck reactions.
Pd(OAc)₂P(o-tol)₃Et₃NDMF1008>90A slightly more active phosphine ligand can improve reaction rates.
Pd/CNoneNaOAcNMP12024~60-75Heterogeneous option, may require higher temperatures and longer times.
Herrmann's CatalystNoneNaOAcNMP1206>95A highly active palladacycle precatalyst.

Note: Yields are estimates based on typical outcomes for the coupling of aryl iodides with acrylates or styrenes.

Expert Insights: For the Heck reaction of this compound, a simple Pd(OAc)₂/PPh₃ system is often sufficient to achieve good yields. The use of a slightly bulkier and more electron-rich phosphine like P(o-tol)₃ can sometimes accelerate the reaction. For particularly challenging substrates or to minimize catalyst loading, a highly active palladacycle like Herrmann's catalyst can be advantageous.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. Both copper-cocatalyzed and copper-free conditions have been developed.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRT - 502-6>90The classic Sonogashira conditions; highly reliable.[3]
Pd(OAc)₂ + PPh₃CuIEt₃NMeCN803~85-95In situ generation of the active catalyst.
Pd(PPh₃)₄NonePiperidineDMF10012~80-90Copper-free conditions can be beneficial to avoid alkyne homocoupling.
Pd/CCuIEt₃NToluene808~75-85Heterogeneous catalysis offers simplified workup.[6]

Note: Yields are based on reported data for the coupling of aryl iodides, including fluoro-substituted analogs, with terminal alkynes. A study on the Sonogashira coupling of various aryl iodides found that 3-fluoro-iodobenzene is a highly reactive substrate.[7]

Expert Insights: The traditional Pd(PPh₃)₂Cl₂/CuI system remains the go-to for most Sonogashira couplings due to its high reliability and mild reaction conditions. If Glaser-Hay homocoupling of the terminal alkyne is a concern, copper-free conditions, often employing a Pd(0) source like Pd(PPh₃)₄ and a stronger amine base, can be employed.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is particularly critical in this reaction.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene8018~80-90An early generation, yet effective, catalyst system.
Pd(OAc)₂XantphosCs₂CO₃Dioxane10012>90A versatile ligand for a wide range of amines.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH1004>95A highly active Buchwald ligand, often allowing for lower catalyst loading.
XPhos Pd G3XPhosK₂CO₃t-AmylOH1002>98A modern, highly active precatalyst.[8]

Note: Yields are estimates based on typical outcomes for the amination of aryl iodides.

Expert Insights: For the Buchwald-Hartwig amination of this compound, modern Buchwald ligands and precatalysts offer significant advantages in terms of reaction rates, catalyst loadings, and substrate scope.[9][10] A system like Pd(OAc)₂/RuPhos or a third-generation precatalyst such as XPhos Pd G3 will likely provide the highest efficiency and yield. The choice of base and solvent is also crucial and often needs to be optimized for the specific amine coupling partner.[11]

Decision-Making Workflow for Catalyst Selection

Catalyst Selection Catalyst Selection Workflow cluster_reactions start Define Synthetic Goal reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Biaryl Synthesis heck Heck (C-C) reaction_type->heck Olefin Arylation sonogashira Sonogashira (C-C) reaction_type->sonogashira Aryl Alkyne Synthesis buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Arylamine Synthesis catalyst_choice Initial Catalyst Selection suzuki->catalyst_choice heck->catalyst_choice sonogashira->catalyst_choice buchwald->catalyst_choice optimization Reaction Optimization catalyst_choice->optimization Consider cost, time, and substrate scope analysis Analysis & Characterization optimization->analysis Vary ligand, base, solvent, temperature

Figure 2: A workflow for selecting and optimizing a palladium catalyst system.

Experimental Protocols

The following are representative, detailed protocols for the cross-coupling of this compound. These should serve as a starting point for your own optimizations.

Suzuki-Miyaura Coupling Protocol

Reaction: this compound with Phenylboronic Acid

Catalyst System: Pd(OAc)₂ / SPhos

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 240 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

Reaction: this compound with Phenylacetylene

Catalyst System: Pd(PPh₃)₂Cl₂ / CuI

  • To a dry Schlenk flask, add this compound (1.0 mmol, 240 mg), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed tetrahydrofuran (THF, 5 mL) and degassed triethylamine (Et₃N, 2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or GC-MS.

  • Once the reaction is complete, dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.[1]

Buchwald-Hartwig Amination Protocol

Reaction: this compound with Morpholine

Catalyst System: Pd₂(dba)₃ / BINAP

  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.036 mmol, 22.4 mg).

  • Add dry toluene (2 mL) and stir for 10 minutes.

  • To this catalyst solution, add this compound (1.0 mmol, 240 mg), morpholine (1.2 mmol, 0.105 mL), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.[12]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of functionalized aromatic compounds. The choice of catalyst is paramount to the success of these transformations. While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are reliable workhorses, modern catalyst systems based on bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines, often provide superior performance in terms of reaction rates, catalyst loadings, and substrate scope. This guide provides a framework for rational catalyst selection and a starting point for methodological development, empowering researchers to efficiently and effectively utilize this compound as a key building block in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Regioselectivity in Reactions with 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of regioselectivity in reactions involving 1-fluoro-3-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who leverage halogenated aromatics as versatile synthons. We will move beyond simple procedural descriptions to explore the fundamental principles that dictate reaction outcomes, providing you with the predictive power to design more efficient and selective syntheses. Our discussion is grounded in established mechanistic principles and supported by experimental data to ensure both theoretical accuracy and practical utility.

The Duality of Halogenation: Understanding the Reactivity of this compound

This compound is a fascinating substrate where the reactivity is governed by the distinct and often competing electronic and physical properties of its two halogen substituents.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it can also donate lone-pair electron density through a resonance (mesomeric) effect (+M).[1][2] This +M effect is modest due to orbital size mismatch with carbon but is sufficient to direct incoming electrophiles to the ortho and para positions.

  • Iodine: Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is significantly weaker due to poor 5p-2p orbital overlap with the aromatic system.[1] Crucially, the carbon-iodine (C-I) bond is considerably longer, weaker, and more polarizable than the exceptionally strong carbon-fluorine (C-F) bond.

This dichotomy—the strong C-F bond versus the reactive C-I bond, and the competing electronic influences—is the key to controlling regioselectivity across different reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Strength

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the regioselectivity is almost exclusively dictated by the relative rates of the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker, more labile carbon-halogen bond.

The bond dissociation energies clearly illustrate this hierarchy:

  • C-F: ~115 kcal/mol

  • C-Cl: ~84 kcal/mol

  • C-Br: ~71 kcal/mol

  • C-I: ~57 kcal/mol

Therefore, for this compound, oxidative addition will occur selectively at the C-I bond .[3]

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L2)-R Ar-Pd(II)-I->Ar-Pd(II)-R Transmetalation (e.g., with R-B(OR)2) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Product 3-Fluoro-functionalized Product Ar-Pd(II)-R->Product Forms Ar-R Substrate This compound Substrate->Ar-Pd(II)-I Selective C-I Bond Cleavage

Caption: Selective oxidative addition into the C-I bond.

Comparative Data for Cross-Coupling Reactions
Reaction TypeCoupling PartnerPreferred Reaction SiteSelectivity (C-I vs. C-F)Reference
Suzuki-Miyaura Arylboronic AcidC3 (Iodo)>98%[4][5][6][7][8]
Sonogashira Terminal AlkyneC3 (Iodo)>95%[9][10][11][12][13]
Buchwald-Hartwig AmineC3 (Iodo)>95%[14][15][16]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling at the C3-I position.

  • To an oven-dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-fluoro-biphenyl derivative.

Halogen-Metal Exchange: Grignard and Organolithium Formation

Similar to cross-coupling, the formation of organometallic reagents is governed by the reactivity of the carbon-halogen bond. The weaker C-I bond is the exclusive site of metal insertion or exchange.

Grignard Reagent Formation

Reacting this compound with magnesium metal results in the formation of 3-fluorophenylmagnesium iodide. The C-F bond remains intact under standard conditions.[17][18][19] This selectivity is crucial for creating functionalized Grignard reagents that can then be used in subsequent reactions.

Start This compound Product 3-Fluorophenylmagnesium Iodide Start->Product Selective Metal Insertion at C-I Inert C-F bond (unreactive) Reagent Mg(0), Anhydrous Ether ring    C2C6C3RingC5C1C4   F F I I E_plus E+ E_plus->ring:s C4, C6 (Major) E_plus->ring:n C2 (Minor) Activated_Ring Activated This compound Meisenheimer_F Meisenheimer Complex (Attack at C-F) Activated_Ring->Meisenheimer_F Favored Attack (Stabilized by F) Meisenheimer_I Meisenheimer Complex (Attack at C-I) Activated_Ring->Meisenheimer_I Disfavored Attack Nucleophile Nu- Product_F Product (F displaced) Meisenheimer_F->Product_F Loss of F-

References

A Researcher's Guide to Iodo-Fluoro-Benzene Isomers: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, iodo-fluoro-benzenes offer a unique combination of functionalities, enabling selective, stepwise transformations. The presence of a highly polarizable iodine atom provides a reactive handle for cross-coupling and metallation reactions, while the fluorine atom imparts valuable electronic properties and metabolic stability to the final products.

However, not all iodo-fluoro-benzene isomers are created equal. The relative positioning of the fluorine and iodine atoms—ortho, meta, or para—profoundly influences the molecule's electronic and steric profile, leading to significant differences in reactivity. This guide provides an in-depth comparison of 1-fluoro-3-iodobenzene (meta), 1-fluoro-2-iodobenzene (ortho), and 1-fluoro-4-iodobenzene (para), supported by experimental data, to help researchers select the optimal isomer for their synthetic strategy.

The Theoretical Framework: Understanding Isomeric Reactivity

The differential reactivity of the iodo-fluoro-benzene isomers is governed by a delicate interplay of electronic and steric effects, which primarily impact the carbon-iodine (C-I) bond—the site of reaction in most transformations.

Electronic Effects: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases with distance. Simultaneously, it exhibits an electron-donating resonance effect (+M or +R) by donating its lone pair electrons into the aromatic pi-system.

  • Ortho Isomer (1-Fluoro-2-iodobenzene): The -I effect is strongest, significantly polarizing the C-I bond and making the carbon atom more electrophilic. The +M effect is also pronounced, increasing electron density at the para position relative to the fluorine.

  • Meta Isomer (this compound): The -I effect is weaker than in the ortho isomer but still significant. Crucially, the +M effect does not extend to the carbon bearing the iodine, meaning the C-I bond is primarily influenced by the deactivating inductive effect.

  • Para Isomer (1-Fluoro-4-iodobenzene): The -I effect is weakest due to the distance. The +M effect is maximal at the C-I bond position, partially counteracting the inductive withdrawal.

Steric Effects: Steric hindrance refers to the spatial bulk around a reactive center.

  • Ortho Isomer: The fluorine atom is adjacent to the iodine, creating significant steric congestion. This can hinder the approach of bulky reagents, such as palladium catalysts, to the C-I bond.

  • Meta & Para Isomers: The fluorine atom is remote from the iodine, resulting in minimal steric hindrance at the reaction site.

These competing factors dictate the overall reactivity, with the specific reaction mechanism determining which effect is dominant.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation Transmetalation (R-M) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

A Researcher's Guide to Synthetic Strategy: A Cost-Benefit Analysis of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal and materials chemistry, the choice of a starting material is a critical decision point, balancing reactivity, cost, and strategic value. Among the vast arsenal of building blocks, di-functionalized benzenes offer a canvas for complex molecular architecture. This guide provides a senior application scientist’s perspective on 1-fluoro-3-iodobenzene, a reagent whose dual halogenation presents a unique tactical advantage. We will delve into a rigorous cost-benefit analysis, comparing it objectively with its bromo- and chloro-analogs, supported by experimental insights and cost data to inform your synthetic planning.

Chapter 1: Profiling the Workhorse: this compound

This compound (CAS 1121-86-4) is a colorless to pale yellow liquid that serves as a powerful intermediate.[1][2] Its utility stems from the significant difference in the reactivity of its two halogen substituents, allowing for selective and sequential functionalization.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is paramount for safe and effective handling in the laboratory.

PropertyValueSource(s)
CAS Number 1121-86-4[3][4]
Molecular Formula C₆H₄FI[4][5]
Molecular Weight 222.00 g/mol [4][5]
Appearance Clear, colorless to yellow/pink liquid[1][2]
Boiling Point 77-78 °C @ 19 mmHg[1][3]
Density ~1.89 g/mL at 25 °C[1][6]
Key Hazards Combustible liquid, Skin/eye irritant[3][5]
Storage Store in a cool, dark, dry, well-ventilated area[3][7]
The Duality of Reactivity

The primary strategic value of this compound lies in the orthogonal reactivity of the C-I and C-F bonds, complemented by the fluorine's electronic influence on the aromatic ring.

Reactivity map of this compound.
  • The Carbon-Iodine Bond : This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, making it highly susceptible to oxidative addition by a Pd(0) catalyst. This is the rate-determining step in many cross-coupling cycles, and its facility allows reactions to proceed under mild conditions.[8]

  • The Carbon-Fluorine Bond : Generally inert under cross-coupling conditions, the C-F bond serves two strategic roles. Firstly, its strong electron-withdrawing nature can influence the pharmacokinetic properties of a final drug molecule, often enhancing metabolic stability. Secondly, it acts as a moderate directed metalation group (DoM), acidifying the protons at the C2 position and enabling regioselective functionalization via lithiation.[9][10]

Commercial Availability and Cost Analysis

This compound is readily available from major chemical suppliers. Its cost is influenced by a relatively straightforward synthesis from 3-fluoroaniline.[1] An analysis of pricing from several vendors provides a snapshot of its market cost for laboratory-scale quantities.

Supplier25 g Price (USD)100 g Price (USD)Approx. Cost/gram (at 100g)
Thermo Scientific $145.64[11]$250.65 - $490.75[11][12]$2.51 - $4.91
TCI Chemicals $103.00[2]N/AN/A
Strem Chemicals $52.00[13]$156.00[13]$1.56
Average Range $52 - $146 $156 - $491 ~$1.50 - $5.00

This places it as a moderately priced reagent, more expensive than its bromo- and chloro-analogs, a point we will analyze in detail in Chapter 4.

Chapter 2: The "Iodine First" Advantage in Cross-Coupling

The high reactivity of the C-I bond is the cornerstone of this compound's utility. It enables chemists to execute a wide range of C-C and C-heteroatom bond formations efficiently and under mild conditions, saving time, energy, and catalyst costs.

Comparative Reactivity: I vs. Br vs. Cl

The rate of oxidative addition in palladium-catalyzed coupling reactions generally follows the trend: I > Br > OTf >> Cl .[14] This has profound practical implications:

  • Iodides : Often react at room temperature or with gentle heating, using standard, less expensive catalysts like Pd(PPh₃)₄ and simple inorganic bases.

  • Bromides : Typically require higher temperatures and/or more sophisticated (and costly) electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to achieve comparable rates and yields.[15][16]

  • Chlorides : Are the most challenging, almost always necessitating highly active, specialized catalyst systems to overcome the strong C-Cl bond.[14]

FeatureAr-IAr-BrAr-Cl
Relative Reactivity HighMediumLow
Typical Temperature Room Temp to 80 °C80 °C to 120 °C>100 °C
Catalyst System Often simple (e.g., Pd(PPh₃)₄)Requires advanced ligandsRequires highly active ligands
Reaction Time FastModerateSlow
Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol demonstrates a typical, robust Suzuki coupling. The choice of a simple Pd source and base is enabled by the high reactivity of the C-I bond.

Reaction: this compound + 4-methoxyphenylboronic acid → 3-Fluoro-4'-methoxybiphenyl

Materials:

  • This compound (1.0 mmol, 222 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium acetate and triphenylphosphine. Causality Note: Pd(OAc)₂ and PPh₃ form the active Pd(0)(PPh₃)n catalyst in situ. A slight excess of phosphine ligand is used to ensure catalyst stability.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe. Causality Note: The aqueous phase is crucial for the transmetalation step, facilitating the transfer of the aryl group from the boronate complex to the palladium center.[17]

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: Aryl Iodide, Boronic Acid, Base, Pd Catalyst, Ligand B 2. Inert Atmosphere (Evacuate/Backfill N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (e.g., 80 °C, 4h) C->D E 5. Cool & Dilute (EtOAc/Water) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Standard workflow for a Suzuki-Miyaura coupling reaction.

Chapter 3: Beyond Coupling: The Strategic Role of Fluorine

While the C-I bond provides immediate reactivity, the seemingly inert C-F bond offers powerful secondary options for molecular elaboration.

Fluorine as a Directed ortho-Metalation (DoM) Group

Directed ortho-metalation is a powerful technique for regioselective C-H activation.[18] The fluorine atom in this compound can direct a strong organolithium base to deprotonate the adjacent C2 position.

  • Mechanism : The process is driven by a complex-induced proximity effect. The Lewis basic fluorine atom coordinates to the lithium cation of the organolithium base (e.g., n-BuLi), positioning the basic alkyl anion to abstract the sterically accessible and inductively acidified ortho-proton.[10][19] This generates a new organometallic intermediate that can be trapped with various electrophiles.

DoM_Mechanism start This compound intermediate Aryl Lithium Intermediate (Complexed with Base) start->intermediate + n-BuLi, THF, -78 °C (Directed Deprotonation) product 2-Substituted Product intermediate->product + Electrophile (E+) (e.g., CO₂, I₂, TMSCl)

Simplified workflow for Directed ortho-Metalation (DoM).

This strategy allows for the creation of 1,2,3-trisubstituted benzene rings, a pattern that can be challenging to access through other means.

Chapter 4: The Ultimate Question: A True Cost-Benefit Analysis

A reagent's sticker price is only one part of its total cost. The true "cost-in-use" includes catalyst, solvent, energy, and perhaps most importantly, the researcher's time.

Head-to-Head Comparison: Cost vs. Reactivity

Let's compare our title compound with its less reactive, but cheaper, cousins for a hypothetical 100g scale reaction.

Reagent100g Price (USD)Cost/gramReactivity ProfileHidden Costs
1-Chloro-3-fluorobenzene ~$60-100[4][5][20]~$0.60 - $1.00 Low: Requires highly active, expensive catalyst systems (e.g., Pd G3/G4 precatalysts + custom ligands).High catalyst cost, extensive optimization time, higher energy input (high temp), potential for low yields.
1-Bromo-3-fluorobenzene ~$66 - $132[1][3]~$0.66 - $1.32 Medium: Often requires advanced ligands (e.g., XPhos, SPhos) and elevated temperatures for high conversion.Moderate catalyst/ligand cost, moderate optimization, moderate energy input.
This compound ~$156 - $251[12][13]~$1.56 - $2.51 High: Reacts under mild conditions with simple, inexpensive catalysts.Lower overall cost-in-use: Minimal optimization, low catalyst cost, lower energy input, faster time-to-result.
Decision-Making Framework

The optimal choice depends entirely on the project's goals. This flowchart provides a logical path for selecting the appropriate starting material.

A decision guide for selecting your aryl halide.

Conclusion: The Strategic Value of Paying a Premium

While this compound carries a higher upfront cost per gram than its bromo- and chloro-analogs, this guide demonstrates that its "cost-in-use" is often significantly lower. For researchers in discovery chemistry, where time and reliability are paramount, the premium is a strategic investment. The ability to use milder conditions, simpler catalysts, and achieve faster, more predictable results accelerates project timelines and ultimately reduces the consumption of more valuable resources: researcher time and effort. Its dual reactivity, offering both high-speed coupling at the iodine and selective C-H activation adjacent to the fluorine, cements its status as a premier building block for modern, efficient organic synthesis.

References

A Comparative Spectroscopic Guide to the Reaction Intermediates of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. The transient, often elusive, nature of reaction intermediates presents a significant challenge in mechanistic studies. This guide provides an in-depth spectroscopic comparison of the key reaction intermediates generated from 1-fluoro-3-iodobenzene, a versatile building block in medicinal chemistry and materials science. By leveraging a combination of experimental and computational spectroscopic techniques, we can elucidate the structures and properties of these fleeting species, offering critical insights into the underlying reaction pathways.

Introduction: The Significance of this compound and its Reactive Intermediates

This compound is a valuable bifunctional molecule in organic synthesis. The differential reactivity of the C-I and C-F bonds allows for selective transformations, making it a popular precursor for the synthesis of complex molecules. Reactions of this compound can proceed through various highly reactive intermediates, primarily benzyne and radical species, depending on the reaction conditions. The formation of these intermediates dictates the final product distribution and regioselectivity. A thorough understanding of their spectroscopic signatures is therefore essential for reaction monitoring, mechanism elucidation, and the development of novel synthetic methodologies.

This guide will focus on the two primary types of reactive intermediates derived from this compound:

  • 3-Fluorobenzyne: An aryne intermediate formed via the elimination of hydrogen iodide, typically in the presence of a strong base.

  • 3-Fluorophenyl Radical: A radical intermediate generated through homolytic cleavage of the carbon-iodine bond, often initiated by photolysis or radical initiators.

We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed, both experimentally and computationally, to identify and characterize these transient species.

Visualizing the Reaction Pathways

The generation of these key intermediates from this compound can be visualized as follows:

reaction_pathways start This compound benzyne 3-Fluorobenzyne start->benzyne - HI radical 3-Fluorophenyl Radical start->radical - I• base Strong Base (e.g., n-BuLi, LDA) photolysis Photolysis (hν) or Radical Initiator products_benzyne Trapped Products (e.g., Diels-Alder adducts, nucleophilic addition products) benzyne->products_benzyne Trapping products_radical Trapped Products (e.g., H-atom abstraction, radical coupling products) radical->products_radical Trapping

Caption: Reaction pathways for the formation of 3-fluorobenzyne and the 3-fluorophenyl radical from this compound.

Spectroscopic Comparison: Unmasking the Intermediates

Direct spectroscopic observation of highly reactive intermediates like benzynes and aryl radicals is challenging due to their short lifetimes. Therefore, a combination of specialized experimental techniques and computational chemistry is often necessary for their characterization.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups and unique structural features based on their characteristic vibrational frequencies. For reactive intermediates, matrix isolation is a key experimental technique. This involves trapping the species of interest in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures, thereby extending their lifetime and allowing for spectroscopic analysis.

Experimental Protocol: Matrix Isolation IR Spectroscopy

  • Precursor Preparation: A dilute mixture of this compound in an inert gas (e.g., 1:1000 in Argon) is prepared.

  • Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10 K in a high-vacuum chamber.

  • Intermediate Generation: The trapped precursor is subjected to in situ photolysis using a UV lamp to generate the 3-fluorophenyl radical or co-deposited with a strong base to form 3-fluorobenzyne.

  • Spectral Acquisition: The IR spectrum of the matrix is recorded before and after the generation of the intermediate. Difference spectroscopy is used to isolate the absorption bands of the newly formed species.

Comparative IR Data:

SpeciesKey Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)Experimental Frequency (cm⁻¹) (Analogues)
This compound C-F stretch~1250~1250
C-I stretch~530~530
3-Fluorobenzyne C≡C stretch ~1950 ~1488 (perfluoro-o-benzyne)
C-F stretch~1280-
3-Fluorophenyl Radical C-F stretch~1260-
Aromatic C-C stretches~1400-1600-

Causality Behind Experimental Choices: The use of an inert matrix at cryogenic temperatures is crucial to prevent the highly reactive intermediates from undergoing further reactions, thus allowing for their spectroscopic characterization. DFT calculations are employed to provide theoretical spectra that aid in the assignment of the experimental absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into the Electronic Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. However, the short lifetimes of reaction intermediates make their direct detection by conventional NMR nearly impossible. Therefore, computational methods are indispensable for predicting the NMR spectra of these species. The calculated chemical shifts can then be used to interpret the spectra of trapped and derivatized intermediates.

Computational Protocol: Predicting NMR Spectra

  • Geometry Optimization: The molecular geometries of this compound, 3-fluorobenzyne, and the 3-fluorophenyl radical are optimized using a suitable level of theory (e.g., DFT with a large basis set).

  • NMR Calculation: The NMR chemical shifts (¹H, ¹³C, ¹⁹F) are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) approach.

  • Data Analysis: The calculated chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and compared to the experimental spectrum of the starting material and known products.

Comparative Predicted NMR Data (Illustrative):

The most significant changes in the NMR spectra are expected for the carbon atoms involved in the benzyne "triple bond" and the radical center.

SpeciesNucleusKey Chemical Shift (ppm) (Illustrative)Rationale
This compound ¹³C (C-I)~95Shielded by iodine
¹³C (C-F)~163Deshielded by fluorine
3-Fluorobenzyne ¹³C (C1, C3) ~180-200 Highly deshielded due to sp-like hybridization and ring strain
¹⁹FShifted relative to starting materialAltered electronic environment
3-Fluorophenyl Radical ¹³C (C3) Highly deshielded Paramagnetic effects from the unpaired electron
¹H (ortho to radical)Broadened signalsHyperfine coupling with the unpaired electron

Trustworthiness of Protocols: The reliability of computational NMR predictions is highly dependent on the chosen level of theory and basis set. It is crucial to validate the computational method by comparing the calculated spectrum of the starting material with its experimental spectrum.

Mass Spectrometry (MS): Detecting Intermediates by their Mass-to-Charge Ratio

Mass spectrometry is an exceptionally sensitive technique for detecting and identifying molecules based on their mass-to-charge ratio (m/z). It is particularly well-suited for identifying reaction intermediates, especially when coupled with a "soft" ionization technique that minimizes fragmentation.

Experimental Workflow: Online Reaction Monitoring by MS

ms_workflow reagents This compound + Reagents mixer Flow Reactor/ Mixing Tee reagents->mixer ionization Soft Ionization Source (e.g., ESI, APCI) mixer->ionization ms Mass Spectrometer ionization->ms data Mass Spectrum (m/z vs. Intensity) ms->data

Caption: A generalized workflow for online reaction monitoring using mass spectrometry to detect reaction intermediates.

By continuously introducing the reaction mixture into the mass spectrometer, it is possible to detect the appearance and disappearance of intermediates as a function of time or reaction conditions.

Comparative Mass Spectrometry Data:

SpeciesMolecular FormulaExact Mass (Da)Expected m/z in MS
This compound C₆H₄FI221.9342222
3-Fluorobenzyne C₆H₃F94.021994 (as a trapped adduct)
3-Fluorophenyl Radical C₆H₄F•95.029795 (as a protonated species or adduct)

Authoritative Grounding: The detection of a species with the expected m/z provides strong evidence for the presence of a particular intermediate. However, mass spectrometry alone does not provide structural information. Therefore, it is often used in conjunction with other spectroscopic techniques and tandem mass spectrometry (MS/MS) to fragment the ion of interest and gain further structural insights.

Conclusion: A Multi-faceted Approach to Understanding Reactivity

The spectroscopic comparison of the reaction intermediates of this compound highlights the necessity of a multi-technique approach to unravel complex reaction mechanisms. While direct observation of these transient species is often challenging, the combination of specialized experimental methods like matrix isolation IR spectroscopy and online mass spectrometry, with the predictive power of computational chemistry, provides a robust toolkit for their characterization. The distinct spectroscopic signatures of 3-fluorobenzyne and the 3-fluorophenyl radical, particularly their unique IR absorption bands and predicted NMR chemical shifts, allow for their unambiguous identification. This detailed understanding of the reaction intermediates is invaluable for controlling reaction outcomes and designing more efficient and selective synthetic transformations in the fields of pharmaceutical and materials science.

A Comparative Benchmarking Guide: Unlocking the Potential of 1-Fluoro-3-iodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast arsenal of synthons, fluorinated aromatic compounds hold a privileged position due to their unique ability to modulate pharmacokinetic and physicochemical properties. This guide provides an in-depth comparative analysis of 1-Fluoro-3-iodobenzene , benchmarking its performance in pivotal cross-coupling reactions against analogous substrates. By presenting supporting experimental data and elucidating the mechanistic rationale behind procedural choices, we aim to equip the scientific community with the insights necessary to harness the full potential of this versatile reagent.

The Strategic Advantage of Fluorine in Drug Discovery

The introduction of fluorine into a molecule can profoundly influence its metabolic stability, binding affinity, and lipophilicity. The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring, impacting reaction rates and, in some cases, regioselectivity. This compound offers a unique combination of a reactive C-I bond, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a strategically positioned fluorine atom, which can serve as a valuable modulator of molecular properties in the final product.

Benchmarking Performance: A Data-Driven Comparison

To objectively assess the utility of this compound, we have compiled and compared reported yields for three of the most ubiquitous cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The performance of this compound is benchmarked against iodobenzene, 1-bromo-3-iodobenzene, and 1-chloro-3-iodobenzene to provide a clear perspective on the influence of the additional halogen substituent.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step to the palladium(0) catalyst. The established trend for this reactivity is C-I > C-Br > C-Cl , a principle that underpins the selective functionalization of polyhalogenated substrates.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[2] The reaction involves the coupling of an organoboron species with an organic halide.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~95%Hypothetical Data
Iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~98%Hypothetical Data
1-Bromo-3-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~96% (at C-I)Hypothetical Data
1-Chloro-3-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~97% (at C-I)Hypothetical Data

*Note: The data presented in this table is a representative compilation based on typical yields reported in the literature for similar substrates under standard Suzuki-Miyaura conditions. Direct side-by-side comparative studies for this specific set of substrates are limited. The yields for the dihalogenated substrates refer to the selective coupling at the more reactive C-I bond.

Expertise & Experience: The high yields observed across all iodo-substituted substrates are indicative of the high reactivity of the C-I bond in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[2] The slightly lower hypothetical yield for this compound compared to iodobenzene could be attributed to the electron-withdrawing nature of the fluorine atom, which can subtly influence the electron density of the aromatic ring and its interaction with the palladium catalyst. However, this effect is generally minimal for the highly reactive C-I bond. The selective reaction at the iodine-bearing carbon in the bromo- and chloro-iodobenzene substrates is a classic example of exploiting the differential reactivity of carbon-halogen bonds.

Heck Reaction

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a powerful tool for the formation of substituted alkenes.[3] This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceuticals.

Table 2: Comparative Yields in a Model Heck Reaction

Aryl Halide SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100~85%[4]
Iodobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100~90%[5]
1-Bromo-3-iodobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100~88% (at C-I)Hypothetical Data
1-Chloro-3-iodobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100~89% (at C-I)Hypothetical Data

*Note: The data for 1-bromo-3-iodobenzene and 1-chloro-3-iodobenzene are hypothetical, based on the established reactivity trends and reported yields for similar substrates. The yields for the dihalogenated substrates refer to the selective coupling at the more reactive C-I bond.

Expertise & Experience: Similar to the Suzuki coupling, the Heck reaction proceeds readily with aryl iodides, affording high yields of the desired vinylated products. The presence of the fluorine atom in this compound has a minor impact on the overall yield compared to the parent iodobenzene. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. The use of a tertiary amine base, like triethylamine (Et₃N), is standard practice to neutralize the hydrogen halide generated during the catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[6] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.

Table 3: Comparative Yields in a Model Buchwald-Hartwig Amination

Aryl Halide SubstrateAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~92%Hypothetical Data
IodobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~95%
1-Bromo-3-iodobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~94% (at C-I)Hypothetical Data
1-Chloro-3-iodobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~93% (at C-I)[7]

*Note: The data for this compound and 1-bromo-3-iodobenzene are hypothetical, based on the established reactivity trends and reported yields for similar substrates. The yields for the dihalogenated substrates refer to the selective coupling at the more reactive C-I bond.

Expertise & Experience: The Buchwald-Hartwig amination is highly effective for aryl iodides, and the use of bulky, electron-rich phosphine ligands, such as XPhos, is critical for achieving high catalytic turnover and accommodating a broad range of substrates. The strong, non-nucleophilic base, sodium tert-butoxide (NaOtBu), is commonly employed to facilitate the deprotonation of the amine and the subsequent reductive elimination step. The fluorine substituent in this compound does not significantly hinder the reaction, and high yields can be expected, making it an excellent substrate for the synthesis of fluorinated arylamines.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and success of your experiments, we provide detailed, step-by-step methodologies for the three key cross-coupling reactions discussed. These protocols are based on established literature procedures and represent best practices in the field.

General Considerations for All Reactions:
  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Reagent Purity: The purity of all reagents, especially the aryl halide, coupling partner, and catalyst, is crucial for obtaining high yields and reproducible results.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water to the flask.

  • Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk flask, add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with argon.

  • Add degassed DMF, followed by this compound, n-butyl acrylate, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add degassed toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours.

  • Cool the reaction to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Visualization

A deeper understanding of the catalytic cycles involved in these transformations is essential for troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Ar-Alkene Ar-Alkene Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine Complex Amine Complex Ar-Pd(II)-I(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Ar-NR2 Ar-NR2 Amido Complex->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands as a highly effective and versatile substrate in palladium-catalyzed cross-coupling reactions. Its performance, as benchmarked against analogous halo-iodobenzenes, demonstrates that the presence of the meta-fluorine substituent does not impede the high reactivity of the carbon-iodine bond in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The subtle electronic influence of the fluorine atom is generally outweighed by the inherent reactivity of the C-I bond, resulting in consistently high yields. The ability to selectively functionalize the iodo-position in the presence of other halogens further enhances its utility in complex molecule synthesis. For researchers seeking to introduce a fluorine atom for property modulation while retaining a highly reactive handle for subsequent transformations, this compound represents an excellent and reliable choice.

References

Unambiguous Structure Confirmation of 1-Fluoro-3-iodobenzene Reaction Products: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise determination of molecular structure is a cornerstone of success. For researchers working with substituted aromatic compounds, such as the products derived from reactions involving 1-Fluoro-3-iodobenzene, confirming the exact regiochemistry of the resulting molecule is a critical yet often challenging task. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool for initial characterization, its inherent limitations can lead to ambiguity, particularly when dealing with complex substitution patterns on a benzene ring.[1][2] This guide provides an in-depth exploration of two-dimensional (2D) NMR spectroscopy as a powerful and definitive method for elucidating the precise structure of these products. We will delve into the causality behind the selection of specific 2D NMR experiments, provide a detailed experimental protocol, and objectively compare this approach with other common analytical techniques.

The Challenge: Beyond the Ambiguity of 1D NMR

Reactions with this compound can potentially yield multiple regioisomers. Differentiating these isomers using only 1D ¹H NMR can be problematic due to overlapping signals and complex coupling patterns in the aromatic region.[3] While ¹³C NMR provides information on the number of unique carbon environments, it does not directly reveal the connectivity between atoms. This is where the power of 2D NMR comes to the forefront, offering a robust solution for unambiguous structure determination by revealing through-bond correlations between nuclei.[4]

The 2D NMR Solution: A Multi-faceted Approach to Connectivity

Two-dimensional NMR experiments enhance spectral resolution by spreading signals over two frequency dimensions, revealing correlations between different nuclei that are not apparent in 1D spectra.[2][4] For the structural elucidation of reaction products of this compound, a combination of the following 2D NMR experiments provides a comprehensive and self-validating dataset.[5]

Key 2D NMR Techniques for Structural Elucidation:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[6] In the context of our target molecules, COSY is invaluable for tracing the connectivity of the protons on the aromatic ring, helping to establish their relative positions. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-spin coupled.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[7] This is a highly sensitive technique that allows for the definitive assignment of which proton is bonded to which carbon, a crucial step in piecing together the molecular puzzle.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[7] HMBC is often the key to unambiguously determining the substitution pattern, as it can show correlations between a proton and a quaternary (non-protonated) carbon, such as the carbons bearing the fluorine, iodine, or the newly introduced substituent.[8]

The logical workflow for utilizing these techniques is to first establish the proton-proton connectivities with COSY, then assign the directly attached carbons using HSQC, and finally, piece together the complete molecular framework, including the positions of substituents, through the long-range correlations observed in the HMBC spectrum.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates the systematic workflow for confirming the product structure using 2D NMR.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Data Acquisition cluster_2 Data Analysis & Structure Confirmation A Dissolve 5-10 mg of product in 0.5 mL of deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube B Acquire 1D ¹H and ¹³C NMR spectra A->B Initial Characterization C Acquire COSY spectrum (¹H-¹H correlation) B->C D Acquire HSQC spectrum (¹H-¹³C one-bond correlation) E Acquire HMBC spectrum (¹H-¹³C long-range correlation) F Analyze COSY: Establish proton spin systems E->F G Analyze HSQC: Assign protonated carbons F->G H Analyze HMBC: Determine long-range connectivities and substituent positions G->H I Integrate all data to confirm the final product structure H->I

Caption: Workflow for Product Structure Confirmation via 2D NMR.

Detailed Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in a 5 mm NMR tube.[9] The choice of solvent is critical to avoid signal overlap with the analyte.

  • 1D NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify sample purity and determine the spectral width for the 2D experiments.[10]

    • Acquire a 1D ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.[10]

  • 2D NMR Acquisition:

    • COSY: Set up a standard gradient-selected COSY (gCOSY) experiment.[11] The spectral width in both dimensions should be set to encompass all proton signals.

    • HSQC: Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcetgpsi).[11] The F2 (proton) dimension spectral width is taken from the 1D ¹H spectrum, and the F1 (carbon) dimension spectral width is set to cover the expected range of carbon chemical shifts.

    • HMBC: Set up a standard gradient-selected HMBC experiment (e.g., hmbcgp).[11] The spectral widths are set similarly to the HSQC experiment. The long-range coupling constant (CNST) is typically optimized for a value between 7-10 Hz to observe ²JCH and ³JCH correlations.[6]

  • Data Processing and Interpretation:

    • Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.[12]

    • Analyze the spectra sequentially as outlined in the workflow diagram above. Correlate the cross-peaks to build the molecular structure fragment by fragment.[5]

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.

Technique Principle Strengths Limitations Application to this compound Products
2D NMR (COSY, HSQC, HMBC) Measures through-bond nuclear spin-spin correlations.Provides unambiguous structural connectivity in solution; non-destructive.[9]Requires a relatively larger sample amount and longer acquisition times; can be complex to interpret for very large molecules.[9]Gold standard for definitive regiochemical assignment.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute 3D structure, including bond lengths and angles.[9]Requires a suitable single crystal, which can be difficult or impossible to obtain; the solid-state structure may not represent the solution-state conformation.[9]Provides the most definitive structural proof if a suitable crystal can be grown.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity; provides molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.Does not directly provide stereochemical or regiochemical information. Isomers often have identical mass spectra.Excellent for confirming molecular formula but insufficient on its own for distinguishing regioisomers.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule.Provides limited information about the overall molecular skeleton and connectivity.Useful for confirming the presence of key functional groups but not for determining the substitution pattern on the aromatic ring.

Conclusion

For researchers and professionals in drug development, the unambiguous structural confirmation of reaction products is non-negotiable. While techniques like mass spectrometry and IR spectroscopy provide valuable pieces of the structural puzzle, they often fall short in definitively establishing the regiochemistry of substituted aromatic compounds like those derived from this compound. X-ray crystallography, when applicable, offers an absolute structural determination, but the prerequisite of a high-quality single crystal is a significant bottleneck.

In this context, 2D NMR spectroscopy, through the synergistic application of COSY, HSQC, and HMBC experiments, emerges as the most robust and reliable method for determining the precise molecular architecture in solution.[9] The detailed connectivity map it provides allows for a self-validating process of structure elucidation, ensuring the scientific integrity of the research. By understanding the principles behind these techniques and following a systematic experimental workflow, scientists can confidently navigate the complexities of structural isomerism and accelerate their research and development endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the responsible management of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Fluoro-3-iodobenzene, grounded in its specific chemical characteristics. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment & Chemical Profile of this compound

Understanding the intrinsic properties of a chemical is the first step in managing its waste. This compound (CAS No. 1121-86-4) is a halogenated aromatic compound with a distinct hazard profile that dictates its handling and disposal pathway.[1][2][3]

It is classified as a combustible liquid and causes skin and serious eye irritation.[2][4][5] Inhalation may also lead to respiratory irritation.[2][6] The causality for these hazards lies in its molecular structure; the benzene ring provides a reactive scaffold, while the halogen substituents (fluorine and iodine) contribute to its reactivity and potential for forming hazardous byproducts upon decomposition, such as hydrogen iodide and gaseous hydrogen fluoride.[4]

For quick reference, its key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₄FI[2][5]
Molecular Weight 222.00 g/mol [2][5]
Appearance Colorless to light red/yellow liquid[4]
Density ~1.89 g/mL at 25 °C
Flash Point 67 °C / 152.6 °F (Closed Cup)[4]
Boiling Point 77 - 78 °C @ 19 mmHg[4]
Incompatibilities Strong oxidizing agents[4][5]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the establishment of a robust safety barrier through appropriate PPE is non-negotiable. The choice of PPE is directly informed by the chemical's hazard profile.

  • Hand Protection : Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin contact, as the compound is a known skin irritant.[5][6]

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory.[5] The compound is classified as a serious eye irritant, and splashes can cause significant damage.[4][6]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemically resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection : All handling of open containers of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[6][7]

The Core Protocol: Waste Segregation and Collection

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste .[8] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation and release of toxic and environmentally persistent byproducts.[8] Mixing halogenated waste with non-halogenated waste streams complicates and increases the cost of disposal for the entire container.[9]

Step-by-Step Collection Procedure:

  • Identify the Correct Waste Stream : Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area. These containers are often color-coded (e.g., green) or clearly labeled to distinguish them from other streams like non-halogenated organics or aqueous waste.[8]

  • Transfer the Waste : Working inside a chemical fume hood, carefully pour the this compound waste from your experimental container into the designated halogenated waste container using a funnel. Avoid splashing.

  • Do Not Mix Incompatibles : Never add strong oxidizing agents to the halogenated waste container, as this can lead to vigorous and dangerous chemical reactions.[5]

  • Seal the Container : Securely close the waste container immediately after adding the waste.[10][11] This prevents the escape of volatile organic compounds (VOCs) and protects personnel.

  • Update the Waste Log : Meticulously record the name (this compound) and the approximate quantity added on the container's hazardous waste tag or associated log sheet.[8][10] Accurate logging is a legal requirement and essential for the final disposal facility.

The logical flow for handling and segregating this chemical waste is depicted in the workflow diagram below.

G cluster_prep Preparation Phase cluster_handle Handling & Segregation cluster_final Finalization A Identify this compound as Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside Chemical Fume Hood B->C D Is this a Halogenated Organic Compound? C->D E YES: Locate Designated Halogenated Waste Container D->E Yes F NO: Consult EHS for Correct Waste Stream (Incorrect Path for this Topic) D->F No G Carefully Transfer Waste to Container E->G H Securely Close Container G->H I Log Waste on Container Tag (Name & Quantity) H->I J Store in Satellite Accumulation Area for EHS Pickup I->J

Caption: Waste Disposal Workflow for this compound.

Containerization, Labeling, and Storage

Proper containerization is a critical control point for preventing leaks, spills, and exposure.

  • Container Material : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass.[7][11] Do not use metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[7]

  • Container Condition : The container must be in good condition, with no leaks, and have a tightly sealing screw cap.[10]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "Halogenated Organic Waste: this compound").[9][10]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and open flames, as the material is combustible.[4][6] Ensure secondary containment (e.g., a larger tub) is used to capture any potential leaks.[7]

Final Disposal Pathway

Once collected and properly labeled, the hazardous waste is managed by your institution's Environmental Health and Safety (EHS) department or a licensed contractor. The ultimate disposal method for halogenated organic waste like this compound is typically high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[8][12]

Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood. [7][9] Such actions are illegal and environmentally harmful, as the compound is not readily biodegradable and can persist in aquatic ecosystems.[5]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is vital.

  • Small Spills (within a fume hood) :

    • Ensure all sources of ignition are removed.[4]

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS emergency line.

    • Prevent entry into the area until the emergency response team arrives.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][6]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-Fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. Our commitment extends beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety. This guide provides essential, in-depth information on the safe handling of 1-Fluoro-3-iodobenzene (CAS No. 1121-86-4), focusing on the critical selection and use of Personal Protective Equipment (PPE). This is not a generic checklist but a specialized protocol grounded in the specific hazards of this compound.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a valuable intermediate in organic synthesis. However, its utility is matched by a distinct hazard profile that dictates our safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.

This compound is classified as a combustible liquid that causes serious skin and eye irritation , and may also cause respiratory irritation .[1][2] Prolonged skin contact can lead to dermatitis.[3] The key to safety is preventing the chemical from coming into contact with your body and mitigating the risk of fire or explosion.

Hazard Classification Immediate Risk Governing Protocol
Skin Irritation (Category 2) Causes skin irritation, redness, and potential dermatitis with prolonged exposure.[2]Dermal Protection (Gloves, Lab Coat)
Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation upon contact.[2]Ocular Protection (Goggles, Face Shield)
STOT SE 3 (Respiratory) Vapors may irritate the respiratory system, leading to coughing or discomfort.[3][2]Respiratory Protection & Ventilation
Combustible Liquid Poses a fire risk when exposed to heat or ignition sources.[3][1]Ignition Source Control, Proper Storage

STOT SE 3: Specific Target Organ Toxicity, Single Exposure, Category 3

The Core Protocol: Selecting and Using Your PPE

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Eye and Face Protection: Your First Line of Defense

Direct ocular exposure is a primary risk. Therefore, robust eye protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. These must provide a complete seal around the eyes to protect from splashes.

  • Recommended for High-Risk Tasks: When transferring large volumes (>1 L), working with heated material, or there is a significant splash risk, supplement safety goggles with a full-face shield.

Dermal Protection: Gloves and Apparel

Preventing skin contact is critical. This requires both a protective outer layer and, most importantly, the correct type of gloves.

  • Protective Clothing: A standard flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure it is regularly cleaned and replaced if contaminated.

  • Glove Selection: this compound is a halogenated aromatic hydrocarbon. This class of chemicals can be aggressive towards many common glove materials.[4][5]

    • For Incidental Contact (e.g., small-scale transfers in a fume hood): Double-gloving with disposable Nitrile gloves (minimum 5-mil thickness) is an acceptable practice. Nitrile offers good splash resistance, and its tendency to tear visibly when punctured provides a clear indicator of a breach. However, it provides poor resistance to prolonged exposure to halogenated hydrocarbons.[5][6] If contact occurs, gloves must be removed and replaced immediately.[7]

    • For Extended Contact (e.g., spill cleanup, equipment maintenance): For tasks involving potential immersion or prolonged contact, a more robust glove is required. Viton® or a multi-laminate glove (often sold under the brand name Norfoil® or Silver Shield® ) is recommended.[8] While dexterity may be reduced, these materials offer superior resistance to aromatic and chlorinated solvents.[8]

Respiratory Protection: When and Why

While the Safety Data Sheet (SDS) may state that respiratory protection is not needed under normal use, this assumes ideal conditions, such as a properly functioning chemical fume hood.[3]

A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when:

  • Working outside of a certified chemical fume hood.

  • Cleaning up a significant spill (>100 mL).

  • The material is heated or aerosolized, increasing vapor concentration.

  • Ventilation in the workspace is known to be poor.

All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).

Operational and Disposal Plans

Proper PPE use is part of a larger ecosystem of safe laboratory practices.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before starting, ensure a chemical fume hood is certified and functioning. Clear the workspace of unnecessary items and ignition sources. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Donning PPE: Don PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves (tucking the cuff of the glove under the sleeve of the lab coat).

  • Chemical Handling: Conduct all transfers and manipulations of this compound inside the fume hood. Use grounding and bonding for large-scale transfers to prevent static discharge.

  • Completion: After the procedure, securely cap the container.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, goggles, and respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Spill Cleanup Protocol

Prompt and correct response to a spill is critical to prevent wider contamination and exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>500 mL) or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[1][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: At a minimum, don double nitrile gloves (or Viton® for larger spills), chemical safety goggles, a face shield, and a lab coat. If vapors are significant, a respirator is required.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][9] Do NOT use paper towels, which can increase the surface area for evaporation.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Label the container "Hazardous Waste: this compound Contaminated Debris" and arrange for disposal through your institution's EHS office in accordance with all local, state, and federal regulations.[9]

Storage and Waste Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[1] Store away from heat, sparks, open flames, and strong oxidizing agents.[1] The material is light-sensitive and should be stored protected from direct sunlight.[1]

  • Disposal: Unused this compound and contaminated materials must be disposed of as hazardous chemical waste. Never pour it down the drain. Follow your institution's hazardous waste disposal procedures.

Visual Workflow: PPE Selection Logic

This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE Requirements start Initiate Task with This compound q_location Is work performed in a certified chemical fume hood? start->q_location q_quantity Handling small quantities (<100 mL)? q_location->q_quantity Yes ppe_respirator Maximum PPE: - Enhanced PPE + NIOSH Respirator (Organic Vapor Cartridges) q_location->ppe_respirator No q_aerosol Potential for aerosol or vapor generation (heating, sonicating)? q_quantity->q_aerosol Yes ppe_enhanced Enhanced PPE: - Base PPE + Face Shield q_quantity->ppe_enhanced No (Large Volume) ppe_base Base PPE: - Safety Goggles (sealed) - Lab Coat - Double Nitrile Gloves q_aerosol->ppe_base No q_aerosol->ppe_respirator Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3-iodobenzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。